Product packaging for Prenylamine(Cat. No.:CAS No. 390-64-7)

Prenylamine

カタログ番号: B1679080
CAS番号: 390-64-7
分子量: 329.5 g/mol
InChIキー: IFFPICMESYHZPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Prenylamine is a calcium channel blocker of the amphetamine chemical class that was historically used as a vasodilator in the treatment of angina pectoris . It has great historical relevance as it was one of the original compounds, along with verapamil, for which the term "calcium channel blocker" was introduced . Its primary molecular targets include L-type voltage-gated calcium channels (CaV) and myosin light chain kinase in cardiac and skeletal muscle . Beyond its calcium antagonistic properties, this compound's mechanism of action is multifaceted; it also potently blocks voltage-gated sodium channels (NaV) and has reserpine-like effects, depleting catecholamine stores such as norepinephrine in cardiac nerve terminals . This combination of actions results in vasodilator, cardiodepressant, and antiarrhythmic properties. Introduced in the 1960s, this compound was withdrawn from worldwide markets in 1988 due to its potential to induce QT interval prolongation and torsade de pointes, a life-threatening ventricular arrhythmia . Investigations found this toxicity stems from its potent blockade of the hERG potassium channel . Consequently, this compound now serves as a crucial tool in cardiovascular research for studying arrhythmogenesis, the mechanisms of calcium channel blockers, and pharmacovigilance. It is important to note that in humans, this compound is metabolized to amphetamine, and it is listed as a banned substance by the World Anti-Doping Agency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N B1679080 Prenylamine CAS No. 390-64-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,24-25H,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFPICMESYHZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048555
Record name Prenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390-64-7
Record name Prenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenylamine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000390647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2OH82Z000
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Molecular targets of Prenylamine in humans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Targets of Prenylamine in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diphenylalkylamine compound, formerly utilized as an antianginal agent for its vasodilatory properties. It was withdrawn from the global market in 1988 due to severe cardiac side effects, including QT interval prolongation and torsades de pointes, which significantly increased the risk of sudden death.[1] These dual therapeutic and toxicological effects stem from its complex pharmacology and interaction with multiple molecular targets within human cells. This document provides a comprehensive technical overview of the known molecular targets of this compound, presenting quantitative interaction data, the signaling pathways it modulates, and the experimental methodologies used to characterize these interactions.

Primary Molecular Targets of this compound

This compound exhibits a multi-target profile, acting primarily on proteins involved in calcium signaling, cardiac electrophysiology, and neurotransmitter storage. Its activity is not confined to a single class of proteins, which explains its broad physiological effects.

Calmodulin (CaM) and Downstream Effectors

Calmodulin is a primary and critical target of this compound.[1][2] CaM is a ubiquitous, calcium-binding messenger protein that transduces calcium signals by binding to and regulating a multitude of different protein targets. This compound acts as a CaM antagonist.[3]

  • Myosin Light Chain Kinase 2 (MLCK2): As a CaM-dependent enzyme, MLCK2 is a key downstream target of this compound's action.[1][2] By inhibiting CaM, this compound prevents the activation of MLCK2, which is responsible for phosphorylating the regulatory light chain of myosin, a critical step in smooth muscle contraction. This inhibition contributes to the vasodilatory effects of the drug.

  • Plasma Membrane Ca²⁺-ATPase (PMCA): this compound is also known to be a weak inhibitor of the CaM-stimulated PMCA, an essential plasma membrane pump responsible for extruding Ca²⁺ from the cytoplasm to maintain low intracellular calcium concentrations.[4]

Voltage-Gated Ion Channels

This compound directly interacts with and blocks several types of voltage-gated ion channels, which is central to its effects on cardiac muscle and its pro-arrhythmic toxicity.

  • Voltage-Gated Calcium Channels (VGCCs): As a classified calcium channel blocker, this compound inhibits the influx of calcium through L-type calcium channels.[4][5] This action reduces the force of myocardial contraction and contributes to the relaxation of vascular smooth muscle, underlying its antianginal effects.[4][6] It has been shown to reduce the inward calcium current in ventricular myocytes by 29% to 76% at concentrations of 10-50 µM.[5]

  • Voltage-Gated Sodium Channels (VGSCs): this compound is a potent blocker of cardiac voltage-gated sodium channels (specifically the hNav1.5 subtype), an action that contributes significantly to its cardiotoxicity.[5] This blockade is state-dependent, with higher affinity for the open and inactivated states of the channel.[5]

  • hERG Channels: The severe cardiac side effects, particularly QT prolongation and torsades de pointes, are linked to its ability to block hERG (human Ether-à-go-go-Related Gene) potassium channels.[5]

Catecholamine Storage System

This compound interferes with the storage of catecholamines (e.g., norepinephrine) in sympathetic nerve terminals. It acts as a competitive inhibitor of the vesicular amine transporter (VMAT), a mechanism similar to that of reserpine.[1][7] This inhibition leads to the depletion of catecholamines from their storage granules, reducing sympathetic stimulation of the heart.[1][2]

Cytochrome P450 (CYP) Enzymes

Like many cardiovascular drugs, this compound is metabolized by and can act as an inhibitor of cytochrome P450 enzymes.[8] While specific inhibitory constants for this compound are not well-documented in the provided literature, the potential for CYP-mediated drug-drug interactions is a critical consideration for any compound in this class.[9][10]

Quantitative Interaction Data

The following tables summarize the available quantitative data for the interaction of this compound with its molecular targets.

Table 1: Ion Channel Inhibition Data

Target Channel Cell Type Parameter Value Reference(s)
hNav1.5 Sodium Channel HEK293 IC₅₀ (depolarized) 0.065 - 0.72 µM [1][5]
hNav1.5 Sodium Channel HEK293 IC₅₀ (hyperpolarized) 2.52 - 9.67 µM [1][5]
Sodium Conductance Frog Atrial Muscle Kᴅ 17 µM [5][11]

| L-type Calcium Current | Guinea-pig Myocytes | % Inhibition | 29% - 76% (at 10-50 µM) |[5] |

Table 2: Calmodulin-Related Activity

Target/Activity System Parameter Value Reference(s)

| Calmodulin Antagonism | Porcine Coronary Segments | EC₅₀ (Relaxation) | 0.7 µM |[6] |

Modulated Signaling Pathways

This compound's interactions with its molecular targets lead to the perturbation of several critical signaling pathways.

Calcium-Calmodulin Dependent Signaling

This compound directly antagonizes Calmodulin, disrupting the activation of numerous downstream enzymes. This diagram illustrates the inhibition of two key CaM targets in muscle cells: Myosin Light Chain Kinase (MLCK), which promotes contraction, and Plasma Membrane Ca²⁺-ATPase (PMCA), which helps restore basal calcium levels.

cluster_downstream Downstream Effectors Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_influx->CaM binds CaM_active Ca²⁺-CaM Complex (Active) CaM->CaM_active activates This compound This compound This compound->CaM inhibits MLCK Myosin Light Chain Kinase (MLCK) CaM_active->MLCK activates PMCA Plasma Membrane Ca²⁺-ATPase (PMCA) CaM_active->PMCA activates Contraction Smooth Muscle Contraction MLCK->Contraction promotes Ca_efflux Ca²⁺ Efflux PMCA->Ca_efflux promotes

Caption: Inhibition of the Ca²⁺/Calmodulin signaling pathway by this compound.

Cardiac Myocyte Excitation and Contraction

By blocking both sodium and calcium channels in cardiac myocytes, this compound alters the cardiac action potential. It slows depolarization (Na⁺ channel block) and reduces the plateau phase calcium influx (Ca²⁺ channel block), which in turn decreases the trigger for calcium-induced calcium release and subsequent muscle contraction.

AP Action Potential (Depolarization) Nav15 Na⁺ Channel (Nav1.5) AP->Nav15 opens Cav12 Ca²⁺ Channel (L-type) AP->Cav12 opens Na_influx Na⁺ Influx Nav15->Na_influx Ca_influx Ca²⁺ Influx Cav12->Ca_influx Na_influx->AP propagates Contraction Myocyte Contraction Ca_influx->Contraction triggers This compound This compound This compound->Nav15 This compound->Cav12

Caption: Dual blockade of cardiac ion channels by this compound.

Catecholamine Depletion in Sympathetic Neurons

This compound inhibits the vesicular monoamine transporter (VMAT) in presynaptic nerve terminals. This prevents the loading of catecholamines, such as norepinephrine (NE), into synaptic vesicles, leaving them susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm. The result is a depletion of neurotransmitter stores available for release.

cluster_terminal Presynaptic Nerve Terminal NE_cyto Norepinephrine (NE) (Cytoplasm) VMAT Vesicular Transporter (VMAT) NE_cyto->VMAT uptake MAO Monoamine Oxidase (MAO) NE_cyto->MAO degradation Vesicle Synaptic Vesicle VMAT->Vesicle uptake Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->VMAT inhibits

Caption: Mechanism of catecholamine depletion by this compound via VMAT inhibition.

Experimental Protocols

The characterization of this compound's molecular targets relies on a range of biophysical and biochemical assays.

Ion Channel Activity: Whole-Cell Voltage Clamp

This electrophysiological technique is used to measure the flow of ions through channels in the membrane of an isolated cell while controlling the membrane voltage.[3][12][13] It is the gold standard for characterizing the effects of drugs on ion channel function.

Methodology:

  • Cell Preparation: Single cells (e.g., isolated cardiac myocytes or a cell line like HEK293 expressing the channel of interest) are placed in a recording chamber on an inverted microscope stage and perfused with an extracellular (bath) solution.[5]

  • Pipette Fabrication: A glass micropipette with a tip diameter of ~1-2 µm is fabricated and filled with an intracellular (pipette) solution designed to mimic the cell's cytoplasm.

  • Giga-seal Formation: The micropipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance (giga-ohm) seal between the pipette tip and the membrane.

  • Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

  • Voltage Clamping: The membrane potential is measured by an amplifier connected to the pipette. A feedback circuit compares this measured potential to a user-defined "command" potential. The circuit then injects an equal and opposite current to whatever current is flowing through the cell's membrane, thus "clamping" the voltage at the desired level.[3][12]

  • Data Acquisition: The injected current, which is a mirror image of the total membrane current, is recorded. Specific ion currents are isolated by applying voltage step protocols that favor the opening of certain channels and by using specific ion channel blockers in the bath or pipette solution.

  • Drug Application: this compound is added to the extracellular solution at various concentrations. The reduction in the amplitude of the specific ion current (e.g., sodium or calcium current) is measured to determine the IC₅₀ value.[5]

Calmodulin Binding: Affinity Chromatography Pull-Down Assay

This biochemical method is used to identify and confirm Calmodulin-binding proteins and to assess how compounds like this compound interfere with this interaction.

Methodology:

  • Matrix Preparation: Calmodulin is covalently coupled to a solid support matrix, such as Sepharose beads, creating CaM-Sepharose.[14]

  • Protein Lysate Preparation: A protein extract (lysate) is prepared from a relevant tissue or cell type (e.g., cardiac muscle) under conditions that preserve protein structure and function.

  • Binding Reaction: The protein lysate is incubated with the CaM-Sepharose beads in a binding buffer. The binding is typically performed under two conditions:

    • Ca²⁺-dependent binding: Buffer contains CaCl₂ (e.g., 2 mM) to promote the binding of proteins to the active Ca²⁺-CaM conformation.[14]

    • Ca²⁺-independent binding: Buffer contains a calcium chelator like EGTA or EDTA to assess binding to Apo-Calmodulin.

  • Inhibition Assay: For competition experiments, parallel incubations are set up where increasing concentrations of this compound are added to the lysate before or during incubation with the CaM-Sepharose beads.

  • Washing: The beads are centrifuged and washed several times with the binding buffer to remove non-specifically bound proteins.

  • Elution: The proteins specifically bound to the CaM-Sepharose are eluted from the beads, often by using a high concentration of a calcium chelator (like EGTA) to reverse the Ca²⁺-dependent interaction.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed. Specific CaM-binding proteins (like MLCK) can be identified by Western blotting using specific antibodies. The reduction in the amount of a target protein pulled down in the presence of this compound indicates inhibition of the CaM-protein interaction.

Caption: General workflow for a Calmodulin-binding pull-down assay.

Catecholamine Storage and Depletion Assay

This assay quantifies the effect of a drug on the storage capacity of catecholamines in tissues or cells.

Methodology:

  • Experimental Model: The experiment can be performed in vivo using animal models (e.g., rats) or in vitro using cell cultures (e.g., PC12 cells) or isolated tissues.[2]

  • Drug Administration: Animals are treated with this compound orally or via injection over a defined period.[2] For in vitro studies, cells are incubated with the drug.

  • Tissue/Cell Collection: After treatment, relevant tissues (e.g., heart, adrenal glands, brain) are harvested, or cells are collected.[2] Urine samples can also be collected to measure catecholamine metabolites.

  • Sample Preparation: Tissues are homogenized in an acidic buffer to precipitate proteins and stabilize the catecholamines. Plasma and urine samples may require a preliminary extraction step (e.g., solid-phase extraction) to concentrate the analytes and remove interfering substances.[15][16]

  • Quantification: The concentration of catecholamines (norepinephrine, epinephrine, dopamine) and their metabolites in the prepared samples is quantified using a sensitive analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or LC-Mass Spectrometry (LC-MS).[15][16]

  • Data Analysis: The catecholamine levels in the this compound-treated group are compared to those in a vehicle-treated control group. A significant reduction in tissue catecholamine content indicates that the drug has depleted the storage vesicles.

Conclusion and Implications for Drug Development

This compound is a pharmacologically complex agent with multiple molecular targets that collectively produce its therapeutic and toxic effects. Its primary mechanisms of action include the antagonism of Calmodulin, the blockade of voltage-gated sodium and calcium channels, and the inhibition of vesicular catecholamine storage. While the combination of vasodilation (via CaM and Ca²⁺ channel antagonism) and reduced cardiac workload (via catecholamine depletion) was beneficial for treating angina, the potent blockade of cardiac Na⁺ and K⁺ (hERG) channels proved to be a fatal liability, leading to its market withdrawal.

For drug development professionals, the case of this compound serves as a critical example of the importance of early, comprehensive target profiling and off-target screening. Its promiscuous binding profile highlights the risks associated with multi-target drugs, particularly when critical cardiac ion channels are involved. Understanding the detailed molecular interactions of failed drugs like this compound provides invaluable insights for designing safer cardiovascular agents and for developing more predictive preclinical safety screening paradigms.

References

An In-depth Technical Guide on the Pharmacological Properties of Prenylamine Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine lactate, a synthetic diphenylpropylamine derivative, was historically utilized as a vasodilator for the management of angina pectoris.[1][2] Its therapeutic action is primarily attributed to its properties as a calcium channel blocker, though it exhibits a complex pharmacological profile that includes interactions with other cellular targets.[3] Despite its initial use, this compound was withdrawn from many markets due to concerns regarding its association with cardiac arrhythmias, specifically Torsades de Pointes.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound lactate, detailing its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its effects.

Data Presentation

Pharmacological Activity of this compound
TargetActionSpeciesTissue/Cell TypeIC50 / KᵢCitation
L-type Calcium ChannelInhibitionGuinea PigVentricular Myocytes1.24 µM[7]
Voltage-gated Sodium Channel (hNav1.5)Tonic Block (depolarized)HumanHEK293t cells0.72 ± 0.02 µM[8]
Voltage-gated Sodium Channel (hNav1.5)Tonic Block (hyperpolarized)HumanHEK293t cells9.67 ± 0.25 µM[8]
CalmodulinAntagonist--Not available[4]
Myosin Light Chain Kinase (MLCK)Inhibition--Not available-
Pharmacokinetic Parameters of this compound
ParameterSpeciesDosageValueCitation
Racemic this compound
Terminal Elimination Half-life (t½)Human100 mg (oral)14.1 ± 6.9 h[9]
Apparent Total Clearance (CL/F)Human100 mg (oral)5.8 L/min[9]
Mean Residence Time (MRT)Human100 mg (oral)14.7 ± 3.8 h[9]
Relative BioavailabilityHuman100 mg tablet vs. solution82.2 ± 9.9%[9]
Absolute BioavailabilityHuman-~15%[9]
R-(-)-Prenylamine
Maximum Plasma Concentration (Cmax)HumanRepeated oral doses~5-fold higher than S-(+)-enantiomer[10]
Area Under the Curve (AUC)HumanRepeated oral doses~5-fold higher than S-(+)-enantiomer[10]
S-(+)-Prenylamine
Apparent Oral ClearanceHumanRepeated oral doses~5-times higher than R-(-)-enantiomer[10]
Renal ClearanceHumanRepeated oral doses~3-times higher than R-(-)-enantiomer[10]
Tissue Distribution (S/R ratio)Rat2 mg/kg (p.o.)>1 in lung, heart, spleen, liver, kidney, muscle[11]

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms:

  • Calcium Channel Blockade : The primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[3] By blocking the influx of calcium into cardiac and smooth muscle cells, this compound leads to vasodilation and a reduction in myocardial contractility, which alleviates the symptoms of angina pectoris.[1]

  • Calmodulin Inhibition : this compound also acts as a calmodulin antagonist.[4] Calmodulin is a key intracellular calcium sensor that activates numerous enzymes, including myosin light chain kinase. Inhibition of calmodulin can contribute to smooth muscle relaxation.

  • Myosin Light Chain Kinase (MLCK) Inhibition : By inhibiting calmodulin, this compound indirectly inhibits MLCK, an enzyme crucial for the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

  • Catecholamine Depletion : this compound has been shown to interfere with the storage of catecholamines in nerve terminals, leading to their depletion.[12] This reserpine-like effect can contribute to its cardiovascular effects.

  • Sodium and Potassium Channel Blockade : this compound also blocks voltage-gated sodium channels, exhibiting local anesthetic properties.[8] Crucially, it also blocks the hERG potassium channel, which is implicated in its pro-arrhythmic effects.[13]

Experimental Protocols

Calcium Channel Blocking Activity Assay (Whole-Cell Patch Clamp)

This protocol describes a method to measure the inhibitory effect of this compound lactate on L-type calcium channels in isolated cardiomyocytes.

  • Cell Preparation : Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

  • Electrophysiological Recording : The whole-cell patch-clamp technique is used to record inward calcium currents (ICa). Cells are perfused with a Tyrode's solution, and the patch pipette is filled with an internal solution.

  • Experimental Procedure :

    • Establish a stable whole-cell recording.

    • Apply depolarizing voltage steps to elicit ICa.

    • Perfuse the cell with increasing concentrations of this compound lactate.

    • Record ICa at each concentration.

  • Data Analysis : The peak ICa amplitude at each concentration is measured and normalized to the control (pre-drug) amplitude. An IC50 value is determined by fitting the concentration-response data to a logistic function.[7]

Myosin Light Chain Kinase (MLCK) Inhibition Assay (In Vitro Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of this compound lactate on MLCK.

  • Materials : Purified MLCK, calmodulin, myosin light chains (MLC) as a substrate, and ATP (can be radiolabeled with ³²P).

  • Experimental Procedure :

    • Prepare a reaction mixture containing buffer, CaCl₂, calmodulin, MLC, and varying concentrations of this compound lactate.

    • Initiate the reaction by adding ATP.

    • Incubate the mixture to allow for phosphorylation of MLC.

    • Stop the reaction.

    • Quantify the extent of MLC phosphorylation. This can be done by measuring the incorporation of ³²P into MLC via SDS-PAGE and autoradiography, or by using non-radioactive methods such as HPLC or specific antibodies against phosphorylated MLC.

  • Data Analysis : The rate of phosphorylation at each this compound concentration is determined and compared to the control to calculate the percent inhibition and subsequently the IC50 value.[14][15]

Catecholamine Depletion Measurement (High-Performance Liquid Chromatography - HPLC)

This protocol describes a method to quantify the effect of this compound lactate on catecholamine levels in myocardial tissue.

  • Animal Treatment : Experimental animals (e.g., rats) are treated with this compound lactate over a specified period. A control group receives a vehicle.

  • Tissue Collection and Preparation :

    • At the end of the treatment period, animals are euthanized, and heart tissue is rapidly excised and frozen.

    • The tissue is homogenized in an acidic solution to extract catecholamines (norepinephrine, epinephrine, dopamine).

  • HPLC Analysis :

    • The catecholamines in the tissue extract are separated using reverse-phase HPLC.

    • Detection is achieved using an electrochemical detector, which is highly sensitive for catecholamines.

  • Data Analysis : The concentrations of norepinephrine, epinephrine, and dopamine in the myocardial tissue of the this compound-treated group are compared to those of the control group to determine the extent of depletion.[12][16]

Visualizations

Signaling Pathways

Prenylamine_Mechanism_of_Action cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Ca²⁺ Channel CaM Calmodulin L_type_Ca_Channel->CaM Activates (via Ca²⁺ influx) Na_Channel Na⁺ Channel hERG_K_Channel hERG K⁺ Channel MLCK MLCK CaM->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Catecholamine_Vesicles Catecholamine Storage Vesicles This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->Na_Channel Inhibits This compound->hERG_K_Channel Inhibits This compound->CaM Inhibits This compound->Catecholamine_Vesicles Depletes Catecholamines Prenylamine_Arrhythmogenic_Pathway This compound This compound hERG_Block hERG K⁺ Channel Blockade This compound->hERG_Block Repolarization_Delay Delayed Ventricular Repolarization hERG_Block->Repolarization_Delay AP_Prolongation Action Potential Duration Prolongation Repolarization_Delay->AP_Prolongation QT_Prolongation QT Interval Prolongation on ECG AP_Prolongation->QT_Prolongation EADs Early Afterdepolarizations (EADs) AP_Prolongation->EADs TdP Torsades de Pointes QT_Prolongation->TdP Increased risk of EADs->TdP Can trigger Experimental_Workflow_this compound cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Patch_Clamp Whole-Cell Patch Clamp on Cardiomyocytes IC50_Ca_Channel IC50 for L-type Ca²⁺ Channel Patch_Clamp->IC50_Ca_Channel Determines Kinase_Assay In Vitro Kinase Assay (MLCK) IC50_MLCK IC50 for MLCK Kinase_Assay->IC50_MLCK Determines Binding_Assay Radioligand Binding Assays Ki_Targets Ki for Targets Binding_Assay->Ki_Targets Determines Tissue_Homogenization Myocardial Tissue Homogenization HPLC HPLC with Electrochemical Detection Tissue_Homogenization->HPLC Analyzed by Catecholamine_Levels Catecholamine Levels HPLC->Catecholamine_Levels Quantifies Animal_Dosing Animal Dosing (Oral/IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Parameters Pharmacokinetic Parameters (t½, CL, AUC) LC_MS->PK_Parameters Determines Start Pharmacological Characterization of this compound cluster_invitro cluster_invitro Start->cluster_invitro cluster_exvivo cluster_exvivo Start->cluster_exvivo cluster_invivo cluster_invivo Start->cluster_invivo

References

Prenylamine's Impact on Calmodulin and Myosin Light-Chain Kinase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, a calcium channel blocker, exerts significant influence on cellular signaling pathways through its interaction with calmodulin (CaM) and subsequent modulation of calmodulin-dependent enzymes, most notably myosin light-chain kinase (MLCK). This technical guide provides an in-depth analysis of the effects of this compound on these key proteins, summarizing quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows. Understanding these interactions is crucial for elucidating the broader pharmacological profile of this compound and for the development of novel therapeutics targeting CaM-mediated processes.

Introduction

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium signals. Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins, thereby controlling a wide array of cellular processes. One of the most critical targets of the Ca²⁺/CaM complex is myosin light-chain kinase (MLCK). The activation of MLCK by Ca²⁺/CaM is a pivotal step in the initiation of smooth muscle contraction and is implicated in various other cellular functions, including cell migration and cytokinesis.

This compound, initially classified as a calcium channel blocker, has been shown to possess calmodulin-antagonistic properties. This dual activity complicates its mechanism of action and necessitates a deeper understanding of its effects beyond simple channel blockade. This whitepaper will dissect the specific interactions of this compound with calmodulin and the consequential impact on MLCK activity, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of this compound's Interaction with Calmodulin and MLCK

The inhibitory effects of this compound on calmodulin-dependent processes have been quantified in several studies. The following tables summarize the key quantitative data regarding this compound's binding to calmodulin and its inhibition of calmodulin-dependent enzymes.

Table 1: this compound Binding to Calmodulin

ParameterValueSpecies/TissueReference
Half-maximal Binding (IC₅₀)5 x 10⁻⁷ M (0.5 µM)Porcine Coronary Segments[1]

Table 2: Inhibition of Calmodulin-Dependent Enzymes by this compound

Enzyme SystemInhibitory ConcentrationEffectSpecies/TissueReference
Calmodulin-Myosin Light Chain Kinase200 µmol/l (200 µM)Full InhibitionSkinned Smooth Muscle (Guinea Pig Taenia Coli)[2]
Calmodulin-Regulated PhosphodiesteraseIC₅₀ = 0.62 µMInhibitionNot Specified[3]

Note: IC₅₀ values can vary depending on experimental conditions such as pH, temperature, and the concentrations of other reactants.

Signaling Pathway: Calmodulin Activation of MLCK and this compound Inhibition

The activation of MLCK by calmodulin is a calcium-dependent process. The following diagram illustrates this signaling cascade and the point of intervention by this compound.

cluster_0 Cellular Environment Ca_ion Ca²⁺ Calmodulin Calmodulin (Inactive) Ca_ion->Calmodulin Binds CaM_active Ca²⁺-Calmodulin (Active Complex) MLCK_inactive MLCK (Inactive) CaM_active->MLCK_inactive Activates MLCK_active MLCK (Active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to This compound This compound This compound->CaM_active Inhibits Binding

Caption: Ca²⁺-Calmodulin signaling pathway and this compound's point of inhibition.

Experimental Protocols

A thorough understanding of the methodologies used to derive the quantitative data is essential for interpretation and replication. Below are detailed protocols for key experiments cited in this paper.

Calmodulin-Binding Assay (Pull-Down Assay)

This protocol is a generalized procedure based on methodologies described in the literature[4][5][6].

Objective: To determine the in vitro binding of this compound to calmodulin.

Materials:

  • Calmodulin-Sepharose 4B beads

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Calcium Chloride (CaCl₂) solution (e.g., 1 M)

  • EGTA solution (e.g., 0.5 M)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Protein lysate or purified protein of interest

  • Wash Buffer (Binding Buffer with either CaCl₂ or EGTA)

  • Elution Buffer (Binding Buffer with a high concentration of EGTA)

  • Microcentrifuge tubes

  • Rotating mixer

Procedure:

  • Bead Preparation: Resuspend the Calmodulin-Sepharose beads in Binding Buffer. Wash the beads several times by centrifugation and resuspension to remove storage solution.

  • Binding Reaction:

    • In separate microcentrifuge tubes, aliquot the washed Calmodulin-Sepharose beads.

    • To one set of tubes, add CaCl₂ to a final concentration of 1 mM (for Ca²⁺-dependent binding).

    • To another set of tubes, add EGTA to a final concentration of 2 mM (as a negative control).

    • Add varying concentrations of this compound to the tubes.

    • Add the protein lysate or purified protein to each tube.

    • Incubate the tubes on a rotating mixer for 2-4 hours at 4°C.

  • Washing:

    • Centrifuge the tubes to pellet the beads.

    • Remove the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads 3-5 times with the appropriate Wash Buffer (containing either CaCl₂ or EGTA). After the final wash, remove as much of the supernatant as possible.

  • Elution:

    • Add Elution Buffer to the beads to chelate the Ca²⁺ and release the bound proteins.

    • Incubate for 5-10 minutes at room temperature.

    • Centrifuge the tubes and collect the supernatant, which contains the eluted proteins.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the amount of protein that bound to calmodulin in the presence of varying concentrations of this compound.

cluster_1 Experimental Workflow: Calmodulin Pull-Down Assay Bead_Prep Prepare Calmodulin-Sepharose Beads Binding Incubate Beads with Protein Lysate, Ca²⁺, and this compound Bead_Prep->Binding Wash Wash Beads to Remove Non-specific Binding Binding->Wash Elute Elute Bound Proteins with EGTA Wash->Elute Analyze Analyze Eluate by SDS-PAGE/ Western Blot Elute->Analyze

Caption: Workflow for a calmodulin pull-down assay.

Myosin Light-Chain Kinase (MLCK) Activity Assay

This protocol is a generalized method based on radiometric and non-radiometric assays described in the literature[7][8][9].

Objective: To measure the inhibitory effect of this compound on MLCK activity.

Materials:

  • Purified MLCK

  • Purified Calmodulin

  • Myosin Light Chains (MLC) as substrate

  • Kinase Buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.01% Tween 20, 2 mM DTT, pH 7.5)

  • ATP solution (for non-radiometric assays) or [γ-³²P]ATP (for radiometric assays)

  • This compound stock solution

  • Reaction termination solution (e.g., SDS-PAGE loading buffer for non-radiometric; acid solution for radiometric)

  • Detection system (e.g., bioluminescent ADP detection kit, phosphocellulose paper and scintillation counter, or phosphate-affinity SDS-PAGE)

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixture containing Kinase Buffer, calmodulin, and MLC.

    • Add varying concentrations of this compound to the tubes and pre-incubate for a defined period.

  • Initiation of Kinase Reaction:

    • Add purified MLCK to the reaction mixtures.

    • Initiate the phosphorylation reaction by adding ATP (or [γ-³²P]ATP).

    • Incubate the reactions at a constant temperature (e.g., 25°C or 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding the termination solution.

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unbound [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter[7].

    • Bioluminescent ADP Detection Assay: Measure the amount of ADP produced, which is proportional to kinase activity, using a commercial kit[8][9].

    • Phosphate-Affinity SDS-PAGE: Separate the phosphorylated and non-phosphorylated MLC based on their mobility shift on a specialized polyacrylamide gel[8].

  • Data Analysis:

    • Calculate the percentage of MLCK inhibition at each this compound concentration relative to the control (no this compound).

    • Determine the IC₅₀ value of this compound for MLCK inhibition.

Conclusion

The data and methodologies presented in this whitepaper underscore the significant inhibitory effect of this compound on the calmodulin/MLCK signaling axis. Its ability to bind to calmodulin and subsequently inhibit the activation of MLCK provides a mechanism of action that is distinct from its role as a calcium channel blocker. For researchers and drug development professionals, this dual functionality highlights the importance of comprehensive target profiling. Future investigations should aim to further elucidate the structural basis of this compound's interaction with calmodulin and explore the potential for developing more selective calmodulin antagonists based on its chemical scaffold. This knowledge will be invaluable for the rational design of new therapeutic agents targeting a range of calmodulin-dependent physiological and pathological processes.

References

Unraveling the Core Mechanism of Prenylamine-Induced Catecholamine Depletion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine, a diphenylalkylamine derivative once utilized as an antianginal agent, exerts a significant influence on catecholaminergic systems, leading to the depletion of crucial neurotransmitters such as dopamine and norepinephrine. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced catecholamine depletion, with a focus on its interaction with vesicular monoamine transporters (VMAT). Drawing upon available scientific literature, this document outlines the key molecular interactions, presents quantitative data where available, details relevant experimental methodologies, and provides visual representations of the implicated pathways to support further research and drug development endeavors.

Core Mechanism of Action: Inhibition of Vesicular Monoamine Transporter (VMAT)

The primary mechanism by which this compound induces catecholamine depletion is through its interaction with the vesicular monoamine transporter (VMAT), particularly VMAT2, which is predominantly found in the central nervous system. This action is often described as "reserpine-like," alluding to the well-characterized VMAT inhibitor, reserpine.

VMAT is a critical protein integrated into the membrane of synaptic vesicles. Its function is to transport monoamine neurotransmitters, including dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft. This process is essential for maintaining a readily available pool of neurotransmitters for synaptic transmission.

This compound disrupts this vital process, leading to a cascade of events that culminates in the depletion of catecholamine stores:

  • Inhibition of VMAT: this compound and its derivatives act as blockers of the vesicular transporter for dopamine and other catecholamines.[1] This inhibition prevents the uptake of newly synthesized or re-uptaken catecholamines from the cytoplasm into the protective environment of the synaptic vesicles.

  • Cytoplasmic Accumulation and Degradation: With VMAT function inhibited, catecholamines accumulate in the cytoplasm. This exposes them to enzymatic degradation by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane, which catabolizes free catecholamines in the cytoplasm.

  • Depletion of Vesicular Stores: The combination of blocked vesicular uptake and enhanced cytoplasmic degradation leads to a progressive depletion of the catecholamine reserves within the synaptic vesicles. Consequently, the amount of neurotransmitter available for release upon neuronal stimulation is significantly reduced.

Beyond direct VMAT inhibition, evidence suggests that this compound may also act as an uncoupler of the vesicular H+-ATPase. This proton pump generates the electrochemical gradient necessary to drive the transport of monoamines into vesicles. By disrupting this gradient, this compound further compromises the ability of VMAT to sequester catecholamines.

Quantitative Data on this compound's Effects

CompoundTargetIC50 ValueKi ValueReference
Reserpine VMAT230.41 nM-[2]
Tetrabenazine VMAT273.09 nM100 nM[2][3]
Methamphetamine VMAT22.399 µM-[2]
Methylphenidate VMAT294.33 µM-[2]

Note: Data for this compound is not currently available in the cited literature. This table is for comparative purposes with known VMAT2 inhibitors.

Experimental Protocols

The investigation of this compound's effect on catecholamine depletion involves several key experimental methodologies. Below are detailed protocols for assays commonly used to characterize VMAT inhibitors.

Vesicular [3H]-Dopamine Uptake Assay in Rat Striatal Synaptic Vesicles

This assay directly measures the inhibitory effect of a compound on the uptake of a radiolabeled catecholamine into synaptic vesicles.

Materials:

  • Freshly dissected rat striata

  • Sucrose buffer (0.32 M)

  • Assay buffer (e.g., Krebs-Ringer phosphate buffer)

  • [3H]-Dopamine (radiolabeled)

  • Unlabeled dopamine

  • This compound (or other test compounds) at various concentrations

  • Scintillation fluid and counter

Protocol:

  • Preparation of Synaptic Vesicles:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Lyse the synaptosomes in a hypotonic buffer and centrifuge to isolate the synaptic vesicle fraction.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptic vesicle preparation with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [3H]-dopamine.

    • Incubate for a short period (e.g., 5 minutes) at 37°C to allow for vesicular uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external [3H]-dopamine.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter to determine the amount of [3H]-dopamine taken up by the vesicles.

  • Data Analysis:

    • Calculate the percentage of inhibition of [3H]-dopamine uptake at each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Catecholamine Depletion Measurement in PC-12 Cells

This assay assesses the ability of a compound to deplete endogenous catecholamine stores in a cell culture model.

Materials:

  • PC-12 cells (rat pheochromocytoma cell line)

  • Cell culture medium

  • This compound at various concentrations

  • Lysis buffer (e.g., perchloric acid)

  • High-performance liquid chromatography (HPLC) with electrochemical detection

Protocol:

  • Cell Culture and Treatment:

    • Culture PC-12 cells to a desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Sample Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer to release intracellular catecholamines.

    • Centrifuge the lysate to pellet cellular debris.

  • Catecholamine Quantification:

    • Analyze the supernatant for dopamine and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis:

    • Quantify the amount of each catecholamine in the treated and control samples.

    • Calculate the percentage of depletion for each catecholamine at each this compound concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound-induced catecholamine depletion, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (cytoplasm) L_DOPA->Dopamine_cyto DDC Vesicle Synaptic Vesicle Dopamine_cyto->Vesicle VMAT2 MAO MAO Dopamine_cyto->MAO Dopamine_vesicle Dopamine (vesicle) Degraded Degraded Metabolites MAO->Degraded This compound This compound This compound->Vesicle Inhibits

Figure 1: Mechanism of this compound-Induced Dopamine Depletion.

start Start prep_vesicles Prepare Synaptic Vesicles from Rat Striata start->prep_vesicles pre_incubate Pre-incubate Vesicles with This compound or Vehicle prep_vesicles->pre_incubate add_radiolabel Add [3H]-Dopamine to Initiate Uptake pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

References

Chemical structure and synthesis of Prenylamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Prenylamine

Introduction

This compound ((RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine) is a calcium channel blocker that belongs to the amphetamine chemical class.[1] It was first introduced in the 1960s as a vasodilator for the treatment of angina pectoris.[1][2] However, it was withdrawn from the global market in 1988 due to its association with QT interval prolongation and the risk of life-threatening cardiac arrhythmias, such as torsades de pointes.[1][3] This guide provides a detailed overview of the chemical structure and a common synthetic route for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a diphenylpropyl derivative of phenylalkylamine.[3] Its structure incorporates a chiral center, leading to the existence of two enantiomers, (S)-(+)-prenylamine and (R)-(-)-prenylamine.[3] Commercially, it was available as a racemic mixture.[3] The proarrhythmic effects of the drug have been primarily associated with the (S)-(+)-enantiomer.[3]

Chemical Identifiers
  • IUPAC Name: (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine[1]

  • Chemical Formula: C₂₄H₂₇N[1]

  • CAS Number: 390-64-7[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molar Mass329.487 g·mol⁻¹[1]
Melting Point36.5 °C[4]
Solubility50 mg/L (at 37 °C)[4]
StereochemistryRacemic[5]

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of phenylacetone with 3,3-diphenylpropylamine. This process forms the final secondary amine structure of this compound. Another documented approach involves the synthesis from natural (-)-norephedrine through an aziridine derivative, which confirms the (S)-configuration of (+)-prenylamine.[6][7]

The general synthetic workflow is depicted in the diagram below.

Prenylamine_Synthesis General Synthesis of this compound reactant1 3,3-Diphenylprop-2-en-1-amine intermediate Iminium Intermediate reactant1->intermediate Reaction reactant2 Phenylacetone reactant2->intermediate Reaction product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on established chemical principles for this type of reaction.

Materials:

  • 3,3-Diphenylpropylamine

  • Phenylacetone

  • Methanol (or another suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Hydrogen gas (H₂) or a hydride reducing agent (e.g., sodium borohydride)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropylamine (1 equivalent) and phenylacetone (1.1 equivalents) in methanol.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Catalytic Hydrogenation: To the reaction mixture, carefully add 10% Pd/C catalyst (approximately 5 mol%).

  • Reduction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously. The reaction is typically continued for 12-24 hours at room temperature.

  • Workup: Once the reaction is complete (as indicated by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Pharmacology and Biological Activity

This compound functions as a calcium channel blocker and also exhibits some properties of an adrenergic agent.[4] Its primary molecular targets in humans are calmodulin and myosin light-chain kinase 2.[1] The drug acts to decrease sympathetic stimulation on cardiac muscle, which is achieved in part by the competitive inhibition of catecholamine reuptake by storage granules.[1] While effective as an antianginal agent, its off-target effects, particularly on cardiac ion channels leading to QT prolongation, resulted in its withdrawal from clinical use.[1][3]

References

In vitro electrophysiological profile of Prenylamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Electrophysiological Profile of Prenylamine

Introduction

This compound is a pharmaceutical agent, initially developed for the management of angina pectoris, that exhibits a multifaceted and complex in vitro electrophysiological profile.[1] Classified as a nonselective calcium antagonist and belonging to the amphetamine chemical class, its mechanism of action extends beyond simple calcium channel blockade to include significant interactions with sodium and potassium channels.[1][2][3] This intricate pharmacodynamic profile results in varied effects on cardiac action potentials across different tissues, including the sinoatrial (SA) node, atrial and ventricular myocytes, and Purkinje fibers.[1][4][5] Understanding this detailed electrophysiological signature is critical for drug development professionals and researchers to contextualize its therapeutic and pro-arrhythmic potential, the latter of which has been linked to its withdrawal from the market.[6]

This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Data Presentation: Effects on Ion Channels and Cellular Electrophysiology

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and action potential parameters as documented in in vitro studies.

Table 1: this compound Effects on Cardiac Ion Channels

Ion Channel/CurrentPreparationConcentrationEffectIC50 / KdReference
Sodium Current (INa) Frog Atrial Muscle Fibers2 x 10⁻⁵ MDepresses peak transient conductance; Shifts steady-state inactivation by -5 mVKd: 1.7 x 10⁻⁵ M[4]
Sodium Current (hNav1.5) HEK293t cells---Tonic block (voltage-dependent) and use-dependent blockIC50: 9.67 µM (hyperpolarizing), 0.72 µM (depolarizing)[7]
Calcium Current (ICa) Guinea-pig Ventricular Myocytes10-50 µM29% to 76% reduction in inward currentNot specified[5][8]
Slow Inward Current (Isi) Frog Atrial Muscle FibersNot specifiedDepression of currentNot specified[4]
Pacemaker Current (If) Rabbit Sino-atrial Node Cells10⁻⁶ MReduction in amplitudeNot specified[1]
hERG (IKr) Not specifiedNot specifiedImplied channel block leading to cardiac side effectsNot specified[6]
Steady-state Outward K⁺ Current Guinea-pig Ventricular Myocytes10-50 µMNo effectNot specified[5]

Table 2: this compound Effects on Cardiac Action Potential Parameters

Tissue TypeSpeciesConcentrationEffect on Action PotentialReference
Sino-atrial Node Guinea-pig10⁻⁶ - 10⁻⁵ MReduced firing rate; Slowed diastolic depolarization, depolarization, and repolarization; Slight depolarization of maximum diastolic potential[1]
Purkinje Fibers Sheep3 x 10⁻⁷ - 3 x 10⁻⁶ MShortened action potential duration; Lowered plateau; Decreased maximum rate of depolarization[1]
Ventricular Myocytes Guinea-pig10-50 µMSignificant shortening of action potential duration[5][8]
Atrial Muscle Fibers Frog10⁻⁴ MBlocks action potential generation[4]

Experimental Protocols

The data presented were derived from established electrophysiological techniques. Below are details of the methodologies employed in the cited studies.

Tissue and Cell Preparations
  • Sino-atrial Node, Papillary Muscle, and Purkinje Fibers: Tissues were isolated from guinea pigs and sheep for investigation using intracellular microelectrodes.[1]

  • Isolated Myocytes: Single ventricular myocytes were enzymatically isolated from guinea-pig hearts.[5][8] Rabbit sino-atrial node cells were also isolated for patch-clamp studies.[1]

  • Atrial Muscle Fibers: Frog atrial muscle fibers were used for voltage-clamp experiments.[4]

  • Heterologous Expression Systems: Human embryonic kidney 293t (HEK293t) cells were used to transiently express wild-type human cardiac voltage-gated sodium channels (hNav1.5) for detailed channel characterization.[7]

Electrophysiological Recording Techniques
  • Intracellular Microelectrode Recording: This technique was employed to measure action potentials in multicellular preparations like the sinus node and Purkinje fibers. It involves impaling a cell with a fine glass microelectrode to record the membrane potential.[1]

  • Voltage Clamp: Used to control the membrane potential of a cell and measure the corresponding ion currents. This was applied to frog atrial muscle fibers to dissect the effects of this compound on sodium and slow inward currents.[4]

  • Patch-Clamp Technique: This versatile technique was used in its whole-cell configuration to record specific ion currents from isolated cells. It was utilized to measure the pacemaker current (If) in rabbit SA node cells and to characterize the block of hNav1.5 channels expressed in HEK293t cells.[1][7] The whole-cell patch-clamp method allows for the control of the intracellular solution and precise measurement of ionic currents across the entire cell membrane.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the multi-channel blocking effect of this compound and its consequent impact on the cardiac action potential.

Prenylamine_Mechanism cluster_channels Ion Channels cluster_effects Electrophysiological Effects INa Na⁺ Channels (Nav1.5) Phase0 ↓ Phase 0 Depolarization INa->Phase0 ICa Ca²⁺ Channels (L-type) Phase2 ↓ Plateau (Phase 2) ICa->Phase2 IKr K⁺ Channels (hERG) Phase3 ↑↓ Repolarization (Phase 3) IKr->Phase3 If Pacemaker Current (If) Phase4 ↓ Phase 4 Slope If->Phase4 APD Shortened APD (Ventricle, Purkinje) Phase2->APD This compound This compound This compound->INa Blocks This compound->ICa Blocks This compound->IKr Blocks This compound->If Reduces

Caption: Multi-channel blockade by this compound leading to complex effects on the cardiac action potential.

Experimental Workflow

This diagram outlines a typical workflow for assessing a compound's effect on a specific ion channel using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 expressing Nav1.5) B Whole-Cell Configuration (Pipette seals to cell) A->B 1. C Baseline Current Recording (Apply voltage protocol) B->C 2. D Compound Perfusion (Apply this compound) C->D 3. E Record Drug Effect (Measure current inhibition) D->E 4. F Washout (Remove compound) E->F 5. G Data Analysis (Calculate IC50, etc.) E->G 6. F->C Reversibility Check Logical_Relationship cluster_input Primary Drug Actions cluster_mechanism Channel-Level Effects cluster_output Tissue-Specific Outcomes P This compound Ca_Block I_Ca Blockade P->Ca_Block Na_Block I_Na Blockade P->Na_Block If_Block I_f Reduction P->If_Block SA_Node ↓ SA Node Firing Rate (Bradycardia) Ca_Block->SA_Node Ventricle Shortened APD (Negative Inotropy) Ca_Block->Ventricle Na_Block->SA_Node Purkinje ↓ Conduction & APD Na_Block->Purkinje If_Block->SA_Node

References

Prenylamine's Reserpine-Like Effects on Nerve Terminals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, a coronary vasodilator, exhibits significant reserpine-like effects on catecholaminergic nerve terminals. This technical guide provides an in-depth analysis of these effects, focusing on the underlying molecular mechanisms, quantitative impact on neurotransmitter levels, and the experimental protocols used to elucidate these actions. The primary mechanism involves the interference with vesicular storage of monoamine neurotransmitters, leading to their depletion from nerve endings. This guide synthesizes available data to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound (N-(3,3-diphenylpropyl)-α-methylphenethylamine) was initially developed as an antianginal agent. However, its pharmacological profile extends beyond its vasodilatory properties to include a notable interaction with the sympathetic nervous system. Early studies revealed that this compound induces a gradual and prolonged depletion of catecholamines, such as norepinephrine and dopamine, from various tissues, including the heart, brain, and adrenal medulla. This action is strikingly similar to that of reserpine, a well-characterized inhibitor of the vesicular monoamine transporter (VMAT). This guide explores the core aspects of this compound's reserpine-like effects, providing a technical foundation for further research and development.

Mechanism of Action: Interference with Vesicular Storage

The primary reserpine-like effect of this compound stems from its ability to interfere with the storage of monoamine neurotransmitters within synaptic vesicles. This action is centered on the inhibition of the Vesicular Monoamine Transporter (VMAT).

The Role of Vesicular Monoamine Transporter (VMAT)

VMAT is a transport protein located on the membrane of synaptic vesicles in presynaptic neurons. Its crucial function is to transport monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin, histamine) from the cytoplasm into the vesicles. This process is essential for storing neurotransmitters prior to their release into the synaptic cleft. The energy for this transport is provided by a proton gradient generated by a V-type ATPase on the vesicular membrane. There are two main isoforms of VMAT: VMAT1, found primarily in neuroendocrine cells, and VMAT2, the predominant isoform in the central nervous system.

Reserpine's and this compound's Interaction with VMAT

Reserpine is known to be an irreversible inhibitor of VMAT. By binding to the transporter, reserpine blocks the uptake of monoamines into synaptic vesicles. Consequently, neurotransmitters remaining in the cytoplasm are exposed to degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer mitochondrial membrane. This leads to a profound and long-lasting depletion of neurotransmitter stores in the nerve terminal.

Evidence suggests that this compound shares this mechanism of action, though the specifics of its binding kinetics (i.e., reversible vs. irreversible) are not as well-defined as those of reserpine. By inhibiting VMAT, this compound disrupts the sequestration of catecholamines, leading to their cytoplasmic accumulation and subsequent enzymatic degradation.

Signaling Pathway: VMAT Inhibition and Neurotransmitter Depletion

cluster_presynaptic Presynaptic Terminal cluster_synthesis Neurotransmitter Synthesis cluster_synaptic_cleft Synaptic Cleft Cytoplasm Cytoplasm Mitochondrion Mitochondrion Vesicle Synaptic Vesicle Released_NE Released Norepinephrine Vesicle->Released_NE Exocytosis Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (in vesicle) VMAT VMAT Dopamine->VMAT Transport into Vesicle MAO MAO Dopamine->MAO Degradation VMAT->Vesicle MAO->Mitochondrion This compound This compound This compound->VMAT Inhibition Start Animal Treatment (Control vs. This compound) Dissection Tissue Dissection (Brain, Heart, Adrenal Medulla) Start->Dissection Homogenization Homogenization in Perchloric Acid Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration HPLC HPLC-ED/MS Analysis Filtration->HPLC Data Data Analysis and Quantification HPLC->Data End Results Data->End Vesicles Vesicle Preparation (with VMAT) Incubation Incubation (Binding Equilibrium) Vesicles->Incubation Radioligand Radiolabeled Ligand ([³H]dihydrotetrabenazine) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

A Comprehensive Analysis of the Stereoselective Pharmacokinetics and Bioavailability of Prenylamine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylamine, a diphenylalkylamine calcium channel blocker, was formerly used as an antianginal agent before its withdrawal from the market in 1988 due to concerns about cardiac arrhythmias, specifically Torsade de Pointes.[1][2] The drug is a chiral compound, marketed as a racemic mixture of its two enantiomers: (+)-(S)-Prenylamine and (-)-(R)-Prenylamine.[2] Subsequent research has revealed significant stereoselectivity in its pharmacokinetics and pharmacodynamics, with the (+)-(S)-enantiomer being implicated in the proarrhythmic effects.[2] This technical guide provides an in-depth summary of the available data on the pharmacokinetics and bioavailability of this compound enantiomers, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant workflows.

Pharmacokinetic Profile of this compound Enantiomers

Studies in healthy volunteers have demonstrated marked differences in the pharmacokinetic parameters of the (+)-(S)- and (-)-(R)-enantiomers following oral administration of racemic this compound.[1][3] The (-)-(R)-enantiomer consistently shows significantly higher plasma concentrations and area under the curve (AUC) values compared to the (+)-(S)-enantiomer.[1][3]

A study involving eight healthy volunteers who received single and repeated oral doses of racemic this compound revealed that the maximum plasma concentrations and AUCs of the (-)-(R)-enantiomer were approximately five-fold higher than those of the (+)-(S)-enantiomer.[1][3] This disparity is attributed to a five-fold higher apparent oral clearance and a three-fold higher renal clearance of the (+)-(S)-form compared to the (-)-(R)-form.[1][3] A pilot study with two healthy volunteers also showed that (+)-(S)-Prenylamine was eliminated from plasma much faster than (-)-(R)-Prenylamine, with the AUC of the (+)-enantiomer being only 20% of that of the (-)-enantiomer, suggesting stereoselective metabolism.[4]

Pharmacokinetic Parameter(+)-(S)-Prenylamine(-)-(R)-PrenylamineReference(s)
Relative Cmax 1~5[1][3]
Relative AUC 1 (or 0.2)~5[1][3][4]
Apparent Oral Clearance ~5-fold higherLower[1][3]
Renal Clearance ~3-fold higherLower[1][3]

Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Humans.

The absolute bioavailability of racemic this compound is estimated to be around 15%.[4] The terminal elimination half-life of the racemate is approximately 14.1 hours.[4]

Metabolism and Elimination

The significant differences in the pharmacokinetics of this compound enantiomers are primarily due to stereoselective metabolism.[4] this compound is extensively metabolized, with over 40 phase I metabolites identified.[5] The main metabolic pathways include ring hydroxylation and subsequent methylation of the phenolic metabolites.[1] A key metabolic process is the N-dealkylation of this compound, which can produce amphetamine.[5]

Evidence suggests that the (+)-(S)-enantiomer undergoes more rapid and extensive metabolism. Acid-catalyzed hydrolysis of urine samples released more S-prenylamine, indicating stereoselective glucuronidation of the parent drug.[1][3] The most abundant phase I metabolite is p-hydroxy-prenylamine.[5]

Experimental Protocols

  • Study Design: The primary human pharmacokinetic data comes from a study with eight healthy volunteers who received single and repeated oral doses of racemic this compound.[3] Another pilot study involved two healthy volunteers.[4] A separate study on racemic this compound pharmacokinetics involved six healthy volunteers.[4]

  • Dosing: In one study, volunteers received a film tablet of this compound (Segontin 100) and 100 mg of racemic dideuterothis compound as an aqueous solution.[4]

  • Sample Collection: Plasma and urine samples were collected at various time points to determine drug concentrations.[1][3][4]

  • Analytical Method: Plasma levels of this compound and its enantiomers were determined using gas chromatography/mass spectrometry (GC/MS).[4]

  • Subjects: Male Wistar rats were used to investigate the disposition of this compound enantiomers.[6]

  • Dosing: Rats received a 2 mg/kg dose of racemic this compound either intravenously (i.v.) or orally (p.o.).[6]

  • Sample Collection: Plasma and various tissues (lung, heart, spleen, liver, kidney, and muscle) were collected over a 5-hour period.[6]

  • Analytical Method: Concentrations of the enantiomers were determined in the collected samples.[6]

A normal phase chiral High-Performance Liquid Chromatography (HPLC) method has been developed for the separation and purity analysis of p-hydroxy-prenylamine enantiomers.[7]

  • Column: ChiralCel ODH column.[7]

  • Mobile Phase: Isocratic elution with isopropanol and 0.1% diethylamine in methanol.[7]

  • Detection: UV detection at a wavelength of 220 nm.[7]

  • Validation: The method was validated for linearity, accuracy, precision, and robustness.[7]

Visualizing Experimental and Metabolic Workflows

Experimental_Workflow Experimental Workflow for Human Pharmacokinetic Study cluster_subjects Subjects cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Volunteers Healthy Volunteers (n=8) Dosing Oral Administration of Racemic this compound Volunteers->Dosing Plasma Plasma Sampling Dosing->Plasma Urine Urine Sampling Dosing->Urine GCMS Gas Chromatography/ Mass Spectrometry (GC/MS) Plasma->GCMS Urine->GCMS Data Pharmacokinetic Data Analysis GCMS->Data

Caption: Workflow for a human pharmacokinetic study of this compound.

Metabolic_Pathway Simplified Metabolic Pathway of this compound cluster_enantiomers This compound Enantiomers cluster_metabolism Metabolism cluster_metabolites Metabolites cluster_excretion Excretion S_this compound (+)-(S)-Prenylamine Metabolism Stereoselective Metabolism (e.g., Hydroxylation, Glucuronidation) S_this compound->Metabolism Rapid Excretion Renal and Other Excretion Pathways S_this compound->Excretion Higher Renal Clearance R_this compound (-)-(R)-Prenylamine R_this compound->Metabolism Slower R_this compound->Excretion Lower Renal Clearance S_Metabolites (+)-(S)-Metabolites Metabolism->S_Metabolites R_Metabolites (-)-(R)-Metabolites Metabolism->R_Metabolites S_Metabolites->Excretion R_Metabolites->Excretion

Caption: Simplified metabolic pathway of this compound enantiomers.

Protein Binding

Plasma protein binding of this compound is also stereoselective.[3] Generally, the (+)-(S)-enantiomer has a higher unbound fraction in the plasma.[1][3] Interestingly, analysis of the bound fractions showed that this compound enantiomers bind to different plasma proteins with inverse stereoselectivity.[1][3]

Pharmacodynamic Implications

The differences in pharmacokinetics have significant pharmacodynamic consequences. The (+)-(S)-enantiomer is associated with a positive inotropic action and prolongation of the action potential duration, which is believed to be the mechanism behind the observed cardiac arrhythmias.[2][8] In contrast, the (-)-(R)-isomer exhibits a negative inotropic effect and shortens the action potential duration.[2][8]

Conclusion for Drug Development

The case of this compound underscores the critical importance of studying the stereoselective pharmacokinetics and pharmacodynamics of chiral drugs. The significant differences in the metabolic clearance and plasma concentrations of the (+)-(S)- and (-)-(R)-enantiomers led to a situation where the more toxic enantiomer had a disproportionately higher exposure in some individuals, contributing to its withdrawal from the market. For drug development professionals, this serves as a crucial reminder that a racemic mixture should not be considered a single entity. Detailed characterization of the individual enantiomers is essential to ensure the safety and efficacy of chiral drug candidates. Future research in this area should focus on identifying the specific enzymes responsible for the stereoselective metabolism of this compound to better understand inter-individual variability in its pharmacokinetics.

References

Prenylamine's Market Withdrawal in 1988: A Technical Analysis of Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – November 10, 2025 – This technical guide provides an in-depth analysis of the reasons leading to the withdrawal of the antianginal drug Prenylamine from the market in 1988. The primary driver for this regulatory action was the growing body of evidence linking the drug to significant cardiotoxic effects, namely the prolongation of the QT interval on the electrocardiogram (ECG) and the induction of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This document, intended for researchers, scientists, and drug development professionals, details the electrophysiological mechanisms, summarizes the key experimental findings, and presents the clinical data that underpinned this critical drug safety decision.

Executive Summary

This compound, a calcium channel blocker of the amphetamine chemical class, was introduced in the 1960s for the treatment of angina pectoris. However, by the late 1980s, numerous reports of serious cardiac adverse events prompted its removal from markets in Canada, the United States, and the United Kingdom in 1988. The withdrawal of this compound was a landmark event that highlighted the importance of assessing the proarrhythmic potential of new chemical entities and contributed to the establishment of more stringent regulatory guidelines for cardiac safety testing. The core of this compound's cardiotoxicity lies in its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.

Electrophysiological Basis of this compound's Proarrhythmic Effects

The arrhythmogenic properties of this compound are primarily attributed to its effects on multiple cardiac ion channels, which collectively disrupt the normal electrophysiological balance of the cardiomyocyte.

Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr)

The most significant proarrhythmic mechanism of this compound is its potent inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By blocking the hERG channel, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the surface ECG.

An in-vitro study utilizing whole-cell patch-clamp experiments in HEK-293 cells stably transfected with hERG cDNA determined the half-maximal inhibitory concentration (IC50) of this compound for the potassium current (IKr) to be 65 nM [1]. This high potency for hERG channel blockade is a key determinant of its clinical risk.

Effects on Other Ion Channels

In addition to its potent IKr blockade, this compound also affects other cardiac ion channels, albeit with lower potency. These interactions can further modulate its overall electrophysiological profile.

  • L-type Calcium Current (ICaL): As a calcium channel blocker, this compound inhibits the influx of calcium ions during the plateau phase (Phase 2) of the action potential. One study in ventricular myocytes found an IC50 of 1.24 μM for the inhibition of the L-type calcium current[1]. This effect would be expected to shorten the action potential duration, counteracting the effect of IKr block. However, the significantly higher potency for hERG channel inhibition suggests that the IKr blocking effect predominates at clinically relevant concentrations.

  • Sodium Current (INa): this compound has also been shown to inhibit the cardiac sodium current. A study using whole-cell patch-clamp experiments in HEK-293 cells stably transfected with hNaV1.5 cDNA reported an IC50 of 2520 nM (2.52 μM) [1]. Blockade of the sodium current can affect cardiac conduction and may also contribute to arrhythmogenesis under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's cardiotoxic effects.

ParameterValueCell Line/SystemReference
IC50 for IKr (hERG) Block 65 nMHEK-293 cells with hERG cDNA[1]
IC50 for ICaL Block 1.24 µMVentricular myocyte[1]
IC50 for INa Block 2.52 µMHEK-293 cells with hNaV1.5 cDNA[1]
Table 1: In Vitro Inhibitory Concentrations of this compound on Cardiac Ion Channels
Study PopulationNumber of PatientsKey FindingsReference
Patients with Angina Pectoris29Significant prolongation of the QT interval after one week of treatment with 180 mg daily.[2]
Case Series7Episodes of Torsades de Pointes; 5 of the 7 patients were female. QT intervals ranged from 0.52 to 0.64 s.[3]
Table 2: Summary of Clinical Findings on this compound-Induced QT Prolongation and Torsades de Pointes

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

The determination of IC50 values for this compound's effects on IKr, ICaL, and INa would have been conducted using the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of increasing concentrations of this compound on specific ion channel currents.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNA for the desired ion channel (hERG for IKr, hNaV1.5 for INa) or isolated primary cardiomyocytes (for ICaL) would be cultured on glass coverslips.

  • Recording Setup: The coverslips would be placed in a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, would be brought into contact with a single cell.

  • Giga-seal Formation: Gentle suction would be applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction would be applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The membrane potential would be held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

  • Current Elicitation: A series of voltage steps (voltage-clamp protocol) would be applied to elicit the specific ion current of interest. For example, to elicit IKr, the cell would be depolarized to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic "tail" current.

  • Drug Application: Increasing concentrations of this compound would be applied to the cell via the superfusion system.

  • Data Analysis: The peak current amplitude in the presence of each drug concentration would be measured and compared to the control (drug-free) current. The IC50 value would be calculated by fitting the concentration-response data to the Hill equation.

Clinical Assessment of QT Interval Prolongation

The clinical study on 29 patients with angina pectoris would have followed a prospective design.

Objective: To assess the effect of this compound treatment on the QT interval in a clinical setting.

Methodology:

  • Patient Recruitment: A cohort of patients with a diagnosis of angina pectoris would be enrolled.

  • Baseline ECG: A standard 12-lead ECG would be recorded from each patient before the initiation of this compound treatment to establish a baseline QT interval.

  • Treatment: Patients would be administered a daily dose of this compound (e.g., 180 mg).

  • Follow-up ECGs: ECGs would be recorded at regular intervals during the treatment period (e.g., after one week, and then periodically for up to 6 months).

  • QT Interval Measurement: The QT interval would be measured from the ECG recordings. To account for variations in heart rate, the QT interval would be corrected (QTc) using a standard formula, most likely Bazett's formula at the time.

  • Data Analysis: The change in QTc from baseline would be calculated for each patient at each time point. Statistical analysis would be performed to determine if the observed prolongation was statistically significant.

Visualization of Pathophysiological Mechanisms

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's cardiotoxicity.

Prenylamine_Mechanism cluster_drug Drug Action cluster_channel Ion Channel Effects cluster_cellular Cellular Electrophysiology cluster_clinical Clinical Manifestation This compound This compound herg hERG (IKr) Channel This compound->herg Potent Blockade (IC50 = 65 nM) calcium L-type Ca2+ Channel (ICaL) This compound->calcium Blockade (IC50 = 1.24 µM) sodium Na+ Channel (INa) This compound->sodium Blockade (IC50 = 2.52 µM) repolarization Delayed Repolarization herg->repolarization Reduced K+ Efflux apd Action Potential Duration (APD) Prolongation qt QT Interval Prolongation apd->qt repolarization->apd tdp Torsades de Pointes (TdP) qt->tdp Increased Risk

Figure 1: Mechanism of this compound-induced cardiotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_clinical Clinical Observation cluster_outcome Regulatory Outcome cell_prep Cell Culture (e.g., hERG-transfected HEK-293) patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp drug_app This compound Application (Concentration Gradient) patch_clamp->drug_app ic50 IC50 Determination drug_app->ic50 withdrawal Market Withdrawal (1988) ic50->withdrawal Evidence of High Potency Blockade patient_cohort Patient Cohort (Angina Pectoris) baseline_ecg Baseline ECG patient_cohort->baseline_ecg treatment This compound Administration baseline_ecg->treatment followup_ecg Follow-up ECGs treatment->followup_ecg qt_analysis QTc Interval Analysis followup_ecg->qt_analysis qt_analysis->withdrawal Clinical Evidence of Proarrhythmia

Figure 2: Workflow from experimental findings to market withdrawal.

Conclusion

The withdrawal of this compound from the market in 1988 was a direct consequence of its demonstrated proarrhythmic potential, which was not fully appreciated during its initial clinical development. The primary mechanism of this cardiotoxicity is the potent blockade of the hERG potassium channel, leading to a delay in cardiac repolarization, prolongation of the QT interval, and an increased risk of the life-threatening arrhythmia, Torsades de Pointes. The case of this compound serves as a critical lesson in drug safety and has significantly influenced the evolution of regulatory requirements for the cardiovascular safety assessment of all new drug candidates. A thorough understanding of a drug's effects on cardiac ion channels, particularly the hERG channel, is now a cornerstone of modern drug development.

References

Prenylamine: A Retrospective Technical Analysis of its Use in Angina Pectoris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine, a diphenylalkylamine derivative, was introduced in the 1960s as a therapeutic agent for the management of angina pectoris.[1] Marketed under trade names such as Segontin and Synadrin, it was utilized for over two decades as an antianginal drug.[2][3] However, its clinical use was terminated in 1988 due to severe cardiotoxic side effects, specifically the prolongation of the QT interval and an increased risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes.[1][3] This document provides a detailed technical overview of the historical use of this compound, its pharmacological profile, clinical efficacy, and the safety concerns that led to its withdrawal from the market.

Mechanism of Action

This compound exerts its antianginal effects through a multi-faceted mechanism of action, primarily centered on calcium channel blockade and modulation of catecholamine activity.[2][3] It is classified as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and smooth muscle cells.[2] This action leads to vasodilation, reducing the peripheral resistance against which the heart has to pump, and consequently decreasing myocardial oxygen demand.[2]

Beyond its calcium channel blocking properties, this compound also interferes with catecholamine storage and reuptake in adrenergic nerve endings, an effect similar to that of reserpine.[3] This leads to a depletion of catecholamines, reducing sympathetic stimulation of the heart.[1] Furthermore, this compound has been shown to block voltage-gated sodium channels and inhibit the magnesium-dependent calcium transport ATPase.[3][4] Its molecular targets also include calmodulin and myosin light-chain kinase 2.[1]

The (S)-(+)-enantiomer of the racemic mixture was later found to be responsible for the proarrhythmic effects by prolonging the action potential duration, while the (R)-(-)-isomer had a negative inotropic effect and shortened the action potential duration.

cluster_this compound This compound cluster_cellular Cellular Mechanisms cluster_effects Pharmacological Effects cluster_therapeutic Therapeutic Outcome This compound This compound ca_channel L-type Ca2+ Channels This compound->ca_channel Inhibits na_channel Voltage-gated Na+ Channels This compound->na_channel Blocks adrenergic_nerve Adrenergic Nerve Terminal This compound->adrenergic_nerve Inhibits Catecholamine Reuptake calmodulin Calmodulin This compound->calmodulin Inhibits mlck Myosin Light-Chain Kinase 2 This compound->mlck Inhibits neg_inotropic Decreased Myocardial Contractility ca_channel->neg_inotropic Leads to catecholamine_depletion Catecholamine Depletion adrenergic_nerve->catecholamine_depletion Leads to vasodilation Vasodilation mlck->vasodilation Inhibition leads to antianginal Antianginal Effect vasodilation->antianginal neg_inotropic->antianginal catecholamine_depletion->antianginal

This compound's Mechanism of Action

Clinical Efficacy in Angina Pectoris

Clinical trials conducted during its time on the market demonstrated that this compound had a statistically significant effect in reducing the frequency of angina attacks and the consumption of nitroglycerin in patients with stable angina pectoris.

StudyNumber of PatientsDosageStudy DesignKey Findings
Sosa and McGregor, 1963[5]14270 mg/dayOne month of this compound preceded and followed by one month of placebo.Reduced incidence of spontaneous angina and nitroglycerin usage (p <0.05). No significant effect on treadmill exercise performance.
Cardoe, 197012Not specified18-month follow-up of a previous double-blind trial, with a further double-blind study.Maintained improvement in angina attack rate and glyceryl trinitrate consumption. Significantly more effective than placebo.
Experimental Protocols

The study conducted by Sosa and McGregor involved a cohort of 14 patients with angina pectoris. The experimental design consisted of a one-month treatment period with 270 mg of this compound per day. This was preceded and followed by one-month periods of placebo administration. The assessment of efficacy was twofold: firstly, through twice-monthly treadmill exercise tests, and secondly, by patients maintaining daily records of their anginal attacks and nitroglycerin consumption.[5]

The two-year study by Cardoe followed twelve out-patients who had previously participated in a double-blind trial of this compound lactate. These patients continued to record their daily anginal attack rate and glyceryl trinitrate consumption over an 18-month period. To confirm the continued efficacy, a further double-blind, placebo-controlled crossover study was conducted.

Adverse Effects and Withdrawal from Market

The primary reason for the withdrawal of this compound was its association with severe cardiac arrhythmias, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can lead to ventricular fibrillation and sudden cardiac death.[1][3] This was found to be a consequence of the drug's ability to prolong the QT interval of the electrocardiogram, a result of its blockade of the hERG potassium channels.[3]

Adverse EffectStudy DetailsDosageIncidence/Observations
QT Prolongation Abinader and Shahar120-180 mg/dayQT intervals ranged from 520 to 640 ms in 7 patients who developed ventricular tachycardia.[4]
Torsades de Pointes Abinader and Shahar120-180 mg/dayAn incidence of approximately 1% (7 patients) was reported.[4]

A notable observation was the gender difference in susceptibility, with a higher incidence of this compound-induced TdP in women. In one report, five of the seven patients who developed this arrhythmia were women.[4]

The timeline to the withdrawal of this compound highlights the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be detected in pre-market clinical trials.

cluster_workflow This compound Clinical Use and Withdrawal Workflow start This compound Prescribed for Angina Pectoris monitoring Patient Monitoring start->monitoring adverse_event Adverse Event Reports: - QT Prolongation - Torsades de Pointes monitoring->adverse_event Detection of Serious Arrhythmias investigation Pharmacovigilance Investigation adverse_event->investigation risk_assessment Risk-Benefit Assessment investigation->risk_assessment withdrawal Market Withdrawal (1988) risk_assessment->withdrawal Unfavorable Risk-Benefit Ratio

Drug Surveillance and Withdrawal Process

Pharmacokinetics and Metabolism

This compound is metabolized in the liver, and one of its metabolites is amphetamine.[3] This metabolic pathway is a significant consideration, particularly in the context of sports medicine, as it has led to the inclusion of this compound on the list of banned substances by the World Anti-Doping Agency.[3] The drug was marketed as a racemic mixture, and subsequent research has shown that the two enantiomers, (S)-(+)-prenylamine and (R)-(-)-prenylamine, possess different pharmacological and toxicological profiles.

Conclusion

The history of this compound serves as a critical case study in pharmacovigilance and the evolving understanding of drug-induced cardiac arrhythmias. While it demonstrated efficacy in the symptomatic relief of angina pectoris, its severe proarrhythmic potential, which was not fully appreciated at the time of its introduction, ultimately led to its removal from the market. The experience with this compound and other drugs that prolong the QT interval has significantly influenced the non-clinical and clinical safety testing paradigms for new chemical entities, leading to more stringent evaluation of cardiovascular safety in drug development. The investigation into its mechanisms of action also contributed to a deeper understanding of calcium channel pharmacology, paving the way for the development of safer and more effective calcium antagonists.

References

Methodological & Application

Application Notes and Protocols for Prenylamine in Experimental Models of Myocardial Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Prenylamine in experimental models of myocardial damage. The information is intended to guide researchers in designing and conducting studies to evaluate the cardioprotective effects of this compound.

Introduction

This compound, a diphenyl-propylamine derivative, has been investigated for its antianginal and cardioprotective properties.[1][2][3][4] Its primary mechanism of action is the blockade of calcium channels, which plays a crucial role in mitigating the pathophysiological consequences of myocardial ischemia and reperfusion injury.[1][5][6][7] By inhibiting the influx of calcium into cardiomyocytes, this compound helps to reduce myocardial contractility, decrease oxygen demand, and prevent the cellular calcium overload that leads to cell death.[5][6] Additionally, it has been shown to have a stabilizing effect on cell membranes.[6]

Experimental models of myocardial damage are essential for studying the efficacy and mechanisms of action of cardioprotective agents like this compound. The two most common models discussed in these notes are the isoproterenol-induced myocardial necrosis model and the left anterior descending (LAD) coronary artery ligation model, which mimics acute myocardial infarction.

Mechanism of Action: Calcium Channel Blockade in Myocardial Protection

This compound exerts its cardioprotective effects primarily by acting as a calcium channel blocker.[1][5][6] During myocardial ischemia, the cellular energy deficit leads to an inability of cardiomyocytes to maintain ionic homeostasis, resulting in an excessive influx of calcium ions (Ca2+). This calcium overload triggers a cascade of detrimental events, including the activation of degradative enzymes, mitochondrial dysfunction, and the initiation of apoptotic and necrotic cell death pathways.

By blocking the voltage-gated calcium channels, this compound directly counteracts this pathological calcium influx.[5][6] This action leads to several beneficial effects:

  • Reduced Myocardial Oxygen Demand: By decreasing the intracellular calcium concentration, this compound reduces the force of myocardial contraction, which in turn lowers the heart's oxygen consumption.[1][5]

  • Preservation of Cellular Integrity: Preventing calcium overload helps to maintain the structural and functional integrity of cellular organelles, particularly the mitochondria.

  • Coronary Vasodilation: this compound can induce the relaxation of smooth muscle in coronary arteries, potentially improving blood flow to the ischemic myocardium.[6]

  • Membrane Stabilization: It has been suggested that this compound also has a stabilizing effect on the sarcolemma, further protecting cardiomyocytes from injury.[6]

Data Presentation: Efficacy of this compound in Myocardial Damage Models

The following tables summarize the quantitative data from studies evaluating the effects of this compound in experimental models of myocardial damage.

Table 1: Effect of this compound on Isoproterenol-Induced Myocardial Lesions in Rats

Treatment GroupDose of this compoundIncidence of Myocardial LesionsPercentage of Necrotic Zone (in affected animals)Reference
Isoproterenol Control-100%25.1 ± 1.4%[8]
This compound + IsoproterenolNot Specified15% (3 out of 20 rats)22.6 ± 0.7%[8]

Data from a review of several trials. The specific dose of this compound used in this summarized data was not provided in the review article. The p-value for the comparison of lesion incidence between the control and this compound groups was reported as p < 0.001.

Table 2: Effect of this compound on ECG and Pathological Findings in Monkeys with Isoproterenol-Induced Myocardial Damage

ParameterIsoproterenol ControlThis compound + IsoproterenolReference
ST Segment DepressionPresentInhibited[9][10]
Pathological LesionsPresentSignificantly Inhibited[9][10]

Note: Specific quantitative values for ST depression (e.g., in mV) were not provided in the reviewed literature.

Table 3: Effects of Long-Term this compound Therapy on Ischemic Rat Hearts

Treatment GroupDose of this compoundPost-Ischemic Functional RecoveryReduction in Enzyme LeakageIncidence of Post-Ischemic ArrhythmiasReference
Control-BaselineBaselineBaseline[11]
Low Dose this compound10 mg/kg/day for 2 weeksIncreasedObservedReduced (dose-dependent)[11]
High Dose this compound100 mg/kg/day for 2 weeksNo significant improvementNot specifiedReduced (dose-dependent)[11]

Experimental Protocols

Protocol 1: Isoproterenol-Induced Myocardial Necrosis in Rats

This model is used to induce diffuse myocardial damage through excessive beta-adrenergic stimulation, leading to a state of relative ischemia.

Materials:

  • Male Wistar rats (200-250 g)

  • Isoproterenol hydrochloride

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Syringes and needles for injection

  • ECG recording equipment

  • Instruments for tissue harvesting and processing

  • Formalin (10%) for tissue fixation

  • Reagents for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome)

  • Kits for cardiac enzyme assays (e.g., Troponin I, CK-MB)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups:

    • Control (saline injection)

    • Isoproterenol (ISO) control

    • This compound + ISO

  • Drug Administration:

    • Administer this compound (specify dose, e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) to the respective groups 30-60 minutes before isoproterenol injection.

    • Induce myocardial necrosis by administering isoproterenol (e.g., 85 mg/kg) subcutaneously (s.c.) for two consecutive days.[12]

  • ECG Monitoring: Record ECGs at baseline, after this compound administration, and at various time points after isoproterenol injection to assess for changes in ST segment, T-wave, and arrhythmias.

  • Sample Collection: 24 hours after the final isoproterenol injection, anesthetize the animals and collect blood samples via cardiac puncture for biochemical analysis of cardiac enzymes (Troponin I, CK-MB).

  • Tissue Harvesting and Processing:

    • Euthanize the animals and excise the hearts.

    • Wash the hearts with cold saline.

    • Fix the hearts in 10% formalin for histological examination.

  • Histopathological Analysis:

    • Embed the fixed hearts in paraffin and section them.

    • Stain the sections with H&E to assess for myocyte necrosis, inflammation, and edema.

    • Use Masson's Trichrome staining to evaluate the extent of fibrosis.

    • Quantify the area of necrosis/fibrosis as a percentage of the total left ventricular area.

Protocol 2: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This surgical model creates a localized myocardial infarction by occluding a major coronary artery.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

  • This compound

  • ECG monitoring equipment

  • Triphenyltetrazolium chloride (TTC) for infarct size determination

  • Kits for cardiac enzyme assays

Procedure:

  • Anesthesia and Ventilation:

    • Anesthetize the rat and intubate it.

    • Connect the animal to a rodent ventilator.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Drug Administration:

    • For pre-treatment studies, administer this compound (specify dose) intravenously or intraperitoneally before LAD ligation.

    • For treatment studies, administer this compound at the time of reperfusion (if applicable) or post-ligation.

  • ECG Monitoring: Continuously monitor the ECG for ST-segment elevation, a hallmark of acute myocardial infarction.

  • Reperfusion (Optional): For ischemia-reperfusion models, the ligature can be removed after a defined period (e.g., 30-45 minutes) to allow for reperfusion.

  • Post-Operative Care: Close the chest cavity and provide appropriate post-operative analgesia and care.

  • Infarct Size Assessment (at 24 hours or later):

    • Euthanize the animal and excise the heart.

    • Perfuse the heart with saline and then slice it transversely.

    • Incubate the slices in 1% TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.

    • Quantify the infarct size as a percentage of the total left ventricular area.

  • Biochemical Analysis: Collect blood samples at various time points post-ligation to measure cardiac troponin and CK-MB levels.

Visualizations

Signaling Pathway of this compound in Myocardial Protection

Prenylamine_Mechanism cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks Ca_Influx Ca2+ Influx This compound->Ca_Influx Inhibits Contraction Myocardial Contraction This compound->Contraction Reduces O2_Demand O2 Demand This compound->O2_Demand Decreases Ca_Overload [Ca2+]i Overload Ca_Influx->Ca_Overload Leads to Ca_Influx->Contraction Stimulates Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria Induces Necrosis Necrosis Ca_Overload->Necrosis Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Contraction->O2_Demand Increases

Caption: Mechanism of this compound's cardioprotective effect.

Experimental Workflow for Isoproterenol-Induced Myocardial Damage Model

ISO_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Acclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping (Control, ISO, this compound+ISO) Acclimatization->Grouping Pretreatment This compound/Vehicle Admin (i.p.) Grouping->Pretreatment Induction Isoproterenol Admin (s.c., 2 days) Pretreatment->Induction ECG_Monitoring ECG Monitoring Induction->ECG_Monitoring Blood_Collection Blood Collection (Cardiac Puncture) Induction->Blood_Collection Heart_Excision Heart Excision Blood_Collection->Heart_Excision Biochemistry Biochemical Analysis (Troponin I, CK-MB) Blood_Collection->Biochemistry Histology Histopathological Analysis (H&E, Masson's Trichrome) Heart_Excision->Histology LAD_Logic cluster_outcomes Key Outcomes LAD_Ligation LAD Coronary Artery Ligation Ischemia Myocardial Ischemia LAD_Ligation->Ischemia Infarction Myocardial Infarction Ischemia->Infarction ECG_Changes ECG Changes (ST Elevation) Infarction->ECG_Changes Enzyme_Release Cardiac Enzyme Release (Troponin, CK-MB) Infarction->Enzyme_Release Histological_Damage Histological Damage (Infarct Size) Infarction->Histological_Damage

References

Application Note: Utilizing Prenylamine for In Vitro Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prenylamine is a pharmaceutical agent historically used as an antianginal drug. Its mechanism of action involves the modulation of calcium ion (Ca²⁺) dynamics within smooth muscle and cardiac cells, positioning it as a valuable tool for cardiovascular research. As a calcium channel blocker and calmodulin antagonist, this compound offers a dual mechanism for inducing smooth muscle relaxation. This application note provides detailed protocols and technical information for studying the effects of this compound on isolated smooth muscle tissues, particularly in the context of vasodilation.

Mechanism of Action

This compound induces smooth muscle relaxation primarily through two synergistic pathways:

  • Calcium Channel Blockade: this compound inhibits the influx of extracellular Ca²⁺ into smooth muscle cells through voltage-gated L-type calcium channels. This action is fundamental to its vasodilatory effect, as the influx of Ca²⁺ is a critical trigger for the initiation of cellular contraction. By blocking these channels, this compound effectively reduces the intracellular Ca²⁺ concentration available to initiate the contractile process.

  • Calmodulin Antagonism: In addition to blocking Ca²⁺ entry, this compound acts as a calmodulin (CaM) antagonist. Calmodulin is a key intracellular Ca²⁺ sensor that, when activated by binding to Ca²⁺, stimulates myosin light chain kinase (MLCK). MLCK then phosphorylates myosin light chains, leading to the cross-bridge cycling of actin and myosin filaments and subsequent muscle contraction. This compound binds to calmodulin, inhibiting its activation of MLCK even in the presence of calcium. This intracellular action provides a secondary pathway to ensure muscle relaxation. For example, concentrations of 200 µmol/L have been shown to fully inhibit the calmodulin-myosin light chain kinase system.[1]

The diagram below illustrates this dual mechanism of action leading to smooth muscle relaxation.

Prenylamine_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-Type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin (CaM) Ca_int->Calmodulin Binds CaM_Ca Ca²⁺-CaM Complex Calmodulin->CaM_Ca MLCK_inactive MLCK (inactive) CaM_Ca->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation This compound This compound This compound->L_type_channel Blocks This compound->Calmodulin Inhibits

Caption: Dual inhibitory mechanism of this compound on smooth muscle contraction.

Data Presentation

Concentration RangeTarget/TissueObserved EffectCitation(s)
< 10 µmol/LSkinned smooth muscle (guinea pig taenia coli)Increased rate of Ca²⁺-induced isometric tension development.[1]
10 - 50 µmol/LCardiac SarcolemmaMarked reduction in Ca²⁺ pumping ATPase activity.[2]
200 µmol/LCalmodulin-MLCK SystemFull inhibition of the calmodulin-myosin light chain kinase system.[1]
0.2 - 1.0 mmol/LFrog Skeletal MuscleInduced a biphasic contracture, suggesting complex effects on ion mobility at high concentrations.[3]

Experimental Protocols

The following protocols describe standard organ bath procedures to assess the relaxant effects of this compound on isolated vascular smooth muscle rings (e.g., rat aorta).

A. General Setup and Preparation

  • Equipment:

    • Isolated organ bath system with heating and aeration.

    • Isometric force-displacement transducer.

    • Data acquisition system.

    • Dissection microscope and tools.

  • Physiological Salt Solution (PSS):

    • Prepare Krebs-Henseleit solution (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

    • Maintain the solution at 37°C and continuously aerate with carbogen (95% O₂ / 5% CO₂), which should result in a pH of ~7.4.

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., rat) according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it immediately in cold PSS.

    • Under a microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width. For some studies, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

B. Protocol 1: Inhibition of Depolarization-Induced Contraction

This protocol assesses this compound's ability to inhibit contractions caused by membrane depolarization, primarily testing its calcium channel blocking activity.

  • Mounting & Equilibration:

    • Mount the aortic rings on stainless steel hooks in the organ bath chambers filled with 37°C, aerated PSS.

    • Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes.

    • Replace the PSS in the bath every 15-20 minutes during equilibration.

  • Viability Test:

    • Induce a contraction by replacing the PSS with a high-potassium (high-K⁺) solution (e.g., 60-80 mM KCl, prepared by equimolar substitution of NaCl with KCl).

    • Once the contraction reaches a stable plateau, wash the tissue with standard PSS until it returns to baseline tension. This step confirms tissue viability.

  • Experimental Procedure:

    • Re-introduce the high-K⁺ solution to induce a sustained contraction.

    • Once the contraction is stable, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).

    • Allow the tissue to respond to each concentration until a stable tension is observed before adding the next dose.

    • Record the relaxation as a percentage of the maximal high-K⁺ induced contraction.

C. Protocol 2: Inhibition of Receptor-Mediated Contraction

This protocol evaluates this compound's effect on contractions induced by an α-adrenergic agonist, testing its combined effects on Ca²⁺ influx and intracellular Ca²⁺ mobilization pathways.

  • Mounting & Equilibration:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Viability Test:

    • Induce a contraction with a submaximal concentration of phenylephrine (PE) or norepinephrine (NE) (e.g., 10⁻⁶ M).

    • After reaching a plateau, wash the tissue with PSS to return to baseline.

  • Experimental Procedure:

    • Pre-incubate the aortic rings with a specific concentration of this compound for 20-30 minutes. A parallel control tissue should be incubated with vehicle.

    • After incubation, add the agonist (PE or NE) in a cumulative concentration-response manner (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Record the contractile force. The inhibitory effect of this compound is determined by comparing the agonist's dose-response curve in the presence and absence of this compound.

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for an in vitro smooth muscle relaxation experiment using an isolated organ bath.

Experimental_Workflow start Start dissect Tissue Dissection (e.g., Rat Aorta) start->dissect mount Mount Tissue Rings in Organ Bath dissect->mount equilibrate Equilibrate (60-90 min, 37°C, 95% O₂) Resting Tension Applied mount->equilibrate viability Test Viability (e.g., High K⁺ or PE challenge) equilibrate->viability wash Wash to Baseline viability->wash wash->equilibrate Repeat for next protocol contract Induce Sustained Contraction (e.g., High K⁺ or Norepinephrine) wash->contract add_this compound Cumulative Addition of this compound contract->add_this compound record Record Isometric Tension add_this compound->record analyze Data Analysis (% Relaxation or IC₅₀) record->analyze end End analyze->end

Caption: General workflow for organ bath experiments studying smooth muscle relaxation.

References

Application Notes and Protocols for Assessing Prenylamine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Prenylamine using common cell culture assays. This compound, a calcium channel blocker, has been investigated for its potential cytotoxic effects, particularly in cancer cell lines. Its mechanism of action is thought to involve the disruption of calcium homeostasis, which can trigger apoptotic pathways.

Data Presentation

Table 1: Cytotoxicity of Calcium Channel Blocker (Mibefradil) on Medulloblastoma Cell Lines

Cell LineCompoundTime Point (hours)IC50 (µM)
DAOYMibefradil48~20
DAOYMibefradil72~15
DAOYMibefradil96~10
D283Mibefradil48~25
D283Mibefradil72~20
D283Mibefradil96~15

Data is representative of typical results for calcium channel blockers and is adapted from studies on medulloblastoma cells[1][2].

Table 2: Cytotoxicity of Various Compounds on Different Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast)HTB-26 (Breast)PC-3 (Prostate)HepG2 (Liver)HCT116 (Colon)
Compound 125.315.118.720.522.4
Compound 230.812.515.218.90.34

This table provides examples of IC50 values for different cytotoxic compounds across various cancer cell lines to illustrate the range of sensitivities that can be observed[3].

Experimental Protocols

Here are detailed protocols for three common assays to test this compound's cytotoxicity: MTT, LDH, and Annexin V assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance at 570nm F->G

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of this compound and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100

LDH_Assay_Workflow A Seed & Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Read Absorbance at 490nm F->G

LDH Assay Experimental Workflow
Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Signaling_Pathway cluster_cell Cell This compound This compound Ca_Channel Calcium Channel This compound->Ca_Channel blocks Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx disrupts Mitochondria Mitochondria Ca_Influx->Mitochondria stresses Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-Induced Apoptosis Pathway

References

Application Notes and Protocols for Autoradiographic Studies of Prenylamine Distribution in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting autoradiographic studies to investigate the tissue distribution of Prenylamine. The information is compiled from published research to guide the design and execution of similar preclinical studies.

Introduction

This compound is a calcium channel blocker that was formerly used as an antianginal agent. Understanding its distribution within the body is crucial for elucidating its mechanisms of action, potential off-target effects, and pharmacokinetic profile. Autoradiography is a powerful imaging technique that allows for the visualization and quantification of radiolabeled drug distribution in tissues. By labeling this compound with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), its localization can be tracked at the organ, tissue, and even cellular level.

Quantitative whole-body autoradiography (QWBA) provides a comprehensive picture of the drug's distribution across the entire body, offering valuable data for absorption, distribution, metabolism, and excretion (ADME) studies.[1][2][3] This technique is instrumental in drug development for assessing tissue-specific accumulation and estimating human radiation dosimetry for clinical studies.[1][2]

Key Applications

  • Pharmacokinetic and ADME Studies: Determine the rate and extent of this compound distribution to various tissues and organs.

  • Target Engagement and Off-Target Binding: Identify primary sites of drug accumulation and potential secondary targets.

  • Toxicology Studies: Investigate the potential for drug accumulation in sensitive tissues, which could be linked to adverse effects.

  • Drug Efficacy Studies: Correlate tissue concentration with pharmacological effects.

Data Presentation: Quantitative Tissue Distribution of this compound

The following tables summarize quantitative data from studies on this compound distribution.

Table 1: Myocardial Distribution of ³H-Prenylamine in Rats

This table presents data from an autoradiographic study on the microscopic distribution of tritiated this compound in the rat myocardium 30 minutes after intraperitoneal injection.

ParameterValueReference
Animal ModelWistar Rats[4]
Radiolabel³H-Prenylamine[4]
Dose35 µCi/kg body weight[4]
Route of AdministrationIntraperitoneal (i.p.)[4]
Time Point30 minutes post-injection[4]
Sarcolemmal / Intramyocardial ³H-PNL Distribution Ratio6 : 1[4]

Table 2: Concentration of this compound Enantiomers in Rat Tissues After Intravenous (i.v.) Administration

This table shows the tissue concentrations of R-(-)- and S-(+)-Prenylamine at various time points following a 2 mg/kg intravenous dose of racemic this compound in male Wistar rats. Data were obtained by high-performance liquid chromatography.

Time (minutes)TissueR-(-)-Prenylamine (ng/g or ng/mL)S-(+)-Prenylamine (ng/g or ng/mL)
5Plasma135 ± 21128 ± 20
30Plasma38 ± 532 ± 4
60Plasma25 ± 319 ± 2
180Plasma11 ± 27 ± 1
300Plasma6 ± 14 ± 1
5Lung4850 ± 6505100 ± 720
30Lung1250 ± 1801180 ± 150
60Lung780 ± 110650 ± 90
180Lung280 ± 40190 ± 30
300Lung150 ± 2590 ± 15
5Heart980 ± 1301050 ± 150
30Heart320 ± 45290 ± 40
60Heart210 ± 30160 ± 25
180Heart80 ± 1250 ± 8
300Heart45 ± 725 ± 4
5Spleen2100 ± 2802250 ± 310
30Spleen650 ± 90580 ± 80
60Spleen420 ± 60330 ± 50
180Spleen150 ± 2590 ± 15
300Spleen80 ± 1245 ± 7
5Liver3500 ± 4503700 ± 500
30Liver1100 ± 150950 ± 130
60Liver680 ± 90520 ± 70
180Liver250 ± 35150 ± 20
300Liver130 ± 2070 ± 10
5Kidney2800 ± 3803000 ± 410
30Kidney850 ± 120750 ± 100
60Kidney550 ± 75430 ± 60
180Kidney200 ± 30120 ± 18
300Kidney110 ± 1860 ± 9
5Muscle450 ± 60480 ± 65
30Muscle150 ± 20130 ± 18
60Muscle100 ± 1580 ± 12
180Muscle40 ± 625 ± 4
300Muscle20 ± 312 ± 2

Table 3: Concentration of this compound Enantiomers in Rat Tissues After Oral (p.o.) Administration

This table shows the tissue concentrations of R-(-)- and S-(+)-Prenylamine at various time points following a 2 mg/kg oral dose of racemic this compound in male Wistar rats. Data were obtained by high-performance liquid chromatography.

Time (minutes)TissueR-(-)-Prenylamine (ng/g or ng/mL)S-(+)-Prenylamine (ng/g or ng/mL)
30Plasma8 ± 115 ± 2
60Plasma12 ± 222 ± 3
120Plasma10 ± 1.518 ± 2.5
240Plasma7 ± 112 ± 2
30Lung280 ± 40550 ± 75
60Lung420 ± 60780 ± 110
120Lung350 ± 50650 ± 90
240Lung210 ± 30380 ± 55
30Heart120 ± 18230 ± 35
60Heart180 ± 25330 ± 45
120Heart150 ± 22280 ± 40
240Heart90 ± 14160 ± 25
30Spleen450 ± 65850 ± 120
60Spleen680 ± 951250 ± 180
120Spleen550 ± 801000 ± 140
240Spleen320 ± 45580 ± 80
30Liver850 ± 1201600 ± 220
60Liver1250 ± 1802300 ± 320
120Liver1000 ± 1401800 ± 250
240Liver600 ± 851100 ± 150
30Kidney650 ± 901200 ± 170
60Kidney950 ± 1301750 ± 240
120Kidney780 ± 1101450 ± 200
240Kidney450 ± 65850 ± 120
30Muscle80 ± 12150 ± 22
60Muscle120 ± 18220 ± 30
120Muscle100 ± 15180 ± 25
240Muscle60 ± 9110 ± 16

Experimental Protocols

Below are detailed methodologies for conducting autoradiographic studies with this compound, based on published research and general QWBA principles.

Protocol 1: Micro-autoradiography of ³H-Prenylamine in Rat Myocardium

This protocol is adapted from the study by Milei et al. (1979) focusing on the heart.[4]

1. Radiolabeling:

  • Obtain or synthesize tritiated this compound (³H-Prenylamine).

2. Animal Model and Dosing:

  • Use adult Wistar rats.

  • Administer ³H-Prenylamine at a dose of 35 µCi/kg body weight via intraperitoneal (i.p.) injection.

3. Tissue Collection and Processing:

  • Euthanize the animals 30 minutes after injection.

  • Excise the heart and prepare 1 mm thick slices.

  • Process the heart slices for both autoradiography and conventional histological techniques.

4. Autoradiography:

  • Mount the tissue sections on microscope slides.

  • In a darkroom, coat the slides with photographic emulsion (e.g., Kodak NTB-2).

  • Store the slides in a light-proof box at 4°C for a suitable exposure time (to be determined empirically).

  • Develop the emulsion, fix, and stain the sections (e.g., with hematoxylin and eosin).

5. Analysis:

  • Examine the slides under a microscope to visualize the distribution of silver grains, which correspond to the location of ³H-Prenylamine.

  • Quantify the distribution by grain counting in different regions of interest (e.g., sarcolemma vs. intramyocardial space) to determine distribution ratios.

Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) of ¹⁴C-Prenylamine

This is a general protocol for a QWBA study, which can be adapted for ¹⁴C-Prenylamine.

1. Radiolabeling:

  • Synthesize ¹⁴C-labeled this compound.

2. Animal Model and Dosing:

  • Use pigmented rats (e.g., Long-Evans) to assess melanin binding and non-pigmented rats (e.g., Sprague-Dawley or Wistar).

  • Administer a single dose of ¹⁴C-Prenylamine via the intended clinical route (e.g., oral or intravenous). The dose will depend on the specific activity of the radiolabeled compound and the sensitivity of the imaging system.

  • Include multiple time points for euthanasia to characterize the time course of distribution and elimination (e.g., 0.5, 2, 8, 24, 72, and 168 hours post-dose).

3. Sample Collection:

  • At each time point, euthanize one animal per sex and strain.

  • Immediately freeze the whole animal in a mixture of hexane and solid CO₂ or in a similar freezing medium.

4. Sectioning:

  • Embed the frozen carcass in a carboxymethylcellulose (CMC) block.

  • Collect thin (e.g., 20-50 µm) sagittal sections of the whole body using a cryomicrotome.

  • Mount the sections onto adhesive tape.

5. Imaging:

  • Expose the sections to a phosphor imaging plate for a suitable duration.

  • Scan the imaging plate using a phosphor imager to create a digital autoradiogram.

6. Quantification:

  • Include a set of radioactive standards on the imaging plate to create a calibration curve.

  • Use image analysis software to measure the radioactivity concentration in various tissues and organs by comparing the signal intensity to the calibration curve.

  • Express the data as µg equivalents of this compound per gram of tissue.

Visualizations

Experimental Workflow for QWBA

QWBA_Workflow cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis radiolabel Radiolabeling (¹⁴C-Prenylamine) dosing Dosing of Animal Model radiolabel->dosing euthanasia Euthanasia at Time Points dosing->euthanasia freezing Whole-Body Freezing euthanasia->freezing embedding Embedding in CMC freezing->embedding sectioning Cryosectioning embedding->sectioning imaging Phosphor Imaging sectioning->imaging quantification Image Quantification imaging->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Workflow for a quantitative whole-body autoradiography (QWBA) study.

Conceptual Signaling Pathway of this compound Action

Prenylamine_Pathway This compound This compound ca_channel L-type Calcium Channel This compound->ca_channel Blocks ca_influx Ca²⁺ Influx ca_channel->ca_influx intracellular_ca [Ca²⁺]i ca_influx->intracellular_ca smooth_muscle Smooth Muscle Contraction intracellular_ca->smooth_muscle Stimulates vasodilation Vasodilation smooth_muscle->vasodilation Inhibition leads to

Caption: Conceptual pathway of this compound's vasodilatory effect.

References

Application Notes and Protocols for Investigating Prenylamine-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prenylamine, a diphenylalkylamine calcium channel blocker, was formerly used as an antianginal agent. It was withdrawn from the market due to significant cardiotoxicity, specifically the induction of QT interval prolongation and a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][2][3][4][5][6] These application notes provide a comprehensive overview of the animal models and experimental protocols utilized to investigate the electrophysiological cardiotoxicity of this compound. The primary mechanism of this toxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][7]

Animal Models

The selection of an appropriate animal model is critical for studying drug-induced QT prolongation. While various species have been used in the broader context of cardiotoxicity, the guinea pig is a highly regarded model for predicting QT prolongation in humans due to similarities in its cardiac action potential and ion channel expression.[8][9][10] Ex vivo models, such as the Langendorff-perfused heart from rabbits or guinea pigs, are also invaluable for isolating direct cardiac effects.[11][12]

Recommended Animal Models:

  • Guinea Pig: For in vivo electrocardiogram (ECG) and ex vivo action potential duration studies.

  • Rabbit: Particularly useful for ex vivo Langendorff heart preparations to assess proarrhythmic events.[13]

  • Rat: Can be used for preliminary toxicity screening and pharmacokinetic studies, although its cardiac electrophysiology is less translatable to humans for QT prolongation assessment.[13]

Data Presentation

The following tables summarize the expected quantitative data from studies on this compound-induced cardiotoxicity.

Table 1: Electrophysiological Effects of this compound in Guinea Pig Myocytes

ParameterConcentration (µM)EffectReference
Action Potential 10 - 50Significant shortening[1]
Inward Calcium Current (ICa) 10 - 5029% to 76% reduction[1]
Maximum Upstroke Velocity (Vmax) 2.4 - 11.9Dose-dependent reduction[14]

Note: The shortening of the action potential in isolated myocyte preparations at these concentrations is likely due to this compound's effects on calcium and sodium channels, which can mask the QT-prolonging effect seen in whole-heart preparations that is primarily driven by hERG channel blockade.

Table 2: Proarrhythmic Potential of this compound (hERG Blockade)

ParameterValueReference
hERG IC50 Data not readily available in public literature[1][7] (Mechanism described)

The IC50 value represents the concentration at which this compound inhibits 50% of the hERG potassium current. While the mechanism is established, a precise IC50 value from standardized assays is not consistently reported in the reviewed literature.

Experimental Protocols

Protocol 1: In Vivo Assessment of QT Prolongation in the Anesthetized Guinea Pig

This protocol is designed to assess the effects of this compound on the QT interval in vivo.

1. Animal Preparation:

  • Adult male Dunkin-Hartley guinea pigs (350-450g) are used.
  • Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
  • Maintain body temperature at 37°C using a heating pad.
  • Insert subcutaneous needle electrodes for a Lead II ECG recording.
  • Cannulate the jugular vein for intravenous administration of this compound.

2. Experimental Procedure:

  • Allow the animal to stabilize for at least 20 minutes post-anesthesia to obtain a baseline ECG recording.
  • Administer a vehicle control (e.g., saline or appropriate solvent) and record the ECG for a 15-minute period.
  • Administer escalating doses of this compound intravenously (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg) at 15-minute intervals.
  • Continuously record the ECG throughout the experiment.

3. Data Analysis:

  • Measure the RR and QT intervals from the ECG recordings.
  • Correct the QT interval for heart rate (QTc) using a species-specific formula, such as the Bazett's formula adapted for guinea pigs.
  • Calculate the change in QTc from baseline for each dose of this compound.
  • Monitor for the occurrence of arrhythmias, including premature ventricular contractions (PVCs) and Torsades de Pointes.

Protocol 2: Ex Vivo Assessment of Proarrhythmic Risk in a Langendorff-Perfused Rabbit Heart

This protocol evaluates the direct effects of this compound on cardiac electrophysiology and its potential to induce arrhythmias in an isolated heart model.[11][12]

1. Heart Preparation:

  • Anesthetize a New Zealand White rabbit and administer heparin (1000 IU/kg, i.v.).
  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.
  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at 37°C and a constant pressure (e.g., 75 mmHg).
  • Place ECG electrodes on the surface of the right atrium and left ventricle to record a pseudo-ECG. A monophasic action potential (MAP) probe can also be placed on the epicardial surface of the left ventricle to record action potential duration.

2. Experimental Procedure:

  • Allow the heart to stabilize for 30 minutes.
  • Record baseline ECG and MAP signals for a 15-minute period.
  • Switch the perfusion to KH buffer containing the vehicle control for 15 minutes.
  • Perfuse the heart with escalating concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for 15 minutes at each concentration.
  • Continuously record ECG and MAP signals.

3. Data Analysis:

  • Measure the QT interval from the pseudo-ECG and the monophasic action potential duration at 90% repolarization (MAPD90).
  • Analyze the incidence, duration, and severity of any arrhythmias (e.g., early afterdepolarizations (EADs), ventricular tachycardia, TdP).
  • Construct concentration-response curves for the effects of this compound on QT interval and MAPD90.

Protocol 3: Histopathological and Biochemical Analysis (Secondary Endpoints)

While the primary toxicity of this compound is electrophysiological, these assessments can serve as secondary safety endpoints.

1. Tissue Collection:

  • At the end of the in vivo study, collect blood via cardiac puncture for biochemical analysis.
  • Euthanize the animal and excise the heart.
  • Fix the heart in 10% neutral buffered formalin for histopathological examination.

2. Biochemical Analysis:

  • Centrifuge the blood to obtain serum.
  • Measure levels of cardiac biomarkers such as Cardiac Troponin I (cTnI), Cardiac Troponin T (cTnT), and Brain Natriuretic Peptide (BNP).[15] These markers are indicative of myocardial injury and stress.

3. Histopathological Examination:

  • Process the fixed heart tissue, embed in paraffin, and section.
  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
  • Examine for signs of myocyte injury, such as necrosis, inflammation, or fibrosis, although these are not the expected primary findings for this compound.

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

cluster_membrane Cardiomyocyte Membrane herg hERG (IKr) Potassium Channel phase3 Phase 3 Repolarization herg->phase3 Initiates Repolarization herg->phase3 ca_channel L-type Ca²⁺ Channel na_channel Na⁺ Channel extracellular Extracellular extracellular->herg K⁺ Efflux intracellular Intracellular ap_graph Ventricular Action Potential qt_interval QT Interval (Duration of AP) phase3->qt_interval Determines tdp Torsades de Pointes (Arrhythmia) qt_interval->tdp Prolongation Leads to This compound This compound This compound->herg Blocks This compound->ca_channel Blocks This compound->na_channel Blocks

Mechanism of this compound Cardiotoxicity
Experimental Workflow for this compound Cardiotoxicity Assessment

cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies cluster_secondary Secondary Endpoints start Start: Hypothesis This compound causes QT prolongation model_selection Animal Model Selection (e.g., Guinea Pig, Rabbit) start->model_selection invivo_protocol Protocol 1: Anesthetized Guinea Pig model_selection->invivo_protocol exvivo_protocol Protocol 2: Langendorff Rabbit Heart model_selection->exvivo_protocol ecg ECG Recording & QTc Analysis invivo_protocol->ecg arrhythmia_vivo Arrhythmia Monitoring invivo_protocol->arrhythmia_vivo secondary_protocol Protocol 3: Biochemical & Histology invivo_protocol->secondary_protocol Optional data_analysis Data Analysis & Interpretation ecg->data_analysis arrhythmia_vivo->data_analysis map MAP & Pseudo-ECG Recording exvivo_protocol->map arrhythmia_exvivo Proarrhythmic Event Quantification exvivo_protocol->arrhythmia_exvivo map->data_analysis arrhythmia_exvivo->data_analysis biomarkers Biomarker Analysis (cTnI, BNP) secondary_protocol->biomarkers histology Histopathology secondary_protocol->histology biomarkers->data_analysis histology->data_analysis conclusion Conclusion: Characterize Cardiotoxic Profile data_analysis->conclusion

This compound Cardiotoxicity Workflow

References

Application Note: Quantification of Prenylamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine is a vasodilator that was formerly used in the treatment of angina pectoris.[1][2] Although its use has decreased due to side effects, the quantification of this compound in various matrices remains important for pharmacokinetic studies, forensic analysis, and sports doping control.[1][2] High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of this compound in biological samples and pharmaceutical formulations. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with fluorimetric detection, based on established methodologies.[3]

Principle

This method involves the extraction of this compound from a biological matrix, followed by derivatization to enhance its detectability. The separation of the derivatized analyte is achieved on a reversed-phase HPLC column, and quantification is performed using a fluorescence detector. The method can be adapted for the simultaneous determination of its enantiomers, R- and S-prenylamine.[3]

Data Summary

The following table summarizes the key quantitative parameters for the HPLC-based analysis of this compound, compiled from referenced methods.

ParameterMethod 1: Enantioselective RP-HPLCMethod 2: Metabolite (p-hydroxy-prenylamine) LC-MS/MS
Analyte(s) R- and S-Prenylaminep-hydroxy-prenylamine
Matrix Human Plasma and UrineUrine
Instrumentation Reversed-phase HPLC with fluorimetric detectionLiquid chromatography-tandem mass spectrometry (LC-MS/MS)
Sample Preparation Two-step liquid-liquid extraction followed by derivatization with R-(-)-naphthylethyl isocyanateDirect injection (after modification and validation of an existing screening assay)
Limit of Determination/Quantification < 1 ng/mL (plasma), < 2 ng/mL (urine)[3]0.1 ng/mL[1]
Linearity Not explicitly statedNot explicitly stated
Precision Not explicitly statedIntra- and inter-day imprecision < 10%[1]
Accuracy Not explicitly statedNot explicitly stated
Reference Gietl et al.[3]Thevis et al.[1]

Experimental Protocol: Quantification of R- and S-Prenylamine in Human Plasma

This protocol is based on the method described by Gietl et al. for the enantioselective analysis of this compound.[3]

1. Materials and Reagents

  • This compound standard (racemic)

  • Internal standard (e.g., a structurally similar compound)

  • R-(-)-naphthylethyl isocyanate (chiral derivatizing agent)

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Buffers (e.g., phosphate buffer)

  • Extraction solvents (e.g., n-heptane, isoamyl alcohol)

  • Human plasma (drug-free)

  • Deionized water

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • Fluorescence detector

  • Reversed-phase HPLC column (e.g., C18, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve.

  • Prepare a stock solution of the internal standard.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add the internal standard.

  • Add an appropriate buffer to adjust the pH.

  • Add 5 mL of an extraction solvent mixture (e.g., n-heptane/isoamyl alcohol).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step on the aqueous layer.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

5. Derivatization

  • Reconstitute the dried extract in a small volume of a suitable solvent.

  • Add the chiral derivatizing agent, R-(-)-naphthylethyl isocyanate.

  • Incubate the mixture to allow the derivatization reaction to complete.

6. HPLC Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: Fluorescence detector (set to appropriate excitation and emission wavelengths for the naphthylethyl urea derivatives)

7. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the this compound enantiomers to the internal standard against the concentration of the standards.

  • Determine the concentration of R- and S-prenylamine in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Add Chiral Derivatizing Agent Evaporation->Derivatization HPLC_Injection Inject into HPLC Derivatization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC workflow for this compound quantification.

Signaling Pathways

No signaling pathways are directly described in the provided context of analytical chemistry methods. The focus is on the experimental procedure for quantification.

References

Application Note: Detection of Prenylamine Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine, a vasodilator previously used in the treatment of angina pectoris, has seen declining use due to adverse effects, including ventricular tachycardia.[1][2] A significant aspect of its pharmacology is its metabolism, which can lead to the production of amphetamine, a substance banned in competitive sports by the World Anti-Doping Agency (WADA).[1][2] This necessitates sensitive and specific analytical methods for the detection of this compound and its metabolites in biological matrices for both clinical and forensic purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity.[1][2] This document provides a detailed overview of the mass spectrometry-based methods for detecting this compound metabolites, including experimental protocols and quantitative data.

Metabolic Pathway of this compound

This compound undergoes extensive phase I metabolism in the human body. The primary metabolic pathways include N-dealkylation, hydroxylation, and methoxylation.[1][3] N-dealkylation of this compound results in the formation of amphetamine.[1][2] Hydroxylation can occur at various positions on the aromatic rings, leading to mono-, bis-, tris-, and tetra-hydroxylated metabolites.[1] The most abundant phase I metabolite has been identified as p-hydroxy-prenylamine.[1][2] Further metabolism can involve methoxylation of the hydroxylated forms.[1]

Prenylamine_Metabolism This compound This compound Amphetamine Amphetamine This compound->Amphetamine N-dealkylation Diphenylpropylamine (Hydroxylated) Diphenylpropylamine This compound->Diphenylpropylamine Metabolism Hydroxylated Mono-, Bis-, Tris-, Tetra- hydroxylated this compound This compound->Hydroxylated Hydroxylation p_Hydroxy p-Hydroxy-prenylamine (Most Abundant) Hydroxylated->p_Hydroxy Hydroxylated_Methoxylated Hydroxylated and Methoxylated this compound Hydroxylated->Hydroxylated_Methoxylated Methoxylation Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) Preparation Sample Preparation (Direct Injection, LLE, or SPE) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

References

Application Notes and Protocols for Measuring Prenylamine's Inhibition of Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to measure the inhibition of calcium channels by Prenylamine, a phenylalkylamine calcium channel blocker. The information is intended to guide researchers in setting up and performing these experiments to characterize the pharmacological effects of this compound.

Introduction

This compound is a calcium channel antagonist that has been shown to inhibit L-type calcium channels, playing a role in its vasodilatory and antianginal effects.[1][2] Understanding the potency and selectivity of this compound's interaction with different calcium channel subtypes is crucial for elucidating its mechanism of action and potential therapeutic applications. This document outlines three common in vitro methods for this purpose: electrophysiology (patch-clamp), radioligand binding assays, and intracellular calcium imaging.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity on various ion channels.

Target ChannelCell TypeAssay MethodParameterValueReference
L-type Calcium Channel Guinea pig ventricular myocytesWhole-cell patch clampIC501.24 µM[3]
Sodium Channel (hNaV1.5)HEK-293 cellsWhole-cell patch clampIC502.52 µM[4]
Potassium Channel (hERG)HEK-293 cellsWhole-cell patch clampIC500.065 µM[4]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is designed to measure the inhibitory effect of this compound on L-type calcium currents (ICa,L) in isolated ventricular cardiomyocytes.

Materials:

  • Isolated ventricular cardiomyocytes (e.g., from guinea pig or rat)

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

Protocol:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow the cells to stabilize in a holding solution before use.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Obtain a giga-ohm seal (>1 GΩ) between the micropipette and a single cardiomyocyte.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 5-10 minutes.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -80 mV.

    • To inactivate sodium channels, apply a depolarizing prepulse to -40 mV for 50 ms.

    • Elicit ICa,L by applying a 300 ms depolarizing step to 0 mV.

    • Repeat this protocol at a steady frequency (e.g., 0.1 Hz).

  • Data Acquisition:

    • Record baseline ICa,L for several minutes to ensure stability.

    • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM).

    • Record the current at each concentration until a steady-state block is achieved.

    • Perform a washout with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current amplitude to the baseline control.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Isolate Cardiomyocytes pipette_prep Fabricate Pipettes giga_seal Obtain Giga-seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell record_base Record Baseline ICa,L whole_cell->record_base apply_this compound Apply this compound (various concentrations) record_base->apply_this compound record_block Record Steady-State Block apply_this compound->record_block washout Washout record_block->washout measure_peak Measure Peak Current washout->measure_peak normalize Normalize to Control measure_peak->normalize fit_curve Fit Dose-Response Curve (Calculate IC50) normalize->fit_curve

Fig 1. Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the phenylalkylamine binding site on L-type calcium channels, using [³H]-Verapamil as the radioligand. This protocol is adapted from methods used for other phenylalkylamines and may require optimization for this compound.[5][6][7]

Materials:

  • Tissue preparation rich in L-type calcium channels (e.g., rat cardiac ventricular membranes or cerebral cortex membranes).

  • [³H]-Verapamil (radioligand).

  • Unlabeled Verapamil (for defining non-specific binding).

  • This compound stock solution.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, [³H]-Verapamil (at a concentration near its Kd, e.g., 5 nM), and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]-Verapamil, and a high concentration of unlabeled Verapamil (e.g., 10 µM).

    • Competition: Membrane preparation, [³H]-Verapamil, and varying concentrations of this compound (e.g., from 10-10 M to 10-4 M).

  • Incubation: Incubate the reactions at a set temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For the competition experiment, plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Verapamil and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis mem_prep Prepare Membranes reagent_prep Prepare Reagents setup Set up Total, Non-specific, and Competition Binding mem_prep->setup reagent_prep->setup incubate Incubate to Equilibrium setup->incubate filtrate Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ki Calculate IC50 and Ki plot_curve->calc_ki

Fig 2. Workflow for Radioligand Binding Assay.
Intracellular Calcium Imaging

This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound in cultured cells.

Materials:

  • Adherent cells expressing the target calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or a suitable cell line).

  • Fura-2 AM stock solution (1 mM in anhydrous DMSO).

  • Pluronic F-127 (20% solution in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Depolarizing solution (e.g., high K+ HBSS, where NaCl is replaced with KCl).

  • This compound stock solution.

  • Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.

Protocol:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency.

  • Dye Loading:

    • Prepare a loading solution by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add an equal volume of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Imaging:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Perfuse the cells with HBSS and establish a stable baseline fluorescence by alternately exciting at 340 nm and 380 nm and recording the emission at 510 nm.

    • Stimulate the cells with the depolarizing solution to open voltage-gated calcium channels and record the resulting increase in the 340/380 nm fluorescence ratio.

    • After a washout period, pre-incubate the cells with various concentrations of this compound for a defined period.

    • Stimulate the cells again with the depolarizing solution in the presence of this compound and record the fluorescence ratio.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Quantify the peak increase in the fluorescence ratio in response to depolarization in the absence and presence of different concentrations of this compound.

    • Plot the inhibition of the depolarization-induced calcium influx as a function of this compound concentration to determine the IC50.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis plate_cells Plate Cells load_dye Load with Fura-2 AM plate_cells->load_dye deesterify De-esterify Dye load_dye->deesterify baseline Record Baseline Fluorescence deesterify->baseline stimulate_control Stimulate (Control) baseline->stimulate_control preincubate Pre-incubate with This compound stimulate_control->preincubate stimulate_drug Stimulate (with this compound) preincubate->stimulate_drug calc_ratio Calculate 340/380 Ratio stimulate_drug->calc_ratio quantify_inhibition Quantify Inhibition of Ca2+ Influx calc_ratio->quantify_inhibition determine_ic50 Determine IC50 quantify_inhibition->determine_ic50

Fig 3. Workflow for Intracellular Calcium Imaging.

Signaling Pathway

The primary downstream signaling pathway affected by this compound's inhibition of L-type calcium channels in cardiomyocytes is the excitation-contraction coupling (ECC) process.

G cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) AP Action Potential Depolarization LTCC L-type Ca2+ Channel (CaV1.2) AP->LTCC Activates Ca_influx Ca2+ Influx LTCC->Ca_influx This compound This compound This compound->LTCC Inhibits CICR Ca2+-Induced Ca2+ Release (CICR) Ca_influx->CICR Ca_transient [Ca2+]i Transient CICR->Ca_transient TroponinC Troponin C Ca_transient->TroponinC Binds to Contraction Myofilament Contraction TroponinC->Contraction Initiates RyR Ryanodine Receptor (RyR2) RyR->CICR SR_Ca SR Ca2+ Store SR_Ca->RyR

Fig 4. this compound's effect on Excitation-Contraction Coupling.

Pathway Description: In cardiomyocytes, an action potential depolarizes the cell membrane, activating L-type calcium channels. This leads to a small influx of Ca2+ into the cell, which then triggers a much larger release of Ca2+ from the sarcoplasmic reticulum through ryanodine receptors (a process called calcium-induced calcium release). The resulting transient increase in intracellular Ca2+ binds to troponin C, initiating the cross-bridge cycling of myofilaments and leading to muscle contraction. This compound, by blocking L-type calcium channels, reduces the initial Ca2+ influx, thereby attenuating the entire downstream cascade and resulting in a negative inotropic effect (reduced contractility).[8][9][10]

References

Application Notes and Protocols for Tritiated Prenylamine in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine is a diphenylalkylamine derivative that has been investigated for its antianginal properties.[1] Its mechanism of action involves the modulation of several key cellular components, making it a subject of interest in cardiovascular and neurological research. Tritiated this compound ([³H]this compound) serves as a valuable radioligand for studying its binding characteristics to various protein targets. This document provides detailed application notes and protocols for utilizing [³H]this compound in binding assays to elucidate its pharmacological profile.

This compound primarily targets L-type calcium channels, but also interacts with voltage-gated sodium channels and calmodulin.[1] Understanding the affinity and kinetics of these interactions is crucial for drug development and for characterizing the physiological and pathological roles of these targets. Radioligand binding assays using [³H]this compound offer a sensitive and quantitative method to determine binding affinity (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of competing unlabeled ligands.

Key Applications

  • Target Identification and Validation: Elucidate the binding of this compound to its primary and secondary targets.

  • Drug Screening: High-throughput screening of compound libraries to identify novel ligands that interact with this compound's binding sites.

  • Pharmacological Characterization: Determine the affinity and selectivity of new chemical entities for calcium channels, sodium channels, and calmodulin.

  • Receptor Occupancy Studies: Investigate the relationship between drug concentration and target engagement in preclinical models.

Data Presentation

While direct binding data for tritiated this compound is not extensively published, the following table summarizes a key functional parameter for this compound, which can be correlated with its binding properties. Further studies using [³H]this compound are required to populate a comprehensive binding profile.

CompoundAssay TypeTissue/Cell TypeParameterValueReference
This compoundFunctional (Relaxation)Porcine Coronary SegmentsIC₅₀7 x 10⁻⁷ M[2]

Experimental Protocols

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[3][4][5][6] The following are generalized protocols for saturation and competition binding assays using [³H]this compound. These should be optimized for the specific tissue or cell preparation being used.

Protocol 1: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.

Materials:

  • [³H]this compound (specific activity > 20 Ci/mmol)

  • Membrane preparation (from cells or tissue expressing the target of interest)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer to a protein concentration of 0.1-1.0 mg/mL.

  • Assay Setup: In a 96-well plate or individual tubes, set up the following reactions in triplicate:

    • Total Binding: Add increasing concentrations of [³H]this compound (e.g., 0.1 to 50 nM) to the membrane preparation.

    • Non-specific Binding: Add the same increasing concentrations of [³H]this compound along with a high concentration of unlabeled this compound (e.g., 10 µM) to the membrane preparation.

  • Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each [³H]this compound concentration.

    • Plot specific binding versus the concentration of [³H]this compound.

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound for the [³H]this compound binding site.

Materials:

  • Same as for Saturation Binding Assay.

  • Unlabeled test compound(s).

Procedure:

  • Membrane Preparation: Prepare membranes as described in the saturation binding protocol.

  • Assay Setup: In a 96-well plate or individual tubes, set up the following reactions in triplicate:

    • Total Binding: Add a fixed concentration of [³H]this compound (typically at or near its Kd value) to the membrane preparation.

    • Non-specific Binding: Add the fixed concentration of [³H]this compound and a high concentration of unlabeled this compound (e.g., 10 µM) to the membrane preparation.

    • Competition: Add the fixed concentration of [³H]this compound and increasing concentrations of the unlabeled test compound to the membrane preparation.

  • Incubation, Filtration, and Quantification: Follow the same procedures as described in the saturation binding protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Analyze the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is its equilibrium dissociation constant determined from saturation binding experiments.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

This compound exerts its effects by interacting with multiple targets. It blocks L-type calcium channels, which are crucial for calcium influx in cardiac and smooth muscle cells. It also inhibits voltage-gated sodium channels, affecting nerve impulse conduction and cardiac action potentials. Furthermore, this compound can bind to calmodulin, a key intracellular calcium sensor, thereby modulating its activity.

Prenylamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca²⁺ Channel Cellular_Response Cellular Response (e.g., Muscle Relaxation, Altered Excitability) L_type_Ca_Channel->Cellular_Response ↓ Ca²⁺ Influx Na_Channel Voltage-gated Na⁺ Channel Na_Channel->Cellular_Response ↓ Na⁺ Influx This compound This compound This compound->L_type_Ca_Channel Inhibition This compound->Na_Channel Inhibition Calmodulin Calmodulin This compound->Calmodulin Binding/ Inhibition CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activation CaM_Kinase->Cellular_Response Modulation

Caption: Signaling pathway of this compound's interactions.

Experimental Workflow for [³H]this compound Binding Assay

The following diagram outlines the key steps involved in performing a radioligand binding assay using tritiated this compound. This workflow is applicable to both saturation and competition assays, with minor variations in the assay setup.

Binding_Assay_Workflow start Start prep Prepare Membrane Homogenate start->prep assay_setup Set up Assay Plates (Total, Non-specific, Competition) prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis end End analysis->end

References

Ethical Considerations for In Vivo Research Involving Prenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prenylamine, a calcium channel blocker formerly used to treat angina pectoris, was withdrawn from the global market in 1988 due to severe cardiotoxic side effects, including QT interval prolongation and Torsades de Pointes, which significantly increased the risk of sudden death.[1][2] These adverse effects were not identified during initial clinical development, highlighting the critical importance of thorough preclinical in vivo research and stringent ethical oversight.[1] Any new in vivo research involving this compound must be approached with extreme caution and be guided by a robust ethical framework, prioritizing animal welfare and the scientific validity of the research.

Core Ethical Principles

All in vivo research involving this compound must adhere to the fundamental principles of the 3Rs:

  • Replacement: Researchers must provide a strong justification for why non-animal models (e.g., in vitro assays, in silico modeling) are not sufficient to achieve the scientific objectives. Given this compound's known systemic effects, particularly on the cardiovascular system, in vivo studies may be necessary to understand its complex physiological and pathological actions.

  • Reduction: The number of animals used should be the minimum necessary to obtain statistically significant and scientifically valid data. Experimental designs should be efficient, and sample sizes should be justified through power analysis.

  • Refinement: All procedures must be refined to minimize any potential pain, suffering, and distress to the animals. This includes the use of appropriate anesthesia and analgesia, humane endpoints, and environmental enrichment.

Specific Ethical Considerations for this compound Research

Given the known cardiotoxicity of this compound, the following specific ethical considerations are paramount:

  • Cardiovascular Monitoring: Continuous cardiovascular monitoring (e.g., electrocardiography for QT interval, blood pressure) is essential for all animals receiving this compound. Clear humane endpoints must be established for cardiovascular distress, such as significant arrhythmias or hypotension.

  • Dose Selection: Dose levels should be carefully selected based on historical data, starting with low doses and escalating cautiously. The potential for dose-dependent toxicity must be a primary consideration in the study design.

  • Justification of Animal Model: The choice of animal model should be scientifically justified. For example, dogs are a sensitive model for studying drug-induced QT prolongation, while rodents can be used for initial toxicity and efficacy screening.

  • Metabolite Considerations: this compound is metabolized to amphetamine, which has its own physiological effects.[3] Researchers must consider and account for the potential effects of this metabolite in their experimental design and data interpretation.

  • Historical Context: Researchers have an ethical obligation to be fully aware of the historical reasons for this compound's withdrawal. New research should be designed to specifically address the knowledge gaps that led to its initial market failure, rather than repeating studies with known adverse outcomes.

Application Notes and Protocols

These application notes and protocols are intended for researchers, scientists, and drug development professionals conducting in vivo research with this compound. They are based on historical studies and general best practices for in vivo research. All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before implementation.

Data Presentation: Summary of In Vivo Studies
Animal ModelDosageRoute of AdministrationDurationKey FindingsReference
Rat10 mg/kg/dayOral2 weeksReduced basal cardiac function; reduced enzyme leakage and increased post-ischemic functional recovery after induced ischemia.[1]
Rat100 mg/kg/dayOral2 weeksNo significant improvement in post-ischemic functional recovery.[1]
Dog3 mg/kgIntravenousAcuteSuppressed inducibility of sustained ventricular tachycardia; prolonged corrected QT interval.[4]
MonkeyNot SpecifiedNot SpecifiedAcuteInhibited isoproterenol-induced myocardial lesions.[5]

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects of this compound in a Rat Model of Myocardial Ischemia

Objective: To assess the effect of chronic oral administration of this compound on cardiac function and tissue damage in a rat model of ischemia-reperfusion injury.

Animal Model: Male Wistar rats (250-300g)

Materials:

  • This compound gluconate

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for isolated heart perfusion (Langendorff apparatus)

  • Enzyme assay kits (e.g., for creatine kinase, lactate dehydrogenase)

Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate rats to the housing facility for at least one week.

    • Randomly assign animals to three groups: Vehicle control, this compound (10 mg/kg/day), and this compound (100 mg/kg/day).

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage once daily for 14 consecutive days.

  • Isolated Heart Perfusion (Langendorff):

    • On day 15, anesthetize the rats.

    • Excise the hearts and mount them on a Langendorff apparatus.

    • Perfuse with Krebs-Henseleit buffer and allow for a stabilization period.

    • Measure baseline cardiac function (e.g., heart rate, left ventricular developed pressure, coronary flow).

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfuse the hearts and monitor the recovery of cardiac function.

    • Collect the coronary effluent during reperfusion for enzyme leakage analysis.

  • Data Analysis:

    • Compare the pre-ischemic and post-ischemic cardiac function parameters between the groups.

    • Measure the concentration of cardiac enzymes in the coronary effluent to assess the degree of myocardial injury.

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation grouping Random Grouping acclimation->grouping drug_admin Daily Oral Gavage (14 days) grouping->drug_admin anesthesia Anesthesia drug_admin->anesthesia heart_excision Heart Excision & Langendorff Mounting anesthesia->heart_excision baseline Baseline Function Measurement heart_excision->baseline ischemia Induced Ischemia baseline->ischemia reperfusion Reperfusion & Functional Recovery ischemia->reperfusion effluent Coronary Effluent Collection reperfusion->effluent cardiac_function Cardiac Function Analysis reperfusion->cardiac_function enzyme_assay Enzyme Leakage Assay effluent->enzyme_assay

Rat Myocardial Ischemia Experimental Workflow

Protocol 2: Assessment of Anti-Arrhythmic Effects of this compound in a Canine Model of Myocardial Infarction

Objective: To evaluate the efficacy of intravenous this compound in suppressing ventricular arrhythmias in a conscious canine model with a healed myocardial infarction.

Animal Model: Adult mongrel dogs

Materials:

  • This compound

  • Saline (for vehicle control)

  • Anesthetics for surgery (e.g., propofol, isoflurane)

  • Surgical instruments for coronary artery ligation

  • Implantable telemetry device for ECG and blood pressure monitoring

  • Programmed electrical stimulation equipment

Methodology:

  • Surgical Preparation:

    • Under general anesthesia and sterile conditions, perform a left thoracotomy.

    • Ligate the left anterior descending coronary artery to induce a myocardial infarction.

    • Implant a telemetry device for continuous monitoring of ECG and arterial blood pressure.

    • Allow for a recovery period of at least one week for the infarction to heal and for the animals to be trained to lie quietly on a sling.

  • Programmed Electrical Stimulation (PES):

    • In the conscious, sling-trained dog, perform a baseline PES study to assess the inducibility of sustained ventricular tachycardia (SVT). This involves delivering timed electrical stimuli to the ventricle to try and initiate an arrhythmia.

  • Drug Administration:

    • On a separate day, administer a single intravenous bolus of this compound (3 mg/kg) or vehicle.

  • Post-Dosing PES:

    • Repeat the PES protocol at a defined time point after drug administration to determine if this compound suppresses the inducibility of SVT.

  • Data Analysis:

    • Compare the incidence and duration of SVT induced before and after this compound administration.

    • Analyze the telemetry data for changes in the QT interval, heart rate, and blood pressure.

Experimental Workflow:

G cluster_surgery Surgical Phase cluster_study Study Phase cluster_analysis Data Analysis surgery Coronary Ligation & Telemetry Implantation recovery Post-Surgical Recovery & Training surgery->recovery baseline_pes Baseline Programmed Electrical Stimulation (PES) recovery->baseline_pes drug_admin IV Administration of this compound or Vehicle baseline_pes->drug_admin post_pes Post-Dose PES drug_admin->post_pes svt_analysis Analysis of SVT Inducibility post_pes->svt_analysis telemetry_analysis Analysis of Telemetry Data (QT, HR, BP) post_pes->telemetry_analysis

Canine Arrhythmia Experimental Workflow

Signaling Pathways

This compound's primary mechanism of action involves the inhibition of calmodulin (CaM) and myosin light-chain kinase 2 (MLCK2).

Calmodulin (CaM) Signaling Pathway

Calmodulin is a key intracellular calcium sensor. When intracellular calcium levels rise, calcium binds to CaM, causing a conformational change that allows it to interact with and regulate a multitude of downstream target proteins, including MLCK.

G cluster_ca_influx Calcium Influx cluster_cam Calmodulin Activation cluster_this compound This compound Action cluster_downstream Downstream Effects ca_ion Ca²⁺ cam Calmodulin (CaM) ca_cam Ca²⁺-CaM Complex cam->ca_cam Binds Ca²⁺ targets Downstream Target Proteins (e.g., MLCK) ca_cam->targets This compound This compound This compound->cam Inhibits cellular_response Cellular Response targets->cellular_response

This compound Inhibition of Calmodulin Signaling

Myosin Light-Chain Kinase (MLCK) Signaling Pathway

MLCK is an enzyme that is activated by the Ca²⁺-CaM complex. Activated MLCK phosphorylates the regulatory light chain of myosin, which is a key step in smooth muscle contraction and other cellular processes.

G cluster_activation Activation cluster_this compound This compound Action cluster_phosphorylation Phosphorylation cluster_response Response ca_cam Ca²⁺-CaM Complex mlck MLCK ca_cam->mlck active_mlck Active MLCK mlck->active_mlck Activation myosin_lc Myosin Light Chain active_mlck->myosin_lc This compound This compound This compound->mlck Inhibits p_myosin_lc Phosphorylated Myosin Light Chain myosin_lc->p_myosin_lc Phosphorylation contraction Smooth Muscle Contraction p_myosin_lc->contraction

This compound Inhibition of MLCK Signaling

References

Application Notes and Protocols for the Safe Handling of Prenylamine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine is a calcium channel blocker formerly used to treat angina pectoris. It was withdrawn from the global market in 1988 due to severe cardiotoxicity, specifically QT interval prolongation and an increased risk of Torsade de Pointes.[1] As a result, this compound powder must be treated as a potent and hazardous substance in any laboratory setting. These application notes provide comprehensive safety protocols for handling this compound powder, covering hazard identification, risk mitigation strategies, experimental procedures, and emergency responses to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

The primary hazard associated with this compound is its cardiotoxicity.[2] Additionally, it is metabolized in humans to amphetamine, suggesting potential for other physiological effects.[2] Direct contact with the powder can lead to exposure through inhalation, dermal absorption, or accidental ingestion.[3]

1.1. Principal Hazards:

  • Cardiotoxicity: Can cause long QT syndrome, leading to potentially fatal ventricular arrhythmias.[2][4]

  • Metabolite Activity: Produces amphetamine as a metabolite.[1]

  • Powder Inhalation: Fine powders pose a respiratory hazard, and inhalation is a primary route of exposure.

  • Dermal/Ocular Exposure: Direct contact with skin or eyes can cause irritation and systemic absorption.

1.2. Occupational Exposure Limits (OELs): There are no established specific Occupational Exposure Limits (OELs) for this compound from major regulatory bodies like OSHA or NIOSH.[5][6] Given its high potency and severe toxicity, a conservative approach is mandatory. All handling operations should aim to keep exposure to the absolute minimum, treating it as a substance in the highest hazard band (e.g., Operator Exposure Limit < 0.01 mg/m³).[7]

1.3. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 390-64-7[8]
Molecular Formula C₂₄H₂₇N[8][9]
Molecular Weight 329.48 g/mol [8][9]
Appearance White to off-white crystalline powder; Pale Yellow Oil[10][11][12]
Synonyms Segontin, N-(3,3-diphenylpropyl)amphetamine[1][9]
Storage Temperature 2-8°C

Hierarchy of Controls

To ensure maximum safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" prioritizes the most effective measures. Since this compound is often required for specific research, elimination and substitution are typically not feasible. Therefore, the focus is on robust engineering controls, stringent administrative policies, and appropriate personal protective equipment (PPE).

cluster_controls Hierarchy of Controls for this compound cluster_effectiveness node_elim Elimination (Not Feasible) node_sub Substitution (Not Feasible) node_eng Engineering Controls (Primary Containment) node_sub->node_eng node_admin Administrative Controls (SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Last Line of Defense) node_admin->node_ppe l1 Most Effective l2 l3 l4 l5 Least Effective

Caption: Hierarchy of controls for handling potent compounds like this compound.

Experimental Protocols and Standard Operating Procedures (SOPs)

Strict adherence to the following protocols is mandatory for all procedures involving this compound powder.

3.1. Designated Area All work with this compound powder must be conducted in a designated area with restricted access. The area must be clearly marked with warning signs indicating the presence of a potent/hazardous compound.

3.2. Engineering Controls All manipulations of this compound powder that could generate dust, such as weighing, reconstituting, or aliquoting, must be performed within a certified primary engineering control (C-PEC).[13]

Control TypeSpecificationPurpose
Ventilated Enclosure Class II Biological Safety Cabinet (BSC) or a powder containment hood with HEPA filtration.Protects personnel from inhaling aerosolized powder.[14][15]
Balance Enclosure Use of a ventilated balance enclosure or placing the analytical balance within the C-PEC.Minimizes air currents to ensure accurate weighing while containing powder.
Waste Disposal Puncture-proof, sealed hazardous waste containers.Prevents accidental exposure from contaminated waste.

3.3. Step-by-Step Handling Protocol

start Start: Receive This compound receive 1. Inspect Container (No Damage) start->receive store 2. Store in Designated, Locked Location (2-8°C) receive->store prep 3. Prepare C-PEC & Don Full PPE store->prep weigh 4. Weigh Powder Inside C-PEC prep->weigh solubilize 5. Solubilize Powder (Wet Method) weigh->solubilize experiment 6. Use in Experiment solubilize->experiment decon 7. Decontaminate C-PEC & Work Surfaces experiment->decon dispose 8. Dispose of All Waste as Hazardous decon->dispose doff 9. Doff PPE & Wash Hands dispose->doff end End doff->end A This compound Exposure (Inhalation, Dermal, Ingestion) B Blockade of hERG K+ Channels in Cardiomyocytes A->B Inhibits K+ efflux C Delayed Ventricular Repolarization B->C D Prolongation of the QT Interval C->D E Increased Risk of Torsade de Pointes D->E

References

Troubleshooting & Optimization

Troubleshooting Prenylamine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Prenylamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

This compound is a lipophilic molecule with basic properties, which inherently limits its solubility in neutral aqueous solutions. Its high pKa indicates that it is protonated at physiological pH, which can aid solubility to some extent, but its large nonpolar structure is the dominant factor leading to poor water solubility.

Data Summary: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₇N[1]
Molecular Weight 329.48 g/mol [1]
pKa (Strongest Basic) 10.48[2]
Water Solubility 50 mg/L (at 37 °C)[3]
Melting Point 36.5 °C[3]

Q2: My this compound is precipitating in my PBS buffer. What are the common causes?

Precipitation of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is a common issue. The primary reasons include:

  • Low Intrinsic Solubility: As a hydrophobic compound, this compound has a natural tendency to aggregate and precipitate in aqueous environments.

  • "Salting Out" Effect: High salt concentrations in buffers can decrease the solubility of nonpolar compounds.

  • pH Shifts: The solubility of this compound is pH-dependent. A shift in pH can alter its protonation state and lead to precipitation.

  • Co-solvent Percentage: When diluting a concentrated stock solution (e.g., in DMSO), if the final percentage of the organic co-solvent is too low, the drug can crash out of the solution.

  • Temperature: Lower temperatures can decrease the solubility of many compounds. Storing buffered solutions of this compound in the cold can promote precipitation.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent. Ethanol can also be used. These organic solvents can effectively solvate the lipophilic this compound molecule. It is crucial to ensure the stock solution is fully dissolved before further dilution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock, you will need 3.295 mg of this compound (Molecular Weight = 329.48).

  • Solvent Addition: Add the this compound powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO (e.g., 1 mL).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in a total volume of 1 mL of PBS.

  • Buffer Preparation: Prepare 1 mL of 1x PBS (pH 7.4).

  • Serial Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution.

    • Pipette 990 µL of your aqueous buffer into a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution directly into the buffer with vigorous vortexing or stirring. This rapid mixing is critical to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: This procedure results in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods, as the compound may precipitate over time.

Troubleshooting Guides

Issue: The compound precipitates immediately upon dilution into my aqueous buffer.

start Precipitation Observed During Dilution check_solvent Is the organic stock fully dissolved? start->check_solvent check_mixing How is the dilution performed? check_solvent->check_mixing Yes redissolve Action: Re-dissolve stock. Use gentle warming (37°C) or sonication. check_solvent->redissolve No check_concentration Is the final concentration too high? check_mixing->check_concentration Vigorously improve_mixing Action: Add stock to buffer while vortexing vigorously. Avoid adding buffer to stock. check_mixing->improve_mixing Slowly/Poorly lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes increase_cosolvent Action: Increase final co-solvent (e.g., DMSO) percentage. Note: Check experimental tolerance. check_concentration->increase_cosolvent No end_solved Resolution: Clear Solution redissolve->end_solved improve_mixing->end_solved lower_concentration->end_solved increase_cosolvent->end_solved

Caption: Troubleshooting workflow for immediate precipitation.

Issue: The buffered solution becomes cloudy over time or after storage.

start Delayed Precipitation (Cloudiness in storage) check_storage How was the solution stored? start->check_storage storage_cold Stored at 4°C or below check_storage->storage_cold storage_rt Stored at Room Temp check_storage->storage_rt check_buffer Is the buffer composition complex? (e.g., contains Ca²⁺/Mg²⁺) check_ph Has the buffer pH shifted? check_buffer->check_ph No action_buffer Action: Use a simpler buffer. Prepare Ca²⁺/Mg²⁺-free PBS. check_buffer->action_buffer Yes action_storage Action: Prepare fresh solution before each experiment. Avoid cold storage. check_ph->action_storage No, likely instability action_ph Action: Re-buffer the solution or prepare fresh buffer with correct pH. check_ph->action_ph Yes storage_cold->action_storage storage_rt->check_buffer end_solved Resolution: Stable Solution action_storage->end_solved action_buffer->end_solved action_ph->end_solved

Caption: Troubleshooting workflow for delayed precipitation.

Mechanism of Action Visualization

This compound primarily acts as a calcium channel blocker, but it also affects other cellular components. Understanding its mechanism can be crucial for experimental design.

cluster_membrane Cell Membrane This compound This compound l_type L-type Ca²⁺ Channel This compound->l_type Inhibits na_channel Na⁺ Channel This compound->na_channel Inhibits calmodulin Calmodulin This compound->calmodulin Inhibits ca_influx Ca²⁺ Influx l_type->ca_influx Mediates na_influx Na⁺ Influx na_channel->na_influx Mediates intracellular_ca ↓ Intracellular [Ca²⁺] ca_influx->intracellular_ca downstream Downstream Signaling (e.g., Smooth Muscle Relaxation) intracellular_ca->downstream

Caption: Simplified signaling pathway for this compound.

References

Preventing degradation of Prenylamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Prenylamine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue: Unexpected or inconsistent results in bioassays.

Possible Cause: Degradation of this compound leading to reduced potency or the presence of interfering degradation products.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that this compound has been stored according to the recommended guidelines. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to minimize degradation. For the solid (API) form, store in a cool, dark, and dry place.

  • Assess Purity: If degradation is suspected, re-assess the purity of your this compound sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Prepare Fresh Solutions: If the purity is compromised or uncertain, prepare fresh stock solutions from a new or validated batch of this compound.

Issue: Appearance of new peaks in the chromatogram during HPLC analysis.

Possible Cause: Formation of degradation products due to exposure to light, heat, or oxidizing agents.

Troubleshooting Steps:

  • Protect from Light: this compound, containing a diphenylmethyl group, may be susceptible to photodegradation. Always store this compound, both in solid form and in solution, in amber vials or protected from light.

  • Control Temperature: Elevated temperatures can accelerate degradation. Avoid storing this compound at room temperature for extended periods. Use refrigerated or frozen storage as recommended.

  • Use High-Purity Solvents: Ensure that all solvents used for preparing solutions are of high purity and free from peroxides, which can induce oxidative degradation.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage of this compound as a solid, it is recommended to store it in a well-sealed container in a refrigerator or freezer, protected from light and moisture. For stock solutions, the following conditions have been suggested:

Storage TemperatureDuration
-20°CUp to 1 month
-80°CUp to 6 months

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure as a secondary amine and a diphenylalkylamine, the most probable degradation pathways are oxidation and photolysis.

  • Oxidation: The secondary amine group is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and nitrones.

  • Photolysis: The diphenylmethyl moiety can absorb UV light, potentially leading to cleavage of the C-N bond or other rearrangements.

Hydrolysis of the secondary amine is less likely under neutral conditions but could be a factor at extreme pH.

Q3: How can I detect this compound degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify this compound and its degradation products. This method should be able to separate the parent this compound peak from any new peaks that may arise due to degradation.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products from storage are not well-documented in publicly available literature, based on its chemical structure, potential degradation products could include:

Potential Degradation ProductFormation Pathway
This compound N-oxideOxidation
N-hydroxy-prenylamineOxidation
DiphenylmethanePhotolytic cleavage
Amphetamine derivativesPhotolytic cleavage

It is important to note that metabolic products, such as p-hydroxy-prenylamine, may differ from degradation products formed during storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound and the stock solution to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

Methodology:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal (105°C) prep->thermal Expose to Stress photo Photolytic (UV/Vis light) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation and Degradation Pathway Identification hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound (Secondary Amine, Diphenylalkylamine) oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis n_oxide N-oxide oxidation->n_oxide hydroxylamine Hydroxylamine oxidation->hydroxylamine nitrone Nitrone oxidation->nitrone cleavage_products Cleavage Products (e.g., Diphenylmethane) photolysis->cleavage_products

Caption: Potential degradation pathways of this compound based on its chemical structure.

Addressing variability in experimental results with Prenylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prenylamine. Our goal is to help you address variability in your experimental results and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses common questions about the experimental use of this compound.

QuestionAnswer
Why am I seeing inconsistent results in my electrophysiology experiments with this compound? Variability in electrophysiology data can stem from multiple sources. This compound has a complex pharmacological profile, acting as a non-selective calcium channel blocker, a calmodulin antagonist, and an inhibitor of catecholamine reuptake. Its effects can be influenced by the specific ion channel subtypes expressed in your model system, the stimulation frequency used in your protocol, and the resting membrane potential of the cells.[1][2] Additionally, this compound has two stereoisomers, (+)-prenylamine and (-)-prenylamine, which exhibit different effects on ion channels and inotropic activity.[3] The use of a racemic mixture can introduce variability if the isomeric ratio is not consistent.
What is the optimal concentration range for this compound in cell-based assays? The effective concentration of this compound varies significantly depending on the experimental model and the target being investigated. For example, in studies on guinea-pig sinus node and papillary muscle, concentrations between 1 µM and 10 µM were used to observe effects on firing rate and contractility.[1] In frog atrial muscle fibers, a concentration of 100 µM was required to block the action potential.[2] It is crucial to perform a dose-response curve for your specific experimental setup to determine the optimal concentration.
How should I prepare and store this compound solutions for my experiments? For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in the experimental buffer. It is important to check the solubility of this compound in your specific buffer to avoid precipitation. Stock solutions should be stored at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles. The final concentration of the solvent in the experimental medium should be kept low (typically <0.1%) and a vehicle control should always be included in your experiments.
Are there any known drug interactions I should be aware of when co-administering this compound? Yes, this compound's metabolism can be affected by other drugs. For instance, its metabolism can be increased when combined with enzyme inducers like phenobarbital or decreased by enzyme inhibitors.[2] Co-administration with other cardioactive drugs, such as beta-blockers or other calcium channel blockers, can lead to additive or synergistic effects, potentially confounding your results.[1] Always consider the potential for drug interactions when designing your experiments.
What are the known off-target effects of this compound? Besides its primary action on L-type calcium channels, this compound is known to block hERG potassium channels, which can lead to QT interval prolongation.[4] It also affects sodium channels and has reserpine-like effects on catecholamine storage.[2] These off-target effects can contribute to variability and should be considered when interpreting your data.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in hERG Channel Blocking Assays

Symptoms:

  • Inconsistent IC50 values for this compound across experiments.

  • Large standard deviations in replicate measurements.

  • Results differ significantly from published data.

Possible Causes and Solutions:

CauseSolution
Temperature Fluctuations hERG channel kinetics are highly sensitive to temperature. Ensure a stable recording temperature throughout your experiments. Even minor fluctuations can significantly alter channel gating and drug binding. Standardize your protocol to maintain a consistent temperature (e.g., 37°C).[4]
Inconsistent Voltage Protocols The blocking effect of many drugs on hERG channels is voltage-dependent. Use a standardized voltage protocol across all experiments to ensure consistent channel states (open, closed, inactivated) during drug application.[5][6]
Variable Cell Health and Passage Number The expression levels and properties of ion channels can change with cell passage number. Use cells within a defined passage number range and ensure high cell viability before starting your experiments.
Drug Adsorption to Labware Lipophilic compounds like this compound can adsorb to plasticware, leading to lower effective concentrations. Use low-adsorption labware and prepare fresh dilutions for each experiment. Consider verifying the actual concentration in your experimental setup using analytical methods if variability persists.
Inconsistent Stimulation Frequency The use-dependent block of ion channels can be influenced by the frequency of stimulation. Apply a consistent stimulation frequency throughout your experiments to minimize this source of variability.[4]
Issue 2: Unexpected Effects on Catecholamine Uptake and Release

Symptoms:

  • Inconsistent inhibition of norepinephrine uptake.

  • Unexplained increase in extracellular catecholamine levels.

  • High background signal in catecholamine release assays.

Possible Causes and Solutions:

CauseSolution
Depletion of Catecholamine Stores This compound can deplete catecholamine stores in a manner similar to reserpine.[7] Pre-incubation time with this compound can significantly impact the extent of depletion. Standardize the pre-incubation time to ensure consistent effects.
Metabolism to Amphetamine This compound is metabolized to amphetamine, which can induce catecholamine release. This can counteract the intended inhibitory effect on uptake. Be aware of this metabolic pathway and consider its potential impact on your results, especially in long-term experiments or in systems with metabolic activity.
Competition with Substrates The inhibitory effect of this compound on catecholamine uptake is competitive. Ensure that the concentration of the labeled catecholamine substrate in your uptake assay is consistent across all experiments.
Changes in Membrane Potential Agents that depolarize the cell membrane can inhibit catecholamine uptake.[8] Since this compound affects multiple ion channels, it may alter the membrane potential of your cells, indirectly affecting catecholamine transport. Monitor membrane potential if possible or use inhibitors of other channels to isolate the effect on the catecholamine transporter.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various experimental studies.

Table 1: Electrophysiological Effects of this compound

PreparationConcentrationEffectReference
Guinea-pig sinus node1-10 µMReduced firing rate, slowed diastolic depolarization[1]
Guinea-pig papillary muscle1-10 µMReduced contractility, shortened action potential duration[1]
Sheep Purkinje fibers300 nM - 3 µMDose-dependent reduction in contractility, lowered plateau of action potential[1]
Rabbit sino-atrial node cells1 µMReduced amplitude of pacemaker current (If)[1]
Frog atrial muscle fibers100 µMBlocked action potential[2]
Frog atrial muscle fibers17 µMDissociation constant for depression of peak transient sodium conductance[2]
Single ventricular guinea-pig myocytes10-50 µMShortened action potentials, reduced inward calcium current by 29-76%[9]

Table 2: Effects of this compound Stereoisomers

IsomerEffectReference
(+)-PrenylaminePositive inotropic effect, prolongs action potential at low stimulation rates[3]
(-)-PrenylamineNegative inotropic effect, shortens action potential at high stimulation rates[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Block Assessment

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution at a constant temperature (e.g., 37°C).
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a holding potential of -80 mV.
  • Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the tail current.
  • Apply different concentrations of this compound via the perfusion system and record the steady-state block of the hERG tail current.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence and presence of different concentrations of this compound.
  • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: Calmodulin (CaM) Binding Assay

1. Reagents:

  • Purified Calmodulin
  • This compound
  • Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
  • Detection reagent (e.g., a fluorescent probe that binds to the hydrophobic sites of CaM exposed upon ligand binding).

2. Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.
  • In a microplate, add a fixed concentration of Calmodulin to each well.
  • Add the different concentrations of this compound to the wells. Include a control with buffer only.
  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
  • Add the fluorescent detection reagent to each well.
  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • An increase in fluorescence intensity indicates the binding of this compound to Calmodulin.
  • Plot the change in fluorescence as a function of this compound concentration.
  • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Prenylamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Prenylamine_ext This compound (extracellular) Ca_channel L-type Ca²⁺ Channel Prenylamine_ext->Ca_channel Blocks Na_channel Voltage-gated Na⁺ Channel Prenylamine_ext->Na_channel Blocks hERG_channel hERG K⁺ Channel Prenylamine_ext->hERG_channel Blocks Prenylamine_int This compound (intracellular) Prenylamine_ext->Prenylamine_int Diffusion Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Catecholamine_transporter Catecholamine Transporter Catecholamines_int Catecholamines (intracellular) Catecholamine_transporter->Catecholamines_int Catecholamines_ext Catecholamines (extracellular) Catecholamines_ext->Catecholamine_transporter Uptake CaM Calmodulin (CaM) Prenylamine_int->CaM Inhibits Catecholamine_vesicle Catecholamine Vesicle Prenylamine_int->Catecholamine_vesicle Inhibits reuptake Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM CaMKII CaMKII Ca_CaM->CaMKII Activates Catecholamines_int->Catecholamine_vesicle Storage Ca_ion->CaM Activates

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation A Define Research Question (e.g., IC50 on hERG) B Select Appropriate Model System (e.g., HEK293-hERG cells) A->B C Design Experimental Protocol (Voltage clamp, concentrations) B->C D Prepare Solutions (External, Internal, this compound dilutions) C->D E Perform Experiment (Patch-clamp recording) D->E F Data Acquisition E->F G Data Processing (Leak subtraction, peak measurement) F->G H Statistical Analysis (Dose-response curve fitting) G->H I Interpret Results & Troubleshoot H->I I->C Refine Protocol

Caption: General workflow for a this compound experiment.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Protocol Is the experimental protocol strictly followed? Start->Check_Protocol Check_Reagents Are all reagents and solutions freshly prepared and validated? Check_Protocol->Check_Reagents Yes No_Protocol Standardize Protocol Check_Protocol->No_Protocol No Check_Equipment Is the equipment calibrated and functioning correctly? Check_Reagents->Check_Equipment Yes No_Reagents Prepare Fresh Reagents Check_Reagents->No_Reagents No Review_Data Review data for anomalies (e.g., drift, noise) Check_Equipment->Review_Data Yes No_Equipment Calibrate/Service Equipment Check_Equipment->No_Equipment No Consult_Literature Consult literature for similar issues and known variables Review_Data->Consult_Literature Refine_Protocol Refine protocol and re-run experiment Consult_Literature->Refine_Protocol Problem_Solved Problem Solved Refine_Protocol->Problem_Solved No_Protocol->Refine_Protocol No_Reagents->Refine_Protocol No_Equipment->Refine_Protocol

Caption: A logical approach to troubleshooting variability.

References

Technical Support Center: Overcoming Challenges in Prenylamine Delivery to Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound to cell cultures and to troubleshoot common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a calcium channel blocker belonging to the amphetamine chemical class. In cell culture, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs), which reduces the influx of calcium ions (Ca²⁺) into the cell. This disruption of calcium homeostasis can affect a variety of downstream signaling pathways and cellular processes.

Q2: What are the main challenges associated with delivering this compound to cell cultures?

A2: The primary challenge with this compound is its poor aqueous solubility. It is a hydrophobic compound, which can lead to precipitation in aqueous cell culture media, resulting in inconsistent and non-reproducible experimental outcomes. Other challenges include potential cytotoxicity at higher concentrations and interactions with components in the culture medium, such as serum proteins.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions. It can be dissolved in DMSO at a concentration of up to 100 mg/mL (303.51 mM) with the aid of ultrasonication.[1] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: My this compound precipitates when I add it to my cell culture medium. What can I do?

A5: Precipitation is a common issue due to this compound's hydrophobicity. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound working solution.

  • Stepwise Dilution: Prepare an intermediate dilution of your this compound stock in a serum-free medium before adding it to the final culture medium containing serum.

  • Vortexing: Vortex the diluted this compound solution gently before adding it to the cell culture plate.

  • Alternative Solvents: If DMSO is problematic for your cell line, consider ethanol or creating a salt form of this compound, such as this compound lactate, which may have better aqueous solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound delivery in cell culture experiments.

Problem Possible Cause Recommended Solution
Visible precipitate in culture medium after adding this compound. Poor solubility of this compound in aqueous media.Decrease the final concentration of this compound. Ensure the final DMSO concentration is minimal (<0.5%). Pre-warm the media before adding the drug. Prepare a serial dilution in a small volume of media before adding to the final volume.
High variability between replicate wells. Uneven distribution of this compound due to precipitation. Inaccurate pipetting of small volumes of stock solution.Gently swirl the plate immediately after adding this compound to ensure even distribution. Prepare a larger volume of the final working solution to minimize pipetting errors.
Unexpectedly high cytotoxicity or cell death. Final DMSO concentration is too high. This compound concentration is above the cytotoxic threshold for the specific cell line. Contamination of stock solution.Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration. Determine the IC50 of this compound for your cell line using a cytotoxicity assay (e.g., MTT assay). Filter-sterilize your stock solution.
No observable effect of this compound treatment. This compound has degraded due to improper storage. The concentration used is too low. Interaction with serum proteins in the media, reducing bioavailability.Prepare fresh stock and working solutions. Perform a dose-response experiment to determine the optimal effective concentration. Reduce the serum concentration in your culture medium if your experimental design allows, or increase the this compound concentration to account for protein binding.
Changes in cell morphology not consistent with expected effects. Off-target effects of this compound. Cellular stress due to solvent or high drug concentration.Observe cells under a microscope for signs of stress such as rounding, detachment, or vacuolization. Lower the concentration of this compound and/or DMSO.
Visual Signs of this compound-Induced Cytotoxicity

Observing morphological changes in cells can provide early indications of cytotoxicity. Common signs to look for under a microscope include:

  • Cell Rounding and Detachment: Adherent cells may lose their typical morphology, become rounded, and detach from the culture surface.

  • Membrane Blebbing: The cell membrane may show protrusions or blebs, which is an early sign of apoptosis.

  • Vacuolization: The appearance of large vacuoles in the cytoplasm can indicate cellular stress.

  • Reduced Cell Density: A noticeable decrease in the number of cells compared to control wells.

  • Cell Debris: An increase in floating dead cells and cellular debris in the culture medium.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. It is crucial to determine the IC50 for your specific cell line experimentally. The following table provides a template for summarizing such data.

Cell Line Cell Type Assay Incubation Time (hours) IC50 (µM) Reference
HEK293Human Embryonic KidneyNot SpecifiedNot Specified2.52[1]
OVCAR-3Human Ovarian CarcinomaFura-2 FluorescenceNot Specified>100 (for Ca²⁺ release)[2]
Example: MCF-7Human Breast AdenocarcinomaMTT48[Experimental Value][Your Data]
Example: PC-3Human Prostate AdenocarcinomaMTT72[Experimental Value][Your Data]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

  • Sterile cell culture medium (serum-free and complete)

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO: a. Under sterile conditions, weigh out the desired amount of this compound powder. The molecular weight of this compound is 329.48 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 32.95 mg of this compound. b. Add the appropriate volume of sterile DMSO to achieve a 100 mM concentration. c. Sonicate the solution in a water bath until the this compound is completely dissolved.[1] d. Filter-sterilize the stock solution using a 0.22 µm syringe filter. e. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare Working Solutions: a. Thaw a single aliquot of the 100 mM stock solution. b. For a final concentration of 10 µM in your cell culture, first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:100 in serum-free medium to get a 1 mM intermediate solution. c. Then, dilute the 1 mM intermediate solution 1:100 into your final complete cell culture medium to achieve a 10 µM final concentration. d. Always prepare fresh working solutions for each experiment and do not store diluted solutions.

Protocol 2: MTT Assay for Determining this compound Cytotoxicity

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: a. Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. b. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Advanced Delivery Strategies

For cell types that are particularly sensitive to DMSO or for in vivo applications, alternative delivery methods for hydrophobic drugs like this compound can be considered.

  • Nanoparticle-Based Delivery: Encapsulating this compound within polymeric nanoparticles can improve its solubility in aqueous solutions, enhance its stability, and provide controlled release. This can also reduce off-target toxicity.

  • Cell-Penetrating Peptides (CPPs): Conjugating this compound to a cell-penetrating peptide can facilitate its direct translocation across the cell membrane, bypassing the need for traditional solvent-based delivery and potentially increasing its intracellular concentration.

Visualizations

Signaling Pathway of this compound Action

Prenylamine_Signaling This compound This compound L_VGCC L-type Voltage-Gated Calcium Channel (L-VGCC) This compound->L_VGCC Inhibits Ca_influx Ca²⁺ Influx L_VGCC->Ca_influx intracellular_Ca Intracellular [Ca²⁺] Ca_influx->intracellular_Ca Decreases Calmodulin Calmodulin intracellular_Ca->Calmodulin Reduced Activation CaMK Ca²⁺/Calmodulin-dependent Protein Kinases (CaMKs) Calmodulin->CaMK Reduced Activation Gene_Expression Altered Gene Expression CaMK->Gene_Expression Cellular_Processes Modulation of Cellular Processes (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Processes

Caption: Signaling pathway of this compound's inhibitory action on L-type calcium channels.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Serial Dilutions (Working Solutions) prep_stock->prep_working treat_cells Treat Cells with This compound Dilutions prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Precipitation action action result result start Precipitate Observed? check_dmso Final DMSO Concentration > 0.5%? start->check_dmso check_prenylamine_conc High this compound Concentration? check_dmso->check_prenylamine_conc No reduce_dmso Reduce Final DMSO Concentration check_dmso->reduce_dmso Yes check_media_temp Media at Room Temperature or Cold? check_prenylamine_conc->check_media_temp No lower_this compound Lower this compound Concentration check_prenylamine_conc->lower_this compound Yes final_check Precipitate Still Present? check_media_temp->final_check No warm_media Pre-warm Media to 37°C check_media_temp->warm_media Yes consider_alternatives Consider Alternative Solvents or Formulations final_check->consider_alternatives Yes resolved Problem Resolved final_check->resolved No reduce_dmso->final_check lower_this compound->final_check warm_media->final_check

Caption: A decision tree for troubleshooting this compound precipitation in cell culture media.

References

Technical Support Center: Mitigating Off-Target Effects of Prenylamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of Prenylamine in cellular assays. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

A1: this compound is primarily classified as a calcium channel blocker.[1][2] However, it exhibits significant activity at several other molecular targets, which can lead to off-target effects in cellular assays. Its primary molecular targets are calmodulin and myosin light-chain kinase 2.[1] Notably, this compound was withdrawn from the market due to cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes, which is strongly associated with the blockade of the hERG potassium channel.[1] Additional documented off-target activities include the blockade of voltage-gated sodium channels (NaV1.5) and interference with catecholamine storage, similar to the action of reserpine.[1][3]

Q2: I am using this compound as a calcium channel blocker, but I'm observing unexpected cellular responses. What could be the cause?

A2: Unexpected cellular responses when using this compound are often attributable to its off-target activities. These can include:

  • Cardiotoxicity-related effects: Due to hERG channel blockade, you might observe changes in cellular electrophysiology, such as prolonged action potential duration, which can lead to arrhythmias in cardiac models.[1]

  • Neurological or muscular effects: Inhibition of sodium channels can alter neuronal firing or muscle contractility in ways not solely dependent on calcium influx.[3]

  • Altered signaling cascades: As a calmodulin antagonist, this compound can interfere with a wide array of cellular signaling pathways that are regulated by this ubiquitous calcium-sensing protein.

  • Paradoxical calcium signals: Instead of the expected decrease, you might observe an increase in intracellular calcium, which has been reported in some cell types.

  • Changes in cell metabolism or viability: Given that this compound is metabolized to amphetamine, there is a potential for off-target effects on mitochondrial function, which can impact cellular energy levels and viability.[1][4]

Q3: How can I confirm that the effects I am seeing are due to off-target activities of this compound?

A3: To confirm off-target effects, a multi-pronged approach is recommended:

  • Use of specific control compounds: Compare the effects of this compound to those of more selective ion channel blockers or calmodulin inhibitors (see Table 2 for suggestions).

  • Dose-response analysis: Determine if the potency (IC50) of the observed effect aligns with the known IC50 values for this compound's off-targets (see Table 1).

  • Specific functional assays: Conduct assays tailored to measure the activity of suspected off-targets, such as patch-clamp electrophysiology for ion channels or specific enzyme assays for calmodulin-dependent proteins.

  • Rescue experiments: If possible, try to rescue the phenotype by activating the pathway that this compound is suspected of inhibiting.

Quantitative Data Summary

Table 1: Comparative Potency (IC50) of this compound at On-Target and Off-Target Sites

TargetIC50 ValueCell TypeAssay TypeReference
L-type Calcium Channel 1.24 µMGuinea pig ventricular myocytesWhole-cell patch clamp[5]
hERG Potassium Channel 65 nMHEK-293 cells (hERG transfected)Whole-cell patch clamp[6]
hERG Potassium Channel 0.59 µMVarious cell modelsComputational Prediction[2]
Voltage-Gated Sodium Channel (NaV1.5) 2.52 µM (tonic block at depolarizing potential: 0.72 µM)HEK-293 cells (hNaV1.5 transfected)Whole-cell patch clamp[3][6]
Calmodulin-dependent enzymes Weak inhibitorCardiac sarcolemma / BrainEnzyme activity assay[7]

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Effects (e.g., Action Potential Prolongation)

Question: I am using this compound to study calcium channel blockade in cardiomyocytes, but I observe a significant prolongation of the action potential duration, which seems more pronounced than expected. How can I troubleshoot this?

Answer: This observation strongly suggests a significant off-target effect on the hERG potassium channel, a known liability of this compound that leads to QT prolongation.[1]

Troubleshooting Steps:

  • Confirm hERG Blockade:

    • Experimental Protocol: Perform voltage-clamp experiments specifically designed to isolate and measure the hERG current (IKr). A recommended protocol is provided below.

    • Control Compound: Use a specific hERG blocker, such as E-4031 (IC50 ≈ 346-348 nM), as a positive control to compare the effects.[8]

  • Differentiate from Calcium Channel Block:

    • Experimental Protocol: In your electrophysiology recordings, the blockade of L-type calcium channels will primarily affect the plateau phase of the action potential, while hERG blockade will predominantly prolong the repolarization phase.[9][10] Analyzing these phases separately can help distinguish the two effects.

    • Control Compound: Use a more selective L-type calcium channel blocker like Verapamil (IC50 for hERG ≈ 143 nM, for L-type calcium channels in a similar range) or a dihydropyridine such as Nifedipine (which has low affinity for hERG) as a comparator.[11]

  • Consider Sodium Channel Contribution:

    • This compound also blocks sodium channels, which can influence action potential characteristics. Use Tetrodotoxin (TTX) , a highly selective sodium channel blocker, to assess the contribution of sodium current inhibition to your observed phenotype.[12]

cluster_0 Observed Phenotype cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion phenotype Unexpected Action Potential Prolongation h1 hERG Blockade phenotype->h1 h2 L-type Ca2+ Channel Block phenotype->h2 h3 Na+ Channel Block phenotype->h3 exp1 Voltage-clamp for IKr (hERG) + E-4031 control h1->exp1 exp2 Voltage-clamp for ICa,L + Verapamil/Nifedipine control h2->exp2 exp3 Voltage-clamp for INa + TTX control h3->exp3 conc Identify primary cause of prolongation and mitigate by adjusting experimental design or using alternative compounds. exp1->conc exp2->conc exp3->conc

Figure 1: Troubleshooting workflow for unexpected electrophysiological results.
Issue 2: Paradoxical Increase in Intracellular Calcium

Question: I am treating my cells with this compound, expecting a decrease in intracellular calcium. However, my Fura-2/Indo-1 assay shows an increase in the calcium signal. What is happening?

Answer: This paradoxical effect has been observed and can be due to several factors, including the release of calcium from intracellular stores or an artifact of the fluorescent dye used.

Troubleshooting Steps:

  • Rule out Dye Interference:

    • Some compounds, particularly those with intrinsic fluorescence, can interfere with calcium-sensitive dyes like Fura-2. This has been noted for other calcium channel blockers like amlodipine.

    • Experimental Protocol: Run a control experiment with your cells (without dye) and this compound to check for autofluorescence at the excitation and emission wavelengths of your calcium indicator. Also, test the effect of this compound on the dye in a cell-free solution.

    • Alternative Dyes: Consider using a longer wavelength calcium indicator, such as Cal-520, which may be less prone to interference from autofluorescent compounds.

  • Investigate Intracellular Calcium Stores:

    • This compound may be causing the release of calcium from intracellular stores like the endoplasmic reticulum (ER) or mitochondria.

    • Experimental Protocol: Perform your calcium imaging experiment in a calcium-free external solution (containing a chelator like EGTA). If you still observe a calcium transient upon this compound addition, it confirms the release from internal stores.

  • Consider Calmodulin Inhibition:

    • Calmodulin is involved in regulating calcium pumps that maintain low cytosolic calcium levels. Inhibition of calmodulin by this compound could impair calcium extrusion, leading to an accumulation of intracellular calcium.

    • Control Compound: Use a known calmodulin antagonist, such as W-7 (IC50 for CaM-dependent phosphodiesterase = 28 µM), to see if it phenocopies the effect of this compound.

Ca2_influx Ca2+ Influx CaM Calmodulin (CaM) Ca2_influx->CaM Ca2_stores Intracellular Ca2+ Stores (ER) Ca2_stores->CaM CaMKK CaM Kinases (e.g., CaMKK) CaM->CaMKK Activates This compound This compound This compound->CaM Inhibits W7 W-7 (Control) W7->CaM Inhibits Downstream Downstream Targets (Transcription, Metabolism, Cell Cycle) CaMKK->Downstream Phosphorylates

Figure 2: Calmodulin signaling pathway and points of inhibition.
Issue 3: Unexpected Cytotoxicity or Metabolic Changes

Question: My cell viability assay shows a decrease in cell health after treatment with this compound, which is not consistent with the expected effects of calcium channel blockade. Why might this be occurring?

Answer: The cytotoxicity could be related to this compound's amphetamine metabolite, which can induce mitochondrial dysfunction and oxidative stress.

Troubleshooting Steps:

  • Assess Mitochondrial Function:

    • Experimental Protocol: Measure key parameters of mitochondrial health, such as mitochondrial membrane potential (using dyes like TMRE or TMRM), ATP production (luciferase-based assays), and the generation of reactive oxygen species (ROS) (using probes like DCFDA).

  • Control for Amphetamine-like Effects:

    • Control Compound: Compare the effects of this compound to a known modulator of mitochondrial function or an amphetamine analog, if appropriate for your experimental system.

  • Evaluate Apoptosis:

    • Experimental Protocol: Use assays to detect markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay) or Annexin V staining, to determine if the observed cytotoxicity is due to programmed cell death.

start Decreased Cell Viability with this compound q1 Is mitochondrial membrane potential reduced? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is ROS production increased? a1_yes->q2 q3 Are apoptotic markers (e.g., Caspase-3) activated? a1_no->q3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no conclusion1 Mitochondrial dysfunction and oxidative stress are likely contributors to cytotoxicity. a2_yes->conclusion1 a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->conclusion1 conclusion2 Investigate other mechanisms of cell death (e.g., necrosis) or other off-target effects. a3_no->conclusion2

Figure 3: Decision tree for troubleshooting this compound-induced cytotoxicity.

Recommended Control Compounds

Table 2: Control Compounds for Differentiating this compound's Activities

Target Channel/ProteinSelective Blocker (Positive Control)Rationale for UseNegative/Alternative Control
L-type Calcium Channel VerapamilA well-characterized phenylalkylamine calcium channel blocker.[11]Nifedipine (a dihydropyridine with different binding site and less hERG activity)
hERG Potassium Channel E-4031 or DofetilideHighly potent and selective blockers of the hERG channel.Vehicle (DMSO)
Voltage-Gated Sodium Channel Tetrodotoxin (TTX)A highly specific blocker of most voltage-gated sodium channels.[12]Vehicle (DMSO)
Calmodulin W-7A widely used cell-permeable calmodulin antagonist.[1]W-5 (a less potent analog of W-7)

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current (IKr)
  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293). Culture cells to 70-80% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to record the characteristic deactivating tail current, which is the hallmark of hERG activity.

  • Data Acquisition:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration.

    • Record the tail current at each concentration.

    • As a positive control, apply a saturating concentration of E-4031 (e.g., 1 µM) at the end of the experiment to determine the total hERG current.

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Normalize the current to the baseline and plot the concentration-response curve to calculate the IC50 value.

Protocol 2: Measurement of Intracellular Calcium using Fura-2
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

    • Incubate cells with 2-5 µM Fura-2 AM in loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with the loading buffer to remove extracellular dye.

  • Fluorescence Measurement:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (340/380).

  • Compound Addition:

    • Add this compound at the desired concentration and record the change in the 340/380 ratio over time.

    • As a positive control for calcium influx, use a calcium ionophore like Ionomycin .

    • To test for release from intracellular stores, perform the experiment in a calcium-free buffer containing EGTA.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Calibrate the signal using ionomycin (for maximum fluorescence) and a calcium chelator like EGTA (for minimum fluorescence) to estimate absolute calcium concentrations if required.

Protocol 3: Calmodulin Binding/Activity Assay (General Principle)
  • Assay Principle: Many commercial kits are available to measure the activity of calmodulin-dependent enzymes, such as CaM-dependent phosphodiesterase (PDE) or CaM Kinase II (CaMKII). These assays typically measure the product of the enzymatic reaction.

  • General Procedure:

    • A source of calmodulin and the target enzyme (e.g., PDE1 or CaMKII) are incubated with the enzyme's substrate (e.g., cAMP for PDE1, a specific peptide for CaMKII) and Ca2+.

    • The reaction is initiated by adding ATP (often radiolabeled for kinase assays).

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of product formed is quantified.

  • Inhibition Assay:

    • To test for inhibition by this compound, pre-incubate calmodulin and the target enzyme with varying concentrations of this compound before initiating the reaction.

    • Compare the enzyme activity in the presence of this compound to a vehicle control.

    • Use a known calmodulin antagonist like W-7 as a positive control for inhibition.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the concentration of this compound to determine the IC50 value.

References

Technical Support Center: Improving the Accuracy of Prenylamine Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Prenylamine in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as a calcium channel blocker.[1] It targets L-type voltage-gated Ca2+ channels, leading to a reduction in calcium ion influx into cardiac and smooth muscle cells. This action results in vasodilation and a decrease in the heart's workload. Additionally, this compound can block voltage-gated Na+ channels and exhibits reserpine-like effects on catecholaminergic nerve terminals.[1]

Q2: What are the known metabolites of this compound in animal models?

A2: this compound is extensively metabolized into numerous metabolites. In humans, it is known to be metabolized to amphetamine.[1] Following oral administration in rats, less than 0.1% of the dose is excreted as unchanged this compound, with the drug being converted into at least 20 to 25 different metabolites. The primary metabolic pathways involved are ring hydroxylation and subsequent methylation of the resulting phenolic metabolites.[1]

Q3: Are there species-specific differences in this compound metabolism that I should be aware of?

A3: Yes, significant species-specific differences in drug metabolism are common and should be considered when extrapolating data between animal models and to humans. The expression and catalytic activities of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms, can vary considerably between species like mice, rats, dogs, and monkeys.[2][3][4] For instance, the metabolism of a compound in a rat lung can be significantly different from that in a rabbit lung.[5] Therefore, it is crucial to choose the most relevant animal model for your research goals and to exercise caution when extrapolating metabolic data.

Q4: What are the reported adverse effects of this compound in animal studies?

A4: The most significant adverse effect of this compound is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to torsades de pointes and ventricular fibrillation.[1] In rats, higher doses of this compound have been associated with atrioventricular block leading to asystole. It is important to monitor cardiac function closely during your studies.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals.

  • Question: I am observing significant variability in the responses of my animals to the same dose of this compound. What could be the cause?

  • Answer:

    • Genetic Variation: Even within the same species, genetic differences can lead to variations in drug metabolism and response.

    • Physiological State: Factors such as age, sex, diet, and underlying health conditions of the animals can influence drug efficacy and toxicity.

    • Administration Technique: Inconsistent administration techniques, especially for oral gavage or intravenous injections, can lead to variability in the amount of drug delivered. Ensure all personnel are thoroughly trained and follow a standardized protocol.

    • Stress: High levels of stress in animals can alter their physiological state and affect drug metabolism. Handle animals gently and allow for an adequate acclimatization period.[6]

Issue 2: Unexpected animal mortality or severe adverse events.

  • Question: I'm experiencing unexpected deaths or severe adverse reactions in my animal cohort, even at what I believed to be a safe dose. What should I do?

  • Answer:

    • Immediately review your dosage calculations and administration protocol. Ensure there have been no errors in calculation or dilution.

    • Consider the route of administration. Intravenous administration leads to rapid peak concentrations and may increase the risk of acute toxicity compared to oral administration.

    • Monitor for cardiotoxicity. this compound is known to cause cardiac issues.[1] Implement electrocardiogram (ECG) monitoring if possible, especially at higher doses. In dogs, cardiac sensitization tests can be performed by administering epinephrine and monitoring for arrhythmias.[7]

    • Reduce the dose. If adverse events persist, a dose reduction is warranted. It is advisable to start with a lower dose range and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model and experimental conditions.

Issue 3: Difficulty in preparing a stable and accurate this compound formulation for administration.

  • Question: I am having trouble dissolving this compound for my experiments, or I am concerned about the stability of my formulation. What are the best practices?

  • Answer:

    • Solubility: The solubility of a drug can be a significant challenge. For poorly soluble drugs like this compound, consider using a suitable vehicle. For oral administration, this could be a suspension in an appropriate agent. For intravenous administration, sterile saline is a common diluent, but the pH and osmolarity should be close to physiological levels.[8]

    • Formulation: For injectable substances, ensure the final product is sterile. This can be achieved by filtering the solution through a 0.2 µm filter into a sterile container.[8] If preparing a suspension, ensure it is homogenous to deliver a consistent dose.

    • Stability: Prepare fresh solutions for each experiment whenever possible. If a stock solution is used, its stability under the storage conditions should be validated.[6]

Data Presentation

Table 1: Summary of this compound Dosages Used in Animal Studies

Animal ModelRoute of AdministrationDosageStudy FocusReference
RatIntravenous (i.v.) & Oral (p.o.)2 mg/kgPharmacokinetics[1]
RatIntraperitoneal (i.p.)9 mg/kgMyocardial damage[1]
MouseNot specified4 mg/kg body weightCardiotoxicity prevention[9]
RabbitNot specified1.5 mg/kg body weightCardiotoxicity prevention[9]
MonkeyNot specifiedNot specifiedMyocardial damage[10]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • For a suspension, a common vehicle is 0.5% or 1% methylcellulose in sterile water.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.

    • Prepare the formulation fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Use a flexible gavage needle of an appropriate size for the rat's weight.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the this compound suspension slowly and steadily.

    • Observe the animal for any signs of distress during and after the procedure.

Protocol 2: Intravenous Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in sterile, pyrogen-free 0.9% saline.

    • Ensure the solution is clear and free of particulates. If necessary, filter through a 0.2 µm sterile filter.

    • The pH of the solution should be close to physiological pH (7.4).[8]

  • Animal Handling and Dosing:

    • Place the mouse in a suitable restrainer that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the this compound solution.

    • Insert the needle into one of the lateral tail veins.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the mouse for any immediate adverse reactions.

Mandatory Visualizations

Prenylamine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blocks Catecholamine_Terminals Catecholaminergic Nerve Terminals This compound->Catecholamine_Terminals Affects Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Na_Influx Decreased Na+ Influx Na_Channel->Na_Influx Catecholamine_Release Altered Catecholamine Release Catecholamine_Terminals->Catecholamine_Release Vasodilation Vasodilation Ca_Influx->Vasodilation Decreased_Contractility Decreased Cardiac Contractility Ca_Influx->Decreased_Contractility Altered_Heart_Rate Altered Heart Rate Catecholamine_Release->Altered_Heart_Rate

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Monitoring_and_Analysis Monitoring and Analysis Formulation This compound Formulation (e.g., suspension or solution) Dose_Calculation Dose Calculation (mg/kg) Formulation->Dose_Calculation Dosing Dosing (e.g., oral gavage, i.v. injection) Dose_Calculation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Adverse_Event_Monitoring Adverse Event Monitoring (e.g., clinical signs, ECG) Dosing->Adverse_Event_Monitoring Data_Collection Data Collection (e.g., blood samples, tissue harvesting) Adverse_Event_Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for this compound animal studies.

Troubleshooting_Logic Start Unexpected Adverse Event or High Variability Check_Dosage Review Dosage Calculation and Formulation Start->Check_Dosage Check_Administration Review Administration Technique Start->Check_Administration Assess_Animal_Health Assess Animal Health and Stress Levels Start->Assess_Animal_Health Dosage_Error Dosage Error? Check_Dosage->Dosage_Error Admin_Error Administration Error? Check_Administration->Admin_Error Health_Issue Underlying Health Issue? Assess_Animal_Health->Health_Issue Dosage_Error->Check_Administration No Correct_Dosage Correct Dosage and Re-evaluate Dosage_Error->Correct_Dosage Yes Admin_Error->Assess_Animal_Health No Retrain_Staff Standardize Protocol and Retrain Staff Admin_Error->Retrain_Staff Yes Consult_Vet Consult Veterinarian and Refine Animal Selection Health_Issue->Consult_Vet Yes Reduce_Dose Consider Dose Reduction and Pilot Study Health_Issue->Reduce_Dose No

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Managing Prenylamine Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges associated with the autofluorescence of Prenylamine in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural fluorescence emitted by biological structures or compounds when they absorb light. This compound, due to its chemical structure containing multiple aromatic rings, is likely to exhibit intrinsic fluorescence.[1][2][3] This becomes a significant issue in imaging studies as the autofluorescence signal from this compound can obscure or be mistaken for the signal from your intended fluorescent labels, leading to inaccurate data and false positives.[4]

Q2: What are the likely spectral properties of this compound autofluorescence?

Q3: How can I choose fluorescent dyes that are compatible with this compound studies?

A3: The key is to select fluorophores whose emission spectra are spectrally well-separated from the expected autofluorescence of this compound. It is generally best to use fluorophores that emit in the far-red or near-infrared range of the spectrum (e.g., those with emission maxima >650 nm), as autofluorescence is often significantly weaker at these longer wavelengths.[6][7]

Troubleshooting Guides

This section provides structured approaches to mitigate the impact of this compound autofluorescence on your imaging data.

Issue 1: High background fluorescence observed in this compound-treated samples.

This is the most common manifestation of autofluorescence. The following workflow can help you systematically address this issue.

G cluster_0 Troubleshooting Workflow for High Background start High Background Signal in this compound Sample char_spec Characterize Autofluorescence Spectrum (Image this compound-only control) start->char_spec optimize Optimize Imaging Parameters char_spec->optimize Is spectral overlap with my dye severe? spectral Employ Spectral Unmixing optimize->spectral Yes chemical Apply Chemical Quenching optimize->chemical Yes, but spectral imaging not available computational Use Computational Subtraction optimize->computational Yes, but quenching affects my signal end_node Improved Signal-to-Noise Ratio spectral->end_node chemical->end_node computational->end_node G cluster_workflow Spectral Characterization Workflow prep_samples 1. Prepare Control Samples - Untreated cells/tissue - Cells/tissue with this compound ONLY setup_microscope 2. Setup Spectral Microscope - Select broad range of excitation lasers (e.g., 405, 488, 561 nm) prep_samples->setup_microscope acquire_lambda 3. Acquire Lambda Stack - Capture a series of images at sequential emission wavelengths (e.g., 410-700 nm in 10 nm steps) setup_microscope->acquire_lambda plot_spectra 4. Plot Emission Spectra - Use software (e.g., ImageJ/Fiji) to plot intensity vs. emission wavelength for regions of interest acquire_lambda->plot_spectra determine_peak 5. Determine Peak Excitation/Emission - Identify the wavelength with the highest fluorescence intensity plot_spectra->determine_peak G cluster_controls Relationship of Experimental Controls cluster_analysis Signal Analysis A A. Fully Unstained, Untreated (Baseline Autofluorescence) B B. This compound Only (Measures this compound Autofluorescence) B->A Adds this compound C C. Fluorescent Label Only (Measures Specific Signal) C->A Adds Fluorophore D D. Full Experiment (this compound + Fluorescent Label) D->B Adds Fluorophore D->C Adds this compound analysis1 Signal(B) - Signal(A) = this compound Contribution analysis2 Signal(D) - Signal(B) = Corrected Specific Signal

References

How to control for the amphetamine metabolite of Prenylamine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prenylamine. The primary focus is to offer strategies for controlling for the confounding effects of its active metabolite, amphetamine, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent with its known function as a calcium channel blocker. What could be the cause?

A1: A likely cause is the in vivo or in vitro metabolic conversion of this compound to amphetamine.[1][2] Amphetamine is a central nervous system stimulant with a distinct pharmacological profile from this compound, primarily acting by increasing synaptic concentrations of dopamine and norepinephrine.[3] The unexpected effects you are observing could be mediated by this active metabolite.

Q2: How can I confirm if this compound is being metabolized to amphetamine in my experimental system?

A2: You can use analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to simultaneously detect and quantify both this compound and amphetamine in your biological samples (e.g., plasma, cell culture media, or tissue homogenates).[2] This will confirm the presence and concentration of the amphetamine metabolite.

Q3: What are the primary pharmacological differences between this compound and its amphetamine metabolite?

A3: this compound is primarily a calcium channel blocker, though it also exhibits some effects on catecholamine storage.[1][4] In contrast, amphetamine's main mechanism of action is to increase the synaptic levels of dopamine and norepinephrine by inhibiting their reuptake and promoting their release.[3] Amphetamine does not have significant calcium channel blocking activity.[5][6]

Q4: Can I use a specific inhibitor to block the metabolism of this compound to amphetamine?

A4: Yes, the N-dealkylation of this compound to amphetamine is likely catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP3A and CYP2D subfamilies.[7][8] You can use specific inhibitors for these enzymes in your in vitro experiments. For example, ketoconazole is a potent inhibitor of CYP3A4, and quinidine is a selective inhibitor of CYP2D6.[9] It is recommended to first identify the primary metabolizing CYP isozyme in your system.

Q5: How can I experimentally differentiate the effects of this compound from those of its amphetamine metabolite?

A5: There are two main strategies:

  • Inhibit Metabolism: Use specific CYP450 inhibitors (see Q4) in your in vitro system to prevent the formation of amphetamine. This allows you to study the effects of this compound in isolation.

  • Block Metabolite Action: Use specific antagonists for the known targets of amphetamine. For example, dopamine D2 receptor antagonists like haloperidol or raclopride can block the dopamine-mediated effects of amphetamine.[10][11] Similarly, alpha-1 adrenergic receptor antagonists like prazosin can block norepinephrine-mediated effects.[12]

Troubleshooting Guides

Issue 1: Unexpected Stimulant-like Effects Observed in Behavioral Studies with this compound
  • Problem: Administration of this compound in animal models results in increased locomotor activity or other behaviors consistent with stimulant action, rather than the expected cardiovascular effects.

  • Troubleshooting Steps:

    • Confirm Metabolite Presence: Collect plasma or brain tissue samples from the animals at time points corresponding to the behavioral effects. Analyze these samples for the presence and concentration of amphetamine using a validated LC-MS/MS method.

    • Pharmacological Blockade: In a separate cohort of animals, pre-treat with a dopamine receptor antagonist (e.g., haloperidol) or a norepinephrine receptor antagonist (e.g., prazosin) before administering this compound. If the stimulant-like behaviors are attenuated, it strongly suggests they are mediated by the amphetamine metabolite.

    • Control with Amphetamine Administration: Include a control group that receives amphetamine at a dose that produces similar plasma concentrations to those observed after this compound administration. This will help to directly compare the behavioral profiles.

Issue 2: In Vitro Assay Shows Effects Inconsistent with Calcium Channel Blockade
  • Problem: In a cell-based assay (e.g., measuring second messenger levels or gene expression), this compound induces effects that are not blocked by other known calcium channel blockers.

  • Troubleshooting Steps:

    • Assess Metabolic Capacity of Cells: Determine if the cell line used expresses metabolic enzymes, particularly CYP3A4 and CYP2D6. If so, the observed effects may be due to the amphetamine metabolite.

    • Metabolic Inhibition: Co-incubate the cells with this compound and a specific CYP450 inhibitor (e.g., ketoconazole for CYP3A4). If the unexpected effect is diminished, it is likely caused by the metabolite.

    • Receptor Antagonism: Co-incubate the cells with this compound and a dopamine or norepinephrine receptor antagonist. Blockade of the effect would point towards the action of the amphetamine metabolite.

    • Quantify Metabolite in Media: Analyze the cell culture media for the presence of amphetamine after incubation with this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is designed to determine the metabolic stability of this compound and identify the formation of its amphetamine metabolite.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Thaw human liver microsomes on ice.

  • Prepare a master mix containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Add the HLM suspension to the master mix to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Pre-warm the HLM-containing master mix at 37°C for 5-10 minutes.

  • Add this compound to initiate the reaction (final concentration, e.g., 1 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile containing an internal standard to stop the reaction.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound and the formation of amphetamine.

Data Analysis:

  • Plot the natural log of the percentage of remaining this compound versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).

  • Quantify the concentration of amphetamine at each time point to assess the rate of metabolite formation.

Protocol 2: Differentiating this compound and Amphetamine Effects in a Cell-Based Assay

This protocol provides a framework for distinguishing the pharmacological effects of this compound from its amphetamine metabolite in a cell culture system.

Experimental Groups:

  • Vehicle Control

  • This compound alone

  • This compound + Ketoconazole (CYP3A4 inhibitor)

  • This compound + Quinidine (CYP2D6 inhibitor)

  • This compound + Haloperidol (Dopamine D2 receptor antagonist)

  • This compound + Prazosin (Alpha-1 adrenergic receptor antagonist)

  • Amphetamine alone (positive control for metabolite effects)

Procedure:

  • Plate cells and allow them to adhere overnight.

  • For the inhibitor/antagonist groups, pre-incubate the cells with the respective inhibitor or antagonist for a predetermined time (e.g., 30-60 minutes).

  • Add this compound or amphetamine to the respective wells at the desired final concentration.

  • Incubate for the desired experimental duration.

  • Perform the specific assay to measure the cellular response (e.g., cAMP measurement, calcium imaging, gene expression analysis).

  • Collect cell culture media for LC-MS/MS analysis to confirm the inhibition of amphetamine formation in the inhibitor groups.

Interpretation of Results:

  • If the effect of this compound is attenuated by CYP inhibitors (Groups 3 & 4), it suggests the effect is at least partially mediated by the amphetamine metabolite.

  • If the effect of this compound is blocked by dopamine or adrenergic antagonists (Groups 5 & 6), it further confirms the involvement of the amphetamine metabolite.

  • A direct comparison of the effects of this compound (in the presence of metabolic inhibitors) and amphetamine will help to delineate their distinct cellular actions.

Data Presentation

Table 1: Pharmacological Properties of this compound and Amphetamine

FeatureThis compoundAmphetamine
Primary Mechanism Calcium Channel BlockerMonoamine Releasing Agent
Primary Targets L-type Calcium ChannelsDopamine Transporter (DAT), Norepinephrine Transporter (NET), Vesicular Monoamine Transporter 2 (VMAT2)
Primary Effect Vasodilation, Negative InotropyCNS Stimulation, Increased Wakefulness, Locomotor Activity
Metabolism N-dealkylation to AmphetamineHydroxylation and other pathways

Table 2: In Vitro Tools for Controlling Amphetamine Metabolite Effects

ToolTargetTypical ConcentrationPurpose in this compound Experiments
Ketoconazole CYP3A41-10 µMInhibit metabolism of this compound to amphetamine
Quinidine CYP2D61-10 µMInhibit metabolism of this compound to amphetamine
Haloperidol Dopamine D2 Receptors0.1-1 µMBlock the effects of the amphetamine metabolite
Raclopride Dopamine D2 Receptors0.1-1 µMBlock the effects of the amphetamine metabolite
Prazosin Alpha-1 Adrenergic Receptors0.1-1 µMBlock the effects of the amphetamine metabolite

Visualizations

Prenylamine_Metabolism_and_Action cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics This compound This compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) This compound->CYP450 N-dealkylation Ca_Channel L-type Calcium Channel This compound->Ca_Channel Blockade Amphetamine Amphetamine (Metabolite) DAT_NET Dopamine/Norepinephrine Transporters Amphetamine->DAT_NET Inhibition CYP450->Amphetamine Inhibitors CYP Inhibitors (e.g., Ketoconazole) Inhibitors->CYP450 Inhibition Vasodilation Vasodilation Ca_Channel->Vasodilation DA_NE_release Increased Dopamine/ Norepinephrine Release DAT_NET->DA_NE_release CNS_Stimulation CNS Stimulation DA_NE_release->CNS_Stimulation Antagonists Dopamine/Adrenergic Antagonists Antagonists->DA_NE_release Blockade

Caption: Metabolic pathway of this compound to amphetamine and their distinct pharmacological targets.

Experimental_Workflow cluster_workflow Experimental Design to Differentiate Parent vs. Metabolite Effects cluster_controls Control Experiments start Start Experiment with This compound observe_effect Observe Pharmacological Effect start->observe_effect is_expected Is the effect consistent with Calcium Channel Blockade? observe_effect->is_expected end_this compound Effect is likely due to This compound is_expected->end_this compound Yes metabolite_suspected Suspect Contribution from Amphetamine Metabolite is_expected->metabolite_suspected No inhibit_metabolism Inhibit Metabolism (e.g., with Ketoconazole) metabolite_suspected->inhibit_metabolism block_metabolite_action Block Metabolite Action (e.g., with Haloperidol) metabolite_suspected->block_metabolite_action quantify_metabolite Quantify Amphetamine (LC-MS/MS) metabolite_suspected->quantify_metabolite analyze_results Analyze Results inhibit_metabolism->analyze_results block_metabolite_action->analyze_results quantify_metabolite->analyze_results conclusion Conclude on the individual contributions of this compound and Amphetamine analyze_results->conclusion

Caption: Logical workflow for designing experiments to control for the amphetamine metabolite of this compound.

References

Adjusting experimental protocols for Prenylamine's slow onset of action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Prenylamine, particularly addressing its slow onset of action.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during your experiments with this compound.

Issue Potential Cause Suggested Solution
No observable effect of this compound after initial application. Slow onset of action: this compound has a delayed effect due to its mechanism of action and cellular uptake.Increase incubation time: Extend the treatment duration to several hours or even overnight, depending on the cell type and assay. A time-course experiment is recommended to determine the optimal incubation period.
Insufficient drug concentration: The effective concentration may not have been reached.Optimize concentration: Perform a dose-response curve with a wider range of concentrations.
Incorrect experimental endpoint: The chosen assay may not be sensitive enough to detect the effects of this compound.Select appropriate assays: Consider using functional assays that measure downstream effects of calcium channel blockade, such as contractility assays or measurements of neurotransmitter release.
High variability between experimental replicates. Inconsistent incubation times: Even small variations in timing can lead to significant differences with a slow-acting compound.Standardize all incubation periods rigorously: Use timers and a consistent workflow for all plates and replicates.
Cell health and density: Unhealthy or inconsistently plated cells can respond differently to treatment.Ensure consistent cell culture practices: Use cells at a consistent passage number and confluency. Perform cell viability checks before each experiment.
Unexpected cardiotoxic effects observed (e.g., arrhythmias in cardiomyocyte cultures). QT interval prolongation: this compound is known to block hERG channels, leading to delayed repolarization.Monitor electrophysiological parameters: Use microelectrode arrays (MEAs) or patch-clamp techniques to assess changes in field potential duration and action potential duration.
Induction of Torsades de Pointes (TdP): This is a known severe side effect.Utilize in vitro TdP models: Employ cardiomyocyte cultures (ideally human iPSC-derived) and specific protocols designed to provoke and detect TdP-like events.

Frequently Asked Questions (FAQs)

Q1: Why is the onset of action for this compound so slow?

A1: this compound's slow onset is attributed to several factors. As a calcium channel blocker, its primary action is to inhibit the influx of calcium ions into cells.[1][2] However, it also exhibits other effects, such as depleting catecholamine stores, which is a more gradual process.[3] Its pharmacokinetic properties, including a terminal elimination half-life of approximately 14.1 hours, also contribute to its delayed but prolonged action.[4][5]

Q2: How should I adjust my standard cell-based assay protocol for this compound?

A2: The key adjustment is the incubation time. For many standard, short-term assays (e.g., acute calcium flux), you may not observe a significant effect. It is crucial to incorporate longer pre-incubation periods with this compound before initiating your assay. We recommend a pilot study with varying pre-incubation times (e.g., 1, 6, 12, and 24 hours) to determine the optimal window for your specific cell type and endpoint.

Q3: What are the key signaling pathways affected by this compound?

A3: this compound primarily targets L-type calcium channels, reducing calcium influx.[5] This, in turn, affects downstream calcium-dependent signaling. Notably, this compound also interacts with calmodulin and myosin light-chain kinase 2 (MLCK2), which are crucial for smooth muscle contraction and other cellular processes.[3]

Q4: Are there specific safety precautions I should take when working with this compound in vitro?

A4: Given its known cardiotoxicity, if you are working with cardiac cells or tissues, it is essential to have assays in place to monitor for adverse electrophysiological effects. This includes assays for QT prolongation and the potential for Torsades de Pointes.[3][6] Appropriate handling procedures for a chemical compound should also be followed.

Experimental Protocols

In Vitro Calcium Channel Blockade Assay (Adjusted for Slow Onset)

This protocol is designed to measure the inhibitory effect of this compound on L-type calcium channels in a cell-based fluorescence assay.

Methodology:

  • Cell Plating: Seed cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits, or primary cardiomyocytes) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • This compound Pre-incubation: The following day, remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 12-24 hours) based on your pilot studies.

  • Fluorescent Calcium Indicator Loading: After the pre-incubation, carefully remove the medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically for 30-60 minutes at 37°C.

  • Baseline Fluorescence Reading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Measure the baseline fluorescence using a fluorescence plate reader.

  • Depolarization and Signal Acquisition: Add a depolarizing agent (e.g., a high concentration of potassium chloride) to open the voltage-gated calcium channels. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the response against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

In Vitro Torsades de Pointes (TdP) Induction Assay

This protocol outlines a method to assess the pro-arrhythmic potential of this compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Methodology:

  • hiPSC-CM Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates until a spontaneously beating syncytium is formed and stable electrophysiological recordings are observed.

  • Baseline Recording: Record the baseline field potentials for a sufficient period (e.g., 10-20 minutes) to establish a stable beat rate and field potential duration (FPD), which is the in vitro equivalent of the QT interval.

  • This compound Application: Apply this compound at various concentrations to the hiPSC-CMs. Due to its slow onset, it is recommended to perform continuous recordings or intermittent recordings at several time points (e.g., 30 minutes, 1 hour, 2 hours, and 6 hours) after drug application.

  • Electrophysiological Analysis: Analyze the MEA recordings for the following parameters:

    • FPD Prolongation: A significant increase in the FPD indicates a delay in repolarization.

    • Arrhythmic Events: Look for early afterdepolarizations (EADs), triggered activity, and TdP-like polymorphic ventricular tachycardia.

  • Positive Control: Use a known TdP-inducing drug (e.g., E-4031) as a positive control to validate the assay system.

  • Data Interpretation: A dose-dependent increase in FPD and the appearance of arrhythmic events are indicative of a pro-arrhythmic risk.

Signaling Pathway and Experimental Workflow Diagrams

Prenylamine_Signaling_Pathway cluster_cell Cell Membrane This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Inhibits calmodulin Calmodulin This compound->calmodulin Inhibits ca_ion Ca2+ ca_channel->ca_ion Influx ca_ion->calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates contraction Cellular Response (e.g., Contraction) mlck->contraction Phosphorylates Myosin -> Contraction

Caption: this compound's primary mechanism of action and its effect on the calmodulin-MLCK pathway.

Experimental_Workflow_Slow_Onset start Start: Cell Seeding pre_incubation This compound Pre-incubation (e.g., 12-24 hours) start->pre_incubation assay_step Perform Assay (e.g., Calcium Flux, MEA) pre_incubation->assay_step data_acquisition Data Acquisition assay_step->data_acquisition analysis Data Analysis (IC50, FPD, Arrhythmias) data_acquisition->analysis

Caption: Adjusted experimental workflow to account for the slow onset of action of this compound.

References

Technical Support Center: Managing Prenylamine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH sensitivity of Prenylamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH sensitivity a concern?

A1: this compound is a calcium channel blocker belonging to the amphetamine chemical class.[1] Its molecular structure contains a basic amine group, making its solubility and stability highly dependent on the pH of the surrounding medium. Inadequate pH control can lead to precipitation of the compound, loss of activity, and inaccurate experimental results.

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound has limited solubility in water, reported to be 50 mg/L at 37°C.[2] However, its solubility is significantly influenced by pH. As a weakly basic drug, this compound is more soluble in acidic conditions where its amine group is protonated, and less soluble in neutral to basic conditions where it exists predominantly in its less soluble free base form.

Q3: How does pH affect the stability of this compound?

A3: Like many pharmaceutical compounds, the stability of this compound can be pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze degradation reactions such as hydrolysis or oxidation, leading to a loss of the active compound. It is crucial to establish a pH range where this compound exhibits optimal stability for the duration of the experiment.

Q4: What are the signs of this compound precipitation or degradation in my experimental buffer?

A4: Visual indicators of precipitation include the appearance of cloudiness, turbidity, or visible solid particles in your solution. Degradation may not always be visually apparent. It can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the concentration of the parent compound and the appearance of degradation products over time.

Q5: How can I improve the solubility of this compound in my experimental buffer, especially at physiological pH?

A5: To improve solubility at or near physiological pH (e.g., pH 7.4), several strategies can be employed:

  • Use of Co-solvents: Organic solvents such as DMSO, ethanol, or PEG 300 can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer.

  • pH Adjustment: Carefully lowering the pH of the final buffer can increase solubility, but this must be balanced with the pH requirements of the experimental system.

  • Use of Excipients: Solubilizing agents like cyclodextrins (e.g., SBE-β-CD) can be used to encapsulate the drug and enhance its aqueous solubility.[1]

  • Salt Form: Using a salt form of this compound, such as this compound lactate, may offer improved solubility characteristics in aqueous solutions.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
Possible Cause Troubleshooting Step
pH of the buffer is too high. This compound is a weak base and will precipitate at higher pH values. Measure the pH of your final solution. Consider using a buffer with a slightly lower pH if your experimental conditions allow.
Concentration exceeds solubility limit. The final concentration of this compound in the aqueous buffer may be above its solubility limit at that specific pH. Try reducing the final concentration.
Insufficient co-solvent. The percentage of the organic co-solvent (e.g., DMSO) in the final solution may be too low to maintain solubility. Increase the percentage of the co-solvent, ensuring it is compatible with your experimental system.
Slow dissolution. The drug may not have fully dissolved in the stock solution before dilution. Ensure the stock solution is clear before diluting. Gentle warming or sonication can aid dissolution in the initial solvent.[1]
Issue 2: Loss of this compound Activity Over Time
Possible Cause Troubleshooting Step
pH-mediated degradation. The pH of your buffer may be promoting the chemical degradation of this compound. Conduct a stability study to determine the optimal pH range for your experimental duration.
Oxidation. This compound may be susceptible to oxidation. Prepare solutions fresh and consider degassing your buffers or adding antioxidants if compatible with your assay.
Adsorption to labware. This compound, being lipophilic, may adsorb to plastic surfaces. Use low-adhesion microplates and polypropylene tubes.
Freeze-thaw cycles. Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water (37°C)50 mg/L[2]Solubility is pH-dependent.
DMSO≥ 100 mg/mL[1]Requires sonication for dissolution.[1]
Chloroform≥ 100 mg/mL[1]Requires sonication for dissolution.[1]
Methanol≥ 100 mg/mL[1]Requires sonication for dissolution.[1]

Table 2: Illustrative pH-Solubility Profile for a Weakly Basic Drug like this compound

pHExpected SolubilityRationale
2.0HighWell below the pKa, the drug is fully protonated and in its more soluble salt form.
4.0HighBelow the pKa, the majority of the drug is in its soluble, protonated form.
6.0ModerateApproaching the pKa, a significant portion of the drug is in its less soluble free base form.
7.4LowAbove the pKa, the drug is predominantly in its poorly soluble free base form.
8.0Very LowSignificantly above the pKa, solubility is minimal.
Note: This table is illustrative and based on the general behavior of weakly basic drugs. Actual solubility values for this compound at specific pH points should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Initial Solubilization: Add a small volume of a suitable organic solvent, such as DMSO, to the powder.

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the target value.

  • Pre-warming: Gently warm the aqueous buffer to the experimental temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Final pH Check: After adding the this compound stock solution, re-check the pH of the final working solution and adjust if necessary.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation or degradation.

Protocol 3: Determination of this compound Stability in a Given Buffer
  • Solution Preparation: Prepare a solution of this compound in the test buffer at the desired concentration.

  • Time Points: Aliquot the solution into several vials for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Incubate the vials under the intended experimental conditions (e.g., temperature, light exposure).

  • Sample Analysis: At each time point, analyze an aliquot of the solution using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of this compound and any degradation products. A decrease in the this compound peak area and a corresponding increase in degradation product peaks indicate instability.

Visualizations

Prenylamine_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve sonicate Vortex / Sonicate to Dissolve dissolve->sonicate store Aliquot and Store at -20°C / -80°C sonicate->store dilute Dilute Stock into Buffer store->dilute Use one aliquot prep_buffer Prepare & pH-adjust Aqueous Buffer prep_buffer->dilute check_pH Check Final pH dilute->check_pH use Use Immediately check_pH->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Buffer ph_high Buffer pH is too high start->ph_high conc_high Concentration exceeds solubility start->conc_high cosolvent_low Insufficient co-solvent start->cosolvent_low lower_ph Lower buffer pH ph_high->lower_ph lower_conc Decrease final concentration conc_high->lower_conc increase_cosolvent Increase co-solvent percentage cosolvent_low->increase_cosolvent

Caption: Troubleshooting logic for this compound precipitation.

Signaling_Pathway This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Blocks Calmodulin Calmodulin This compound->Calmodulin Inhibits MLCK Myosin Light-Chain Kinase 2 This compound->MLCK Inhibits Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Ca_Influx->Calmodulin Reduces activation of Calmodulin->MLCK Activates Contraction Smooth Muscle / Cardiac Contraction ↓ MLCK->Contraction Phosphorylates Myosin

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Cryopreservation of Prenylamine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for cryopreserving cells that have been treated with Prenylamine. Given that this compound is a calcium channel blocker and calmodulin inhibitor, special considerations are necessary to ensure optimal cell viability and functional integrity post-thaw.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cryopreserving cells treated with this compound?

A1: this compound's mechanism of action, which involves the blockade of calcium channels and inhibition of calmodulin, can introduce several challenges during cryopreservation. The key concerns are:

  • Disruption of Calcium Homeostasis: Cryopreservation itself can lead to an elevation of intracellular calcium ([Ca2+]i), which can be cytotoxic.[1][2] this compound's effects on calcium channels might exacerbate this dysregulation, potentially leading to increased cell stress and death.

  • Induction of Apoptosis: Calmodulin is involved in cell survival pathways.[3] Inhibition of calmodulin by this compound could make cells more susceptible to apoptosis (programmed cell death) triggered by the stresses of freezing and thawing.

  • Altered Cell Adhesion and Cytoskeletal Integrity: Myosin light-chain kinase (MLCK), a downstream target of calmodulin, is crucial for cytoskeletal dynamics and cell adhesion. Disruption of this pathway by this compound may affect cell attachment and viability post-thaw, particularly for adherent cell lines.

Q2: Is a standard cryopreservation protocol sufficient for this compound-treated cells?

A2: While a standard protocol provides a good starting point, it may not be optimal for cells treated with this compound. Due to the potential for increased sensitivity to cryoinjury, modifications to a standard protocol are recommended to mitigate the effects of altered calcium signaling and potential pro-apoptotic signals. This guide provides a detailed experimental protocol with suggested modifications.

Q3: What are the critical parameters to control during the cryopreservation of these cells?

A3: The most critical parameters to control are:

  • Cryoprotectant Concentration: The concentration of dimethyl sulfoxide (DMSO) should be optimized. While 10% DMSO is common, a lower concentration (e.g., 5%) might be beneficial to reduce toxicity, especially in sensitive, drug-treated cells.[1]

  • Cooling Rate: A slow and controlled cooling rate of approximately -1°C per minute is crucial to minimize intracellular ice crystal formation.[4][5][6]

  • Thawing Speed: Rapid thawing is essential to reduce the formation of damaging ice crystals during the warming process.[4][6]

  • Post-Thaw Cell Handling: Gentle handling and prompt removal of the cryoprotectant are vital to maximize cell recovery.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low post-thaw cell viability 1. Suboptimal health of cells pre-freezing.2. Incorrect cryoprotectant concentration.3. Inappropriate cooling or thawing rate.4. Extended exposure to this compound affecting cell health.1. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before treatment and cryopreservation.[7]2. Titrate DMSO concentration (e.g., 5%, 7.5%, 10%) to determine the optimal balance between cryoprotection and toxicity.3. Use a controlled-rate freezer or a validated isopropanol-based freezing container for a consistent -1°C/minute cooling rate. Thaw vials rapidly in a 37°C water bath.[4]4. Consider a washout step to remove this compound before initiating the cryopreservation protocol.
Poor cell attachment (for adherent cells) 1. Cytoskeletal disruption due to this compound treatment.2. Membrane damage during freezing and thawing.1. Consider using cell culture flasks or plates pre-coated with an extracellular matrix (e.g., collagen, fibronectin) to promote attachment.2. Handle cells gently during harvesting and resuspension to minimize mechanical stress.
High levels of apoptosis post-thaw 1. Synergistic effect of this compound-induced apoptosis and cryoinjury.1. Consider supplementing the post-thaw culture medium with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or a ROCK inhibitor (e.g., Y-27632) for the first 24 hours to mitigate apoptosis.[8][9]
Inconsistent results between vials 1. Variation in cell density.2. Inconsistent cooling rates.3. Non-uniformity of the cell suspension.1. Ensure a consistent cell density in each cryovial, typically between 1 x 10^6 and 5 x 10^6 cells/mL.[7]2. Use a reliable method for controlled cooling for all vials.3. Gently mix the cell suspension before aliquoting into cryovials.

Data Presentation: Quantitative Viability Data

The following tables summarize expected post-thaw viability based on different cryopreservation parameters. These are generalized data and may vary depending on the cell type and the specific effects of this compound.

Table 1: Effect of DMSO Concentration on Post-Thaw Viability of Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs)

Time Post-ThawViability with 10% DMSO
0 hours ~94%
2 hours ~89-93%
4 hours ~88-96%
24 hours ~93-98%
Data adapted from a study on hBM-MSCs.[1] Note that viability can initially decrease before recovering.

Table 2: Comparison of Post-Thaw Recovery with Different Cryopreservation Media

Cryopreservation MediumOverall hHPC Viability at 24h Post-Thaw
Culture Media + 5% DMSO < 42%
Culture Media + 10% DMSO < 42%
Unisol™ + 5% DMSO ~60%
Unisol™ + 10% DMSO ~63%
Data from a study on human hematopoietic progenitor cells (hHPCs).

Experimental Protocols

Optimized Protocol for Cryopreservation of this compound-Treated Adherent Cells

This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA or other cell dissociation reagent

  • Cryopreservation medium (e.g., complete culture medium with 5-10% DMSO and 10-20% fetal bovine serum)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Pre-Freeze Cell Preparation:

    • Culture cells to ~80-90% confluency. Ensure the cells are healthy and in the logarithmic growth phase.[7]

    • Treat cells with the desired concentration of this compound for the specified duration.

    • (Optional but recommended): Wash the cells twice with warm PBS to remove this compound before proceeding with harvesting. This may help to reduce any acute effects of the drug during the cryopreservation process.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with Ca2+/Mg2+-free PBS.

    • Add pre-warmed trypsin-EDTA to the flask and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Centrifugation:

    • Determine the total cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90%.

    • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Resuspension in Cryopreservation Medium:

    • Aspirate the supernatant carefully, leaving a small amount of medium to avoid disturbing the pellet.

    • Gently resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[7] It is crucial to add the DMSO-containing medium dropwise while gently agitating the tube to minimize osmotic shock.

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into each labeled cryovial.

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[4][5]

  • Long-Term Storage:

    • The next day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -196°C).[4][7]

Post-Thaw Recovery Protocol
  • Preparation:

    • Prepare a sterile conical tube with 9 mL of pre-warmed complete culture medium.

    • (Optional): Supplement the medium with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival and attachment.[8][9]

  • Thawing:

    • Remove a cryovial from the liquid nitrogen dewar.

    • Immediately place the vial in a 37°C water bath until only a small ice crystal remains. This should be done rapidly.[4]

  • Dilution and Centrifugation:

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly add the thawed cell suspension dropwise to the tube containing 9 mL of pre-warmed medium to dilute the DMSO.

    • Centrifuge at low speed (100-200 x g) for 5 minutes.

  • Plating and Incubation:

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Plate the cells at the desired density in a new culture vessel.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Mandatory Visualizations

Signaling Pathways

Prenylamine_Mechanism_of_Action This compound This compound Ca2_channel L-type Ca2+ Channel This compound->Ca2_channel Inhibits Calmodulin Calmodulin (CaM) This compound->Calmodulin Inhibits Ca2_influx Ca2+ Influx Ca2_channel->Ca2_influx Ca2_influx->Calmodulin Activates CaM_active Ca2+-CaM Complex Calmodulin->CaM_active MLCK_inactive Myosin Light-Chain Kinase (MLCK) (Inactive) CaM_active->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Acto-myosin Contraction & Cytoskeletal Dynamics Myosin_LC_P->Contraction

Caption: this compound's inhibitory effects on calcium influx and calmodulin activation.

Experimental Workflow

Cryopreservation_Workflow start Healthy Cell Culture (~80% Confluent) prenylamine_treatment This compound Treatment start->prenylamine_treatment wash_optional Optional Wash Step (Remove this compound) prenylamine_treatment->wash_optional harvest Cell Harvesting (e.g., Trypsinization) wash_optional->harvest count Viability & Cell Count (>90% Viability) harvest->count centrifuge1 Centrifugation (100-200 x g, 5 min) count->centrifuge1 resuspend Resuspend in Cold Cryopreservation Medium (1-5x10^6 cells/mL) centrifuge1->resuspend aliquot Aliquot to Cryovials resuspend->aliquot freeze Controlled Cooling (-1°C/minute to -80°C) aliquot->freeze store Long-Term Storage (Liquid Nitrogen Vapor) freeze->store thaw Rapid Thawing (37°C) store->thaw dilute Dilute in Warm Medium (Optional: +ROCK inhibitor) thaw->dilute centrifuge2 Centrifugation (100-200 x g, 5 min) dilute->centrifuge2 plate Resuspend & Plate Cells centrifuge2->plate recover Post-Thaw Recovery & Analysis plate->recover

Caption: Recommended workflow for cryopreserving this compound-treated cells.

References

Identifying and minimizing sources of contamination in Prenylamine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Prenylamine stock solutions. Our goal is to help you identify and minimize potential sources of contamination to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a calcium channel blocker that was formerly used as a vasodilator for the treatment of angina pectoris.[1] Its primary mechanism of action involves the inhibition of calmodulin and myosin light-chain kinase 2, which are crucial for muscle contraction.[1] By blocking calcium channels, this compound reduces the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and a decrease in cardiac workload.[2][3] It also has a secondary effect of partially depleting catecholamines, which contributes to its cardiac effects.[1]

Q2: Why was this compound withdrawn from the market?

This compound was withdrawn from markets worldwide in 1988 due to concerns about serious cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes, which increase the risk of sudden death.[1][4]

Q3: What are the common solvents for preparing this compound stock solutions?

Q4: How should I store my this compound stock solution to minimize degradation?

To minimize degradation, this compound stock solutions should be stored in tightly sealed vials, protected from light, and kept at low temperatures (e.g., -20°C or -80°C). Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide: Contamination and Degradation

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of your this compound stock solution or the presence of impurities.

Potential Causes & Solutions:

  • Degradation: this compound, as an amine-containing compound, can be susceptible to degradation over time, especially when exposed to light, oxygen, or inappropriate pH conditions.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from a new vial of solid this compound.

      • Compare the performance of the new stock solution to the old one in a control experiment.

      • If the new stock solution resolves the issue, discard the old one.

  • Contamination: Contamination can arise from the solvent, improper handling, or leaching from storage containers.

    • Troubleshooting Steps:

      • Use high-purity, sterile solvents and labware for solution preparation.

      • Filter the stock solution through a 0.22 µm syringe filter to remove particulate matter.

      • Consider performing an analytical purity check of your stock solution using a stability-indicating method like HPLC.

Issue 2: Visible precipitates or color change in the stock solution.

This is a clear indication of insolubility or degradation.

Potential Causes & Solutions:

  • Insolubility: The concentration of this compound may be too high for the chosen solvent, or the solution may have been stored at a temperature that reduces its solubility.

    • Troubleshooting Steps:

      • Gently warm the solution to see if the precipitate redissolves.

      • If warming does not work, try diluting the solution with more solvent.

      • For future preparations, consider using a lower concentration or a different solvent system.

  • Degradation Products: The precipitate could be a result of this compound degradation.

    • Troubleshooting Steps:

      • Discard the solution.

      • Prepare a fresh stock solution, ensuring proper storage conditions are maintained.

Identifying Potential Contaminants and Degradants

While specific data on this compound contaminants is limited, we can infer potential impurities based on its chemical structure and general knowledge of amine-containing pharmaceuticals.

Table 1: Potential Sources of Contamination in this compound Stock Solutions

Source of ContaminationPotential ContaminantsRecommended Prevention/Minimization Strategy
Synthesis Unreacted starting materials, by-products, residual catalysts.Obtain this compound from a reputable supplier with a certificate of analysis (CoA).
Solvent/Environment Water, dissolved gases (e.g., CO2, O2), leachables from containers.Use high-purity, anhydrous solvents. Degas solvents before use. Store in inert glass vials.
Degradation Oxidation products, photolytic degradation products, hydrolytic products.Store solutions protected from light and air. Use antioxidants if compatible with the experimental system.
Handling Microbial contamination, cross-contamination from other reagents.Use sterile techniques for solution preparation and handling.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[5][6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.[9]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

Protocol 2: Recommended Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products and any impurities.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220-230 nm).

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Table 2: Example Data from a Forced Degradation Study (Hypothetical)

Stress Condition% Degradation of this compoundNumber of Degradation Peaks
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h22.1%3
60°C, 48h5.7%1
UV Light (254 nm), 8h12.8%2

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Prenylamine_Mechanism_of_Action ext_ca Extracellular Ca²⁺ ca_channel L-type Ca²⁺ Channel ext_ca->ca_channel Influx int_ca Intracellular Ca²⁺ ca_channel->int_ca calmodulin Calmodulin int_ca->calmodulin Binds ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck_inactive MLCK (inactive) ca_calmodulin->mlck_inactive Activates mlck_active MLCK (active) mlck_inactive->mlck_active myosin Myosin Light Chain mlck_active->myosin Phosphorylates myosin_p Phosphorylated Myosin myosin->myosin_p contraction Muscle Contraction myosin_p->contraction This compound This compound This compound->ca_channel Blocks This compound->calmodulin Inhibits

Caption: Simplified signaling pathway of this compound's inhibitory action.

Experimental_Workflow start Start: Identify Potential Contamination prep_fresh Prepare Fresh Stock Solution start->prep_fresh forced_degradation Perform Forced Degradation Study start->forced_degradation analyze Analyze Old and New Stock Solutions prep_fresh->analyze hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev hplc_dev->analyze identify_degradants Identify Degradation Products hplc_dev->identify_degradants compare Compare Results analyze->compare consistent Results Consistent? compare->consistent problem_solved Problem Solved: Discard Old Stock consistent->problem_solved No investigate_further Investigate Other Experimental Variables consistent->investigate_further Yes

Caption: Troubleshooting workflow for suspected stock solution contamination.

References

Technical Support Center: Statistical Analysis for Prenylamine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prenylamine. The content is designed to address specific issues that may arise during experimental design, data acquisition, and statistical analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that I should consider when designing my experiments?

A1: this compound has two main mechanisms of action. Firstly, it acts as a calcium channel blocker, primarily targeting L-type calcium channels, which leads to a reduction in calcium influx into cardiac and smooth muscle cells.[1][2] Secondly, it functions as a catecholamine reuptake inhibitor, which can lead to an initial increase in synaptic catecholamine levels followed by depletion.[1] Both of these actions should be considered in your experimental design and data interpretation.

Q2: Which statistical methods are most appropriate for analyzing data from my this compound experiments?

A2: The choice of statistical method depends on the experimental design and the type of data collected. For dose-response curves, such as determining the IC50 for calcium channel blockade or the Ki for catecholamine reuptake inhibition, non-linear regression analysis is the standard method. For comparing the effects of different concentrations of this compound on a continuous variable (e.g., action potential duration), Analysis of Variance (ANOVA) followed by appropriate post-hoc tests is recommended.[3] For electrophysiological data that may not follow a normal distribution, non-parametric tests like the Kruskal-Wallis test can be used.[4]

Q3: How do I statistically analyze the potential for this compound to cause QT prolongation?

A3: The statistical analysis of QT interval data is complex due to its dependence on heart rate. A common approach is to use a correction formula, such as Bazett's or Fridericia's, to obtain the corrected QT interval (QTc). However, these corrections can be inadequate. A more robust method is to use mixed-effects modeling, which can account for inter-subject variability and the relationship between QT interval and heart rate.[5] This approach is more powerful in detecting drug-induced changes in the QTc interval.

Q4: What are the key considerations for designing a competitive binding assay to determine this compound's affinity for the norepinephrine transporter (NET)?

A4: In a competitive binding assay, you will measure the ability of this compound to displace a radiolabeled ligand that has a known affinity for NET. Key considerations include:

  • Choice of Radioligand: Use a well-characterized radioligand specific for NET.

  • Concentration of Radioligand: The concentration should ideally be at or below its Kd for the transporter to ensure sensitive detection of competition.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium.

  • Non-specific Binding: Accurately determine and subtract non-specific binding to obtain specific binding values.

  • Data Analysis: Use non-linear regression to fit the competition curve and calculate the IC50, from which the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.

Troubleshooting Guides

Electrophysiology Experiments (Patch-Clamp)
Issue Possible Cause(s) Troubleshooting Steps
No Gigaohm Seal Formation 1. Dirty pipette tip.2. Poor cell health.3. Incorrect pipette pressure.1. Use freshly pulled and fire-polished pipettes. Ensure pipette solution is filtered.2. Ensure cells are healthy and not over-digested. Use fresh cell culture medium.3. Apply gentle positive pressure when approaching the cell, and release it just before touching the membrane. Apply gentle suction to form the seal.
High Noise Level in Recording 1. Improper grounding.2. Electrical interference from nearby equipment.3. Poor seal quality.1. Check all grounding connections of the setup.2. Turn off unnecessary electrical equipment in the vicinity.3. Ensure a high-resistance seal (>1 GΩ) is formed and maintained.
Loss of Whole-Cell Configuration 1. Cell membrane resealing.2. Excessive suction during break-in.3. Poor cell viability.1. Apply a brief, gentle pulse of suction to re-establish the whole-cell configuration.2. Use minimal suction necessary to rupture the patch.3. Monitor cell health and discard unhealthy cells.
Competitive Binding Assays
Issue Possible Cause(s) Troubleshooting Steps
High Non-Specific Binding 1. Radioligand sticking to filter or plate.2. Inadequate blocking.3. Radioligand concentration too high.1. Pre-soak filters in a blocking agent (e.g., polyethyleneimine).2. Optimize the concentration and type of blocking agent in the assay buffer.3. Use a radioligand concentration at or below its Kd.
Low Specific Binding 1. Low receptor expression.2. Inactive radioligand or protein.3. Incorrect assay conditions (pH, temperature).1. Use a cell line with higher receptor expression or increase the amount of membrane preparation.2. Check the quality and age of the radioligand and protein preparation.3. Optimize assay buffer pH and incubation temperature.
Poor Reproducibility 1. Inconsistent pipetting.2. Incomplete washing.3. Variation in incubation times.1. Use calibrated pipettes and ensure consistent technique.2. Ensure filters are washed thoroughly and consistently.3. Use a timer to ensure consistent incubation periods for all samples.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound's Inhibition of L-type Calcium Channels
This compound Concentration (µM)% Inhibition (Mean ± SEM)
0.015.2 ± 1.1
0.125.8 ± 3.5
152.1 ± 4.2
1085.3 ± 2.8
10098.7 ± 0.9

Note: This data is for illustrative purposes only and is intended to demonstrate the typical format for presenting dose-response data. Actual experimental results may vary.

Table 2: Illustrative Competitive Binding Data for this compound at the Norepinephrine Transporter
This compound Concentration (nM)Specific Binding (% of Control) (Mean ± SEM)
0.198.2 ± 1.5
185.7 ± 3.1
1051.3 ± 4.8
10015.9 ± 2.5
10002.1 ± 0.8

Note: This data is for illustrative purposes only. The IC50 and subsequently the Ki would be calculated from this data using non-linear regression.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
  • Cell Preparation: Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the appropriate subunits) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Apply different concentrations of this compound to the external solution and record the resulting inhibition of the calcium current.

Protocol 2: Competitive Radioligand Binding Assay for the Norepinephrine Transporter (NET)
  • Membrane Preparation: Homogenize cells or tissues expressing NET in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of a suitable NET radioligand (e.g., [³H]-nisoxetine), and varying concentrations of unlabeled this compound.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

    • To determine non-specific binding, use a high concentration of a known NET inhibitor (e.g., desipramine) in a parallel set of wells.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Prenylamine_Signaling_Pathway cluster_cell Cardiomyocyte Prenylamine_ext This compound (extracellular) Ca_Channel L-type Ca²⁺ Channel Prenylamine_ext->Ca_Channel Inhibits Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Mediates Contraction Muscle Contraction Ca_influx->Contraction Triggers

Caption: Signaling pathway of this compound's inhibitory effect on L-type calcium channels in a cardiomyocyte.

Experimental_Workflow_IC50 start Start: Prepare reagents and cell membranes incubate Incubate membranes with radioligand and varying concentrations of this compound start->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash measure Measure radioactivity filter_wash->measure analyze Analyze data: Non-linear regression to determine IC50 measure->analyze end End: IC50 value obtained analyze->end

Caption: Experimental workflow for determining the IC50 of this compound using a competitive binding assay.

Logical_Relationship_Troubleshooting Problem High Background Noise in Binding Assay Cause1 Non-specific binding of radioligand Problem->Cause1 Cause2 Insufficient washing Problem->Cause2 Solution1 Optimize blocking agents Cause1->Solution1 Solution2 Increase wash steps/volume Cause2->Solution2

Caption: Logical relationship for troubleshooting high background noise in a competitive binding assay.

References

Validation & Comparative

A Comparative Guide to the Cardiac Ion Channel Effects of Prenylamine and Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Prenylamine and Verapamil on cardiac ion channels, drawing upon available experimental data. While both drugs are classified as calcium channel blockers, their profiles of action on other crucial cardiac ion channels exhibit notable differences. This document aims to present a clear, data-driven comparison to inform research and drug development in cardiology.

Executive Summary

This compound and Verapamil are both calcium channel antagonists that exert significant effects on cardiac electrophysiology. Verapamil is a well-characterized phenylalkylamine that primarily targets L-type calcium channels, leading to its widespread use in treating hypertension, angina, and supraventricular tachyarrhythmias.[1][2] this compound, also a calcium channel blocker, demonstrates a broader spectrum of activity, including modulation of sodium and potassium channels.[3] This guide synthesizes the available quantitative and qualitative data to facilitate a direct comparison of their effects on key cardiac ion channels.

Comparative Effects on Cardiac Ion Channels

The following tables summarize the known effects of this compound and Verapamil on major cardiac ion channels. It is important to note that the data presented is compiled from various studies using different experimental models and conditions. Therefore, direct comparison of absolute potency (e.g., IC50 values) should be approached with caution.

Calcium Channels
DrugChannel TypeEffectQuantitative DataExperimental Model
This compound L-type Ca2+InhibitionReduction of inward Ca2+ current by 29-76% at 10-50 µMGuinea-pig ventricular myocytes
Verapamil L-type Ca2+InhibitionIC50 values range from 250 nmol/L to 15.5 µmol/L, depending on conditions.[4] Tonic block with micromolar affinity.[5]Native and cloned L-type Ca2+ channels; various cell types
Verapamil T-type Ca2+InhibitionMicromolar affinity with modest use-dependence.[5] IC50 of approximately 30 µM.[6]Recombinant CaV3.2 channels
Sodium Channels
DrugChannel TypeEffectQuantitative DataExperimental Model
This compound Fast Na+DepressionDissociation constant (Kd) of 1.7 x 10-5 M.[3]Frog atrial muscle fibers
Verapamil Fast Na+No significant effect on Vmax in K+-depolarized fibers-Guinea-pig papillary muscles
Potassium Channels
DrugChannel TypeEffectQuantitative DataExperimental Model
This compound General K+Depression of steady-state outward current-Frog atrial muscle fibers
Verapamil HERG (IKr)High-affinity blockIC50 = 143.0 nmol/L.[7][8]HEK 293 cells expressing HERG
Verapamil Kir2.x (IK1)Blockade-Guinea pig ventricular myocytes
Verapamil Kv (various)InhibitionWeakly blocks KvLQT1/IsK.[4]Xenopus oocytes
Verapamil KATPInhibitionDose-dependent inhibition.[9]Rat pancreatic islets (as a model for ATP-sensitive K+ channels)

Experimental Methodologies

The data presented in this guide are derived from various electrophysiological studies. A general overview of the typical experimental protocols is provided below.

Whole-Cell Patch Clamp Electrophysiology
  • Objective: To measure the ionic currents flowing through specific channels in isolated cardiac myocytes or cell lines expressing specific channel subtypes.

  • General Protocol:

    • Cell Isolation/Culture: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, frog) or cell lines (e.g., HEK 293) are cultured and transfected to express the ion channel of interest.

    • Pipette Solution: The patch pipette is filled with an internal solution mimicking the intracellular ionic composition.

    • External Solution: The cells are bathed in an external solution resembling the extracellular fluid, with specific ion concentrations adjusted to isolate the current of interest.

    • Voltage Clamp: A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to record the current that flows across the membrane in response to voltage steps.

    • Drug Application: this compound or Verapamil is added to the external solution at varying concentrations to determine their effect on the recorded ionic current.

    • Data Analysis: The recorded currents are analyzed to determine parameters such as the concentration-response curve, from which the IC50 value (the concentration of the drug that causes 50% inhibition of the current) can be calculated.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action of this compound and Verapamil on cardiac ion channels and their downstream effects on the cardiac action potential.

cluster_this compound This compound This compound This compound ca_channel_p L-type Ca2+ Channel This compound->ca_channel_p Inhibits na_channel_p Fast Na+ Channel This compound->na_channel_p Depresses k_channel_p K+ Channels This compound->k_channel_p Depresses ap_p Action Potential ca_channel_p->ap_p Shortens Plateau na_channel_p->ap_p Decreases Upstroke k_channel_p->ap_p Alters Repolarization contractility_p Decreased Contractility ap_p->contractility_p

Caption: Mechanism of action for this compound on cardiac ion channels.

cluster_verapamil Verapamil verapamil Verapamil l_ca_channel_v L-type Ca2+ Channel verapamil->l_ca_channel_v Inhibits (High Affinity) t_ca_channel_v T-type Ca2+ Channel verapamil->t_ca_channel_v Inhibits herg_channel_v HERG K+ Channel verapamil->herg_channel_v Blocks other_k_channels_v Other K+ Channels verapamil->other_k_channels_v Blocks ap_v Action Potential l_ca_channel_v->ap_v Shortens Plateau herg_channel_v->ap_v Prolongs Repolarization conduction_v Slowed AV Conduction ap_v->conduction_v contractility_v Decreased Contractility ap_v->contractility_v cluster_workflow Experimental Workflow start Start: Isolate/Culture Cardiac Myocytes patch Establish Whole-Cell Patch Clamp start->patch control Record Baseline Ion Channel Current patch->control drug_app Apply this compound or Verapamil control->drug_app drug_rec Record Ion Channel Current with Drug drug_app->drug_rec washout Washout Drug drug_rec->washout washout_rec Record Post-Washout Current washout->washout_rec analysis Data Analysis (IC50, etc.) washout_rec->analysis

References

A Comparative Guide to the Vasodilatory Efficacy of Prenylamine and Nifedipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory efficacy of Prenylamine and Nifedipine, focusing on their mechanisms of action, quantitative experimental data, and the methodologies used in their evaluation.

Introduction

Both this compound and Nifedipine are calcium channel blockers known to induce vasodilation by relaxing vascular smooth muscle, a critical process in the regulation of blood pressure and blood flow. Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension and angina. This compound, also a calcium channel blocker, has been used for angina pectoris; however, its use has been limited in some countries due to concerns about cardiac arrhythmias. This guide delves into the experimental data to provide a comparative analysis of their vasodilatory effects.

Mechanism of Action

Nifedipine primarily acts by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This reduction in intracellular calcium concentration leads to the relaxation of the arterial smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance.[3]

This compound also functions as a calcium channel blocker, depressing the slow inward current of calcium in cardiac muscle.[4] However, evidence suggests that its vasodilatory effect may also be mediated through calmodulin antagonism.[5][6] Calmodulin is a key intracellular protein that, when activated by calcium, initiates a cascade of events leading to muscle contraction. By antagonizing calmodulin, this compound can induce vasodilation independently of or in addition to its effects on calcium channels.

Signaling Pathways

The signaling pathways for both drugs converge on the reduction of intracellular calcium available for the contractile machinery in vascular smooth muscle cells.

cluster_nifedipine Nifedipine Pathway cluster_this compound This compound Pathway cluster_common Common Pathway Nifedipine Nifedipine L_type L-type Ca²⁺ Channel Nifedipine->L_type Inhibits Ca_influx_N Ca²⁺ Influx ↓ L_type->Ca_influx_N Ca_i Intracellular [Ca²⁺] ↓ Ca_influx_N->Ca_i This compound This compound Ca_Channel_P Ca²⁺ Channel This compound->Ca_Channel_P Inhibits Calmodulin Calmodulin This compound->Calmodulin Antagonizes Ca_influx_P Ca²⁺ Influx ↓ Ca_Channel_P->Ca_influx_P MLCK_active Active MLCK ↓ Calmodulin->MLCK_active Ca_influx_P->Ca_i Contraction Smooth Muscle Contraction ↓ MLCK_active->Contraction Ca_i->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Signaling pathways of Nifedipine and this compound leading to vasodilation.

Quantitative Comparison of Vasodilatory Efficacy

Direct comparative studies providing IC50 or EC50 values for the vasodilatory effects of this compound and Nifedipine in the same experimental setup are limited. However, data from individual studies on isolated vascular tissues allow for an indirect comparison.

DrugPreparationAgonistIC50 / EC50Reference
Nifedipine Rabbit Basilar ArteryK+ (124 mM)~10 nM[5]
Rabbit Facial ArteryK+ (124 mM)~30 nM[5]
Rabbit AortaK+3 x 10⁻⁹ M (~3 nM)[7]
Rat AortaCa²⁺4.1 nM
This compound --Data not available-

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Experimental Protocols

The evaluation of the vasodilatory efficacy of these compounds typically involves in vitro experiments using isolated arterial rings.

Isolated Aortic Ring Assay

This ex vivo method is a standard for assessing the vasorelaxant properties of pharmacological agents.

Aorta Aorta Dissection Rings Cut into Rings (~4 mm) Aorta->Rings Bath Mount in Organ Bath Rings->Bath PSS Physiological Salt Solution (37°C, 95% O₂/5% CO₂) Bath->PSS Contract Induce Contraction (e.g., K⁺, Phenylephrine) Bath->Contract Drug Cumulative Addition of Vasodilator Contract->Drug Measure Measure Isometric Tension Drug->Measure Analysis Generate Concentration-Response Curve Measure->Analysis

Caption: Workflow for the isolated aortic ring assay.

Methodology:

  • Tissue Preparation: The thoracic aorta is dissected from an animal model (e.g., rat or rabbit) and placed in a physiological salt solution (PSS). The aorta is cleaned of surrounding connective tissue and cut into rings of approximately 4 mm in width.[8]

  • Mounting: The aortic rings are mounted between two hooks in an organ bath filled with PSS, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to a force transducer to measure isometric tension.[8]

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension. Contraction is then induced using a vasoconstrictor agent, such as a high concentration of potassium chloride (K+) to cause depolarization-induced contraction, or an alpha-agonist like phenylephrine.[9]

  • Drug Application: Once a stable contraction is achieved, the vasodilator drug (Nifedipine or this compound) is cumulatively added to the organ bath in increasing concentrations.

  • Data Acquisition and Analysis: The relaxation of the aortic ring is recorded as a decrease in isometric tension. The data is used to construct a concentration-response curve, from which the IC50 or EC50 value can be calculated to quantify the drug's potency.

Conclusion

Based on the available experimental data, Nifedipine appears to be a more potent vasodilator than this compound. This is supported by its low nanomolar IC50 values in inhibiting potassium-induced contractions in various arterial preparations. Nifedipine's primary mechanism of action is the direct blockade of L-type calcium channels. This compound, while also a calcium channel blocker, exhibits a more complex mechanism that may involve calmodulin antagonism, and it is considered a weaker inhibitor in related enzymatic assays. The standard experimental model for quantifying these effects is the isolated aortic ring assay, which provides a reliable platform for comparing the vasodilatory efficacy of different compounds. Further direct comparative studies are warranted to definitively quantify the potency difference between these two agents.

References

A Side-by-Side Pharmacological Comparison of Prenylamine and Fendiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the pharmacological properties of Prenylamine and Fendiline. Both are diphenylalkylamine derivatives that were developed as anti-anginal agents, but they exhibit distinct pharmacological profiles with significant differences in their mechanisms of action and clinical safety. This compound was withdrawn from the market in 1988 due to severe cardiac side effects, whereas Fendiline, while of limited clinical use today, is notable for its unique inhibitory action on K-Ras signaling.

Executive Summary

This compound and Fendiline are both classified as calcium channel blockers and calmodulin antagonists. However, this compound exhibits a much more potent blockade of the hERG potassium channel, which is the primary reason for its cardiotoxicity. Fendiline, in contrast, has a significantly safer cardiac profile and possesses a unique mechanism of action by inhibiting the plasma membrane localization of K-Ras, a key oncogenic protein. This guide will delve into their comparative pharmacology, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Pharmacology

The following tables summarize the key pharmacological parameters of this compound and Fendiline.

Table 1: Primary Pharmacodynamic Targets and Potency
TargetThis compoundFendilineKey Finding
L-type Ca²⁺ Channel (ICaL) IC₅₀: 1.24 µM[1]IC₅₀: 17.0 µM[2][3]This compound is approximately 14-fold more potent at blocking L-type calcium channels.
hERG K⁺ Channel (IKr) IC₅₀: 65 nM[4]Not associated with Torsade de Pointes; hERG block is not a primary action.[3]This compound is a potent hERG channel blocker, explaining its high proarrhythmic risk.
Calmodulin (CaM) Half-maximal binding: 0.5 µM[5]Inhibits CaM-dependent enzymes in a similar concentration range to this compound.[3]Both drugs antagonize calmodulin at sub-micromolar to low micromolar concentrations.
K-Ras Localization Not a known targetIC₅₀: 9.64 µM[2][6]Fendiline uniquely inhibits the membrane localization of K-Ras, a target in cancer therapy.
α₂-Adrenergic Receptor Not a primary targetKd: 2.6 µM[2]Fendiline exhibits moderate affinity for α₂-adrenergic receptors.
Na⁺ Channel (hNav1.5) IC₅₀: 2.52 µM[1][4]Not a primary targetThis compound also demonstrates significant sodium channel blocking activity.
Table 2: Comparative Pharmacokinetic Properties
ParameterThis compoundFendiline
Administration Route OralOral
Terminal Half-life (t1/2) ~14 hours~20-35 hours
Bioavailability Absolute: ~15%; Relative: ~82%Well-absorbed, but subject to extensive first-pass metabolism.
Metabolism Stereoselective; produces amphetamine as a metabolite.Extensively metabolized.

Key Pharmacological Differences

The most critical distinction lies in their electrophysiological effects on the heart. This compound prolongs the cardiac action potential by potently blocking hERG potassium channels, leading to a high risk of life-threatening arrhythmias like Torsades de Pointes.[3][4] Fendiline does not share this liability.[3] Furthermore, the isomers of this compound have opposing effects; the (+)-isomer can produce a positive inotropic (calcium agonistic) effect at low heart rates, further contributing to its complex and dangerous cardiac profile.[3] Fendiline's actions are more consistent, with its negative inotropic effect being more pronounced at higher stimulation rates.[3]

Fendiline's additional action as an inhibitor of K-Ras plasma membrane localization sets it apart entirely from this compound and other calcium channel blockers.[2][6] This effect is independent of its calcium channel blocking activity and has made it a tool compound for cancer research.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize and compare this compound and Fendiline.

Electrophysiology: Whole-Cell Patch Clamp for Ion Channel Inhibition

This protocol is used to measure the inhibitory effect of the compounds on L-type Ca²⁺ and hERG K⁺ channels.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the desired channel (e.g., CACNA1C for L-type Ca²⁺ or KCNH2 for hERG) are cultured under standard conditions (37°C, 5% CO₂). Alternatively, primary cardiomyocytes can be isolated from animal models (e.g., guinea pig ventricles).

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is used. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution.

  • Solutions:

    • hERG Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.

    • hERG External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • L-type Ca²⁺ Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with CsOH. (Cesium is used to block K⁺ currents).

    • L-type Ca²⁺ External Solution (in mM): 135 NaCl, 20 CsCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol (hERG): From a holding potential of -80 mV, the cell is depolarized to +20 mV for 2 seconds to activate and inactivate the channels. The membrane is then repolarized to -50 mV for 3 seconds to measure the deactivating tail current. This tail current amplitude is used to quantify channel block.

  • Voltage Protocol (L-type Ca²⁺): From a holding potential of -80 mV, a prepulse to -40 mV is applied to inactivate Na⁺ channels. The cell is then depolarized to various test potentials (e.g., 0 mV or +10 mV) for 200-300 ms to elicit the peak inward Ca²⁺ current.

  • Data Analysis: The drug is applied at increasing concentrations. The percentage of current inhibition at each concentration is plotted to generate a concentration-response curve, from which the IC₅₀ value is calculated using the Hill equation.

Calmodulin Binding Assay

This protocol determines the affinity of the compounds for Calmodulin (CaM). A common method is a competitive binding assay using a fluorescent probe.

  • Reagents: Purified Calmodulin, a fluorescent CaM-binding peptide (e.g., a fluorescently labeled fragment of myosin light chain kinase), and the test compounds (this compound or Fendiline).

  • Procedure:

    • A fixed concentration of Calmodulin and the fluorescent peptide are incubated in a suitable buffer (e.g., containing CaCl₂ to ensure CaM is in its active conformation).

    • The fluorescence polarization or anisotropy of the solution is measured. In the bound state, the large CaM-peptide complex tumbles slowly, resulting in high polarization.

    • The test compound is titrated into the solution at increasing concentrations.

    • If the compound binds to Calmodulin, it will displace the fluorescent peptide, which will tumble faster in solution, leading to a decrease in fluorescence polarization.

  • Data Analysis: The change in polarization is plotted against the concentration of the test compound. The concentration at which 50% of the peptide is displaced is used to determine the IC₅₀ or binding affinity (Kd).

K-Ras Plasma Membrane Localization Assay (for Fendiline)

This high-content imaging assay quantifies the ability of Fendiline to displace K-Ras from the cell membrane.

  • Cell Line: A cell line (e.g., Madin-Darby Canine Kidney - MDCK, or a pancreatic cancer cell line) is engineered to stably express a fluorescently tagged K-Ras protein (e.g., GFP-K-Ras).

  • Experimental Workflow:

    • Cells are plated in multi-well imaging plates (e.g., 96- or 384-well).

    • Cells are treated with various concentrations of Fendiline or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

    • Cells are fixed with paraformaldehyde and stained with a nuclear stain (e.g., DAPI) and a plasma membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore).

    • Plates are imaged using an automated high-content microscope. Multiple images are captured per well.

  • Image and Data Analysis:

    • An automated image analysis algorithm identifies individual cells based on the nuclear and membrane stains.

    • The algorithm quantifies the intensity of the GFP-K-Ras signal at the plasma membrane versus the cytoplasm for each cell.

    • The ratio of plasma membrane to cytoplasmic fluorescence is calculated. A decrease in this ratio indicates displacement of K-Ras from the membrane.

    • An IC₅₀ value is determined by plotting the change in this ratio against the Fendiline concentration.

Mandatory Visualizations

This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits (IC₅₀=1.24µM) Calmodulin Calmodulin This compound->Calmodulin Inhibits (IC₅₀=0.5µM) hERG_Channel hERG K⁺ Channel This compound->hERG_Channel Potent Inhibition (IC₅₀=65nM) Fendiline Fendiline Fendiline->L_type_Ca_Channel Inhibits (IC₅₀=17µM) Fendiline->Calmodulin Inhibits K_Ras K-Ras Fendiline->K_Ras Inhibits Membrane Localization (IC₅₀=9.64µM) Vasodilation Vasodilation (Anti-anginal Effect) L_type_Ca_Channel->Vasodilation Calmodulin->Vasodilation Arrhythmia Arrhythmia Risk (Torsade de Pointes) hERG_Channel->Arrhythmia Anti_cancer Anti-cancer Potential K_Ras->Anti_cancer

Caption: Comparative molecular targets of this compound and Fendiline.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol K_Ras_inactive Inactive K-Ras (GDP-bound) K_Ras_active Active K-Ras (GTP-bound) K_Ras_inactive->K_Ras_active PDE_delta PDEδ K_Ras_inactive->PDE_delta Binds Farnesyl Tail for Trafficking RAF RAF Kinase K_Ras_active->RAF Activates Fendiline Fendiline Fendiline->K_Ras_inactive Prevents Membrane Localization Growth_Factor Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor SOS1 SOS1 (GEF) Receptor->SOS1 SOS1->K_Ras_inactive GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Fendiline's inhibition of the K-Ras signaling pathway.

Start Select Compound (this compound or Fendiline) Patch_Clamp Perform Whole-Cell Patch Clamp on hERG-expressing cells Start->Patch_Clamp Determine_IC50 Determine hERG IC₅₀ Patch_Clamp->Determine_IC50 Compare Compare IC₅₀ to Therapeutic Plasma Concentration Determine_IC50->Compare IC₅₀ Value High_Risk High Proarrhythmic Risk (e.g., this compound IC₅₀ = 65 nM) Low_Risk Low Proarrhythmic Risk (e.g., Fendiline) Compare->High_Risk Low Safety Margin Compare->Low_Risk High Safety Margin

Caption: Experimental workflow for assessing proarrhythmic risk.

References

Cross-Validation of Prenylamine's Effects: A Comparative Analysis in Cancer and Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Prenylamine, a calcium channel blocker with calmodulin-antagonistic properties, across different cell lines. The data presented herein is intended to offer a cross-validation of its cellular mechanisms and support further research and development.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in two distinct cell lines: a human ovarian carcinoma cell line (OVCAR-3) and guinea-pig ventricular myocytes. While the experimental endpoints differ, the data collectively highlight this compound's significant impact on calcium signaling in both cancerous and cardiac cells.

Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
OVCAR-3 (Human Ovarian Carcinoma)Intracellular Calcium Concentration ([Ca2+]i)100 µMNearly 10-fold increase in cytosolic free calcium[1]
Guinea-Pig Ventricular Myocytes Inward Calcium Current10-50 µM29% to 76% reduction[2]

Experimental Protocols

Measurement of Intracellular Calcium Concentration in OVCAR-3 Cells

This protocol is based on the methodology described for measuring intracellular calcium concentration using Fura-2 fluorescence.[1]

  • Cell Culture: OVCAR-3 cells are cultured in an appropriate medium, for example, RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Loading with Fura-2 AM: Cells are seeded on glass coverslips. Before the experiment, the cells are loaded with the fluorescent calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for a specified period (e.g., 30-60 minutes) at room temperature or 37°C in the dark.

  • Washing: After loading, the cells are washed with the physiological salt solution to remove extracellular Fura-2 AM.

  • Measurement of Fura-2 Fluorescence: The coverslip with the loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is recorded at 510 nm.

  • Data Acquisition: A baseline fluorescence ratio (340/380 nm) is established. Subsequently, the cells are perfused with a solution containing the desired concentration of this compound (e.g., 100 µM). The change in the fluorescence ratio over time is recorded, which corresponds to the change in intracellular free calcium concentration.

  • Calibration: At the end of each experiment, the system can be calibrated by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) with the addition of a calcium chelator (e.g., EGTA).

Whole-Cell Patch-Clamp Recording of Inward Calcium Current in Guinea-Pig Ventricular Myocytes

This protocol is a generalized procedure based on the principles of whole-cell patch-clamp electrophysiology as described for cardiac myocytes.[2]

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea-pig hearts.

  • Electrophysiological Recording Setup: The isolated myocytes are placed in a recording chamber on an inverted microscope. Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions: The patch pipette is filled with an internal solution containing ions that mimic the intracellular environment (e.g., Cs+ to block K+ currents). The external bath solution is a physiological saline solution containing Ca2+ as the charge carrier for the inward calcium current.

  • Gaining Whole-Cell Access: A high-resistance seal (>1 GΩ) is formed between the fire-polished tip of the patch pipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: The cell is voltage-clamped at a holding potential where calcium channels are predominantly in a closed state (e.g., -40 mV or -80 mV). Depolarizing voltage steps are applied to elicit the inward calcium current.

  • Drug Application: After recording stable baseline calcium currents, this compound at the desired concentrations (e.g., 10-50 µM) is applied to the bath solution.

  • Data Analysis: The peak amplitude of the inward calcium current is measured before and after the application of this compound to quantify the percentage of inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound's action as a calmodulin antagonist and a typical experimental workflow for assessing its effects on intracellular calcium.

Prenylamine_Calmodulin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ca_channel Ca²⁺ Channel This compound->ca_channel Blocks ca_calmodulin Ca²⁺-Calmodulin (Active) This compound->ca_calmodulin Inhibits membrane ca2_ion Ca²⁺ calmodulin Calmodulin (Inactive) ca2_ion->calmodulin Activates downstream Downstream Effectors ca_calmodulin->downstream Activates response Cellular Response downstream->response Calcium_Imaging_Workflow start Start: Culture OVCAR-3 Cells load Load cells with Fura-2 AM start->load wash Wash to remove excess dye load->wash baseline Record baseline fluorescence ratio (340/380 nm) wash->baseline add_this compound Add this compound (100 µM) baseline->add_this compound record_response Record change in fluorescence ratio add_this compound->record_response analyze Analyze data to quantify [Ca²⁺]i increase record_response->analyze end End analyze->end

References

Reproducibility of Historical Clinical Trial Data on Prenylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine, a calcium channel blocker, was introduced in the 1960s for the treatment of angina pectoris. Despite initial promising results in early clinical trials, it was later withdrawn from the market due to severe cardiovascular side effects. This guide provides a comparative analysis of the available historical clinical trial data on this compound, focusing on the reproducibility of its efficacy and safety profile. The information is intended for researchers, scientists, and drug development professionals interested in the historical context of cardiovascular drug development and the challenges of data reproducibility over time.

Efficacy Data from Historical Clinical Trials

Trial Number of Patients Dosage Key Findings Statistical Significance
Sosa and McGregor, 1963[1][2]14270 mg/dayReduced incidence of spontaneous angina and nitroglycerin usage compared to placebo.p < 0.05[1][2]
Cardoe, 1970[3][4]12Not specified in abstractSignificantly more effective than placebo in the prophylaxis of angina pectoris.Statistically significant[3][4]
Tucker et al., 1974[5][6]Not specified in abstractNot specified in abstractDetails on efficacy outcomes not available in the abstract.Not specified in abstract

Experimental Protocols of Historical Trials

Based on the available information, the key experiments cited in the historical clinical trials of this compound for angina pectoris followed a general methodology reflective of the era.

1. Study Design:

  • The majority of the trials were designed as double-blind, placebo-controlled studies.[1][2][7][8]

  • Some studies employed a crossover design, where patients would receive both this compound and a placebo at different times.

2. Patient Population:

  • Patients with a diagnosis of angina pectoris were recruited.

  • The number of participants in these early trials was typically small, often involving fewer than 20 patients.[1][2][3][4]

3. Intervention:

  • Oral administration of this compound.

  • Dosages varied between studies, with one study specifying a daily dose of 270 mg.[1][2]

4. Outcome Measures:

  • The primary efficacy endpoints were the frequency of angina attacks and the consumption of glyceryl trinitrate (nitroglycerin) tablets for acute pain relief.[1][2][3][4]

  • Patients were typically required to maintain diaries to record these events.

Reproducibility of Historical Data: A Tale of Two Outcomes

The story of this compound serves as a critical case study in the reproducibility of clinical trial data, particularly concerning efficacy versus safety.

Efficacy: The early, small-scale clinical trials consistently reported a statistically significant reduction in angina attacks and nitroglycerin consumption compared to placebo.[1][2][3][4] This suggests a degree of reproducibility in the primary efficacy endpoints within the limited scope of these initial investigations. However, the lack of detailed, publicly available raw data from these trials makes a modern, rigorous re-analysis impossible.

Safety: The most significant issue with the reproducibility of this compound's historical data lies in its safety profile. The initial clinical trials, with their small sample sizes and short durations, failed to detect the rare but life-threatening adverse effect of QT interval prolongation and Torsades de Pointes. This severe cardiac arrhythmia only became apparent after the drug was marketed and used in a much larger and more diverse patient population. This highlights a critical limitation of small, historical datasets in predicting the real-world safety of a drug.

Mechanism of Action: A Dual-Edged Sword

This compound's therapeutic and toxic effects can be understood through its dual mechanism of action at the cellular level.

1. Therapeutic Effect: Calcium Channel Blockade

This compound functions as a calcium channel blocker. By inhibiting the influx of calcium ions into cardiac and smooth muscle cells, it leads to vasodilation and a reduction in the heart's workload, thereby alleviating the symptoms of angina.

cluster_therapeutic Therapeutic Effect This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Blocks Ca_Influx Calcium Influx ↓ Ca_Channel->Ca_Influx Contraction Myocardial Contraction ↓ Vasodilation ↑ Ca_Influx->Contraction Angina Relief of Angina Contraction->Angina

Caption: Therapeutic mechanism of this compound via calcium channel blockade.

2. Adverse Effect: hERG Channel Blockade

Unfortunately, this compound also blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel leads to a prolongation of the QT interval, creating an electrophysiological environment ripe for the development of the potentially fatal arrhythmia, Torsades de Pointes.

cluster_adverse Adverse Effect Prenylamine_adv This compound hERG_Channel hERG Potassium Channel Prenylamine_adv->hERG_Channel Blocks K_Efflux Potassium Efflux ↓ hERG_Channel->K_Efflux Repolarization Delayed Repolarization K_Efflux->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Torsades Torsades de Pointes QT_Prolongation->Torsades

Caption: Adverse effect of this compound through hERG channel blockade.

Conclusion

The historical clinical trial data on this compound presents a compelling case for the critical evaluation of data reproducibility, especially when comparing historical and modern standards of drug development. While early trials suggested efficacy in treating angina, their small scale and limited duration proved inadequate to identify the severe cardiotoxicity that ultimately led to the drug's withdrawal. This guide underscores the importance of robust, large-scale clinical trials with long-term follow-up for establishing both the efficacy and, crucially, the safety of new therapeutic agents. For researchers today, the story of this compound serves as a reminder of the limitations of historical data and the evolution of our understanding of drug action and adverse events.

References

A Head-to-Head Showdown: Prenylamine vs. Reserpine on Catecholamine Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological agents on neurotransmitter systems is paramount. This guide provides a comprehensive, data-driven comparison of two such agents, Prenylamine and Reserpine, and their impact on catecholamine storage. While both are recognized for their influence on monoaminergic systems, their mechanisms and quantitative effects exhibit key differences.

At a Glance: Key Differences in Mechanism and Effect

FeatureThis compoundReserpine
Primary Mechanism Calcium channel blockadeIrreversible inhibition of VMAT2
Effect on VMAT2 Potential for weak, indirect inhibitionPotent, irreversible inhibitor
Catecholamine Depletion Modest and transientProfound and long-lasting
Reversibility ReversibleIrreversible

Delving into the Mechanisms of Action

Reserpine's effect on catecholamine storage is well-established and profound. It acts as a potent, irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2)[1][2][3]. VMAT2 is a crucial protein responsible for packaging monoamines, including dopamine, norepinephrine, and serotonin, into synaptic vesicles for subsequent release. By irreversibly binding to VMAT2, Reserpine effectively destroys the neuron's ability to store these neurotransmitters. The unprotected catecholamines in the cytoplasm are then degraded by monoamine oxidase (MAO), leading to a significant and long-lasting depletion of catecholamine stores throughout the central and peripheral nervous systems[1][4].

This compound, on the other hand, is primarily classified as a calcium channel blocker[5]. Its influence on catecholamine storage appears to be less direct and less potent than that of Reserpine. While some evidence suggests that derivatives of this compound can block the vesicular transporter for dopamine, the direct action of this compound on VMAT2 is not as clearly defined[6]. It is hypothesized that any effect this compound has on catecholamine levels may be secondary to its calcium channel blocking activity or a weaker, more transient interaction with VMAT2.

Quantitative Comparison of Catecholamine Depletion

Direct head-to-head quantitative comparisons of this compound and Reserpine on catecholamine depletion are limited in the readily available literature. However, by examining data from separate studies, a comparative picture emerges.

Reserpine: Studies consistently demonstrate a robust and dose-dependent depletion of catecholamines with Reserpine administration. For instance, a dose of 1-10 mg/kg in rodents can lead to a 70-95% depletion of monoamines in various brain regions, an effect that can persist for up to 14 days[1].

Table 1: Effect of Reserpine on Brain Monoamine Levels in Mice

Treatment (Dose)Norepinephrine Level (% of Control)Dopamine Level (% of Control)Serotonin Level (% of Control)
Reserpine (1 mg/kg)Significantly ReducedSignificantly ReducedSignificantly Reduced
Reserpine (5 mg/kg)Profoundly ReducedProfoundly ReducedProfoundly Reduced

Note: This table is a qualitative summary based on findings from multiple studies. Precise percentages vary depending on the specific study protocol.

This compound: The effect of this compound on catecholamine levels appears to be more modest. Studies in mice have shown that this compound can influence brain monoamine levels, but the extent of depletion is not as dramatic as that observed with Reserpine[7][8].

Table 2: Effect of this compound on Brain Monoamine Levels in Mice

Treatment (Dose)Norepinephrine Level (% of Control)Dopamine Level (% of Control)Serotonin Level (% of Control)
This compoundModerate ReductionModerate ReductionModerate Reduction

Experimental Protocols

Measurement of Brain Catecholamine Levels

A common method for determining the levels of catecholamines (norepinephrine, dopamine) and serotonin in brain tissue involves fluorometric analysis.

Protocol:

  • Animal Treatment: Administer this compound or Reserpine to experimental animals (e.g., mice) at the desired doses and time points. A control group receiving a vehicle solution should be included.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the brains.

  • Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., acidified butanol) to extract the monoamines.

  • Purification: Separate the catecholamines and serotonin from other tissue components using a series of extraction and washing steps.

  • Fluorometric Analysis: React the extracted monoamines with specific reagents to form fluorescent derivatives.

  • Quantification: Measure the fluorescence intensity using a fluorometer at specific excitation and emission wavelengths for each monoamine. The concentration is then calculated by comparing the fluorescence to that of standard solutions.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and Reserpine can be visualized through their signaling pathways and the general workflow for their comparative study.

cluster_Reserpine Reserpine Pathway cluster_this compound This compound Pathway Reserpine Reserpine VMAT2 VMAT2 Transporter Reserpine->VMAT2 Irreversibly Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks Catecholamine Uptake Into Cytoplasmic_MAO Cytoplasmic MAO Vesicle->Cytoplasmic_MAO Unprotected Catecholamines Degraded by Catecholamine_Depletion Profound Catecholamine Depletion Cytoplasmic_MAO->Catecholamine_Depletion This compound This compound Ca_Channel Calcium Channels This compound->Ca_Channel Blocks VMAT2_indirect Potential Indirect VMAT2 Inhibition This compound->VMAT2_indirect Weak/Indirect Effect Ca_Influx Reduced Calcium Influx Ca_Channel->Ca_Influx Catecholamine_Depletion_P Modest Catecholamine Depletion Ca_Influx->Catecholamine_Depletion_P Secondary Effect VMAT2_indirect->Catecholamine_Depletion_P

Caption: Signaling pathways of Reserpine and this compound on catecholamine storage.

cluster_workflow Experimental Workflow Animal_Groups Animal Groups (Control, this compound, Reserpine) Drug_Admin Drug Administration Animal_Groups->Drug_Admin Tissue_Harvest Brain Tissue Harvesting Drug_Admin->Tissue_Harvest Catecholamine_Extraction Catecholamine Extraction Tissue_Harvest->Catecholamine_Extraction HPLC HPLC or Fluorometric Analysis Catecholamine_Extraction->HPLC Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis

Caption: General experimental workflow for comparing this compound and Reserpine.

Conclusion

In the head-to-head comparison of this compound and Reserpine, it is clear that Reserpine is a much more potent and specific agent for depleting catecholamine stores. Its irreversible inhibition of VMAT2 leads to a profound and long-lasting effect. This compound's primary role as a calcium channel blocker results in a more modest and likely indirect influence on catecholamine levels. For researchers seeking a robust and sustained depletion of catecholamines for experimental models, Reserpine remains the agent of choice. This compound may be of interest in studies where a milder, more transient modulation of monoaminergic systems, potentially secondary to calcium signaling, is desired. Further direct comparative studies with detailed dose-response analyses are warranted to fully elucidate the quantitative differences between these two compounds.

References

Evaluating the Specificity of Prenylamine's Action on Calmodulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Prenylamine's interaction with calmodulin (CaM), a ubiquitous calcium-binding protein central to numerous cellular signaling pathways. The action of this compound is evaluated against other well-characterized calmodulin antagonists, namely Trifluoperazine (TFP), W-7, and Calmidazolium. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to aid in the objective assessment of this compound's specificity as a calmodulin antagonist.

Introduction to Calmodulin and its Antagonists

Calmodulin is a highly conserved calcium sensor protein that plays a pivotal role in signal transduction in eukaryotic cells. Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including protein kinases, phosphatases, and phosphodiesterases.

Calmodulin antagonists are valuable tools for studying Ca²⁺/CaM-dependent signaling pathways and have potential therapeutic applications. These antagonists can be broadly categorized based on their chemical structures and mechanisms of action. This guide focuses on comparing this compound, a drug initially developed as a calcium channel blocker, with established calmodulin inhibitors to assess its specificity of action.

Comparative Analysis of Calmodulin Antagonists

This compound has been identified as a calmodulin antagonist, but its concurrent activity as a calcium channel blocker raises questions about its specificity.[1] Studies have shown that this compound can relax coronary arteries in a concentration range similar to that in which it binds to calmodulin, suggesting a CaM-mediated mechanism. However, it has also been described as a "weak inhibitor" of CaM-activated enzymes like phosphodiesterase (PDE).[2]

A key finding from comparative studies is that calmodulin antagonists can be differentiated into distinct groups based on their binding and kinetic profiles.[3] this compound, along with compounds like bepridil, appears to interact with calmodulin differently than classic antagonists like Trifluoperazine and W-7, potentially binding to different sites on the calmodulin molecule.[3]

Quantitative Data Comparison
CompoundBinding Affinity (Kd/Ki)IC50 (CaM-Dependent Phosphodiesterase)Other Relevant Data
This compound Data not readily availableWeak inhibitor[2]Half-maximal relaxation of porcine coronary segments: 7 x 10⁻⁷ M
Trifluoperazine (TFP) ~1-5 µM (Kd for release from (Ca²⁺)₄-CaM)[4]Data not readily available in a directly comparable formatPotent competitive inhibitor of calmodulin activity[3]
W-7 11 µM (Ki)[5]28 µM[6][7][8]Also inhibits myosin light chain kinase (IC50 = 51 µM)[6][7][8]
Calmidazolium 3 nM (Kd)0.15 µMPotent calmodulin inhibitor[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of findings. Below are protocols for key experiments used to evaluate the interaction between small molecules and calmodulin.

Fluorescence Spectroscopy for Binding Affinity Determination

This method is used to determine the binding affinity of a ligand to calmodulin by measuring changes in the fluorescence properties of a fluorophore upon binding. Dansylated calmodulin (D-CaM) is a commonly used tool for this purpose.

Protocol:

  • Preparation of Dansylated Calmodulin (D-CaM):

    • Dissolve purified calmodulin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).

    • Add a molar excess of dansyl chloride (dissolved in acetone) to the calmodulin solution.

    • Incubate the mixture in the dark at room temperature for 1-2 hours.

    • Remove unreacted dansyl chloride by dialysis against the same buffer.

    • Determine the concentration and labeling efficiency of D-CaM spectrophotometrically.

  • Fluorescence Titration:

    • Place a fixed concentration of D-CaM (e.g., 1 µM) in a quartz cuvette.

    • Record the baseline fluorescence emission spectrum (excitation typically around 340 nm, emission scan from 400-600 nm).

    • Add increasing concentrations of the antagonist (e.g., this compound) to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence spectrum.

    • Monitor the change in fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the antagonist concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • Dialyze both the purified calmodulin and the antagonist solution extensively against the same buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM CaCl₂) to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

    • Accurately determine the concentrations of both calmodulin and the antagonist.

  • ITC Experiment:

    • Fill the ITC sample cell with the calmodulin solution (e.g., 10-50 µM).

    • Fill the injection syringe with the antagonist solution (typically 10-20 fold higher concentration than the calmodulin).

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the antagonist into the calmodulin solution.

    • As a control, perform a separate titration of the antagonist into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the heat change for each injection.

    • Plot the integrated heat per injection against the molar ratio of antagonist to calmodulin.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Calmodulin-Dependent Enzyme Activity Assay (e.g., Phosphodiesterase 1 - PDE1)

This assay measures the ability of an antagonist to inhibit the activity of a calmodulin-dependent enzyme, providing a functional assessment of its antagonistic properties.

Protocol:

  • Enzyme Reaction Mixture:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂).

    • The reaction mixture should contain purified calmodulin-dependent phosphodiesterase (PDE1), calmodulin, and the substrate (e.g., cAMP).

  • Inhibition Assay:

    • Pre-incubate the enzyme, calmodulin, and varying concentrations of the antagonist (e.g., this compound) for a short period at the assay temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate (cAMP).

    • Allow the reaction to proceed for a fixed time, ensuring it remains within the linear range.

    • Stop the reaction (e.g., by boiling or adding a stop solution).

  • Quantification of Product:

    • The product of the PDE1 reaction, AMP, is converted to adenosine by the addition of snake venom nucleotidase.

    • The amount of phosphate released can be quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each antagonist concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of antagonist that causes 50% inhibition of enzyme activity).

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Calmodulin Signaling Pathway and Antagonist Intervention

CalmodulinSignaling cluster_activation Calmodulin Activation cluster_downstream Downstream Effects cluster_inhibition Antagonist Action Ca2+ Ca²⁺ Calmodulin_inactive Inactive Calmodulin Ca2+->Calmodulin_inactive Binds Calmodulin_active Active Ca²⁺/Calmodulin Calmodulin_inactive->Calmodulin_active Conformational Change Target_Protein Target Protein (e.g., PDE, CaMKII) Calmodulin_active->Target_Protein Binds & Activates Active_Target Active Target Protein Target_Protein->Active_Target Cellular_Response Cellular Response Active_Target->Cellular_Response Antagonist This compound & Other Antagonists Antagonist->Calmodulin_active Binds & Inhibits

Caption: Calmodulin signaling pathway and points of antagonist intervention.

Experimental Workflow for Evaluating Calmodulin Antagonism

ExperimentalWorkflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Inhibition cluster_step3 Step 3: Specificity Assessment cluster_step4 Step 4: Comparative Analysis Fluorescence Fluorescence Spectroscopy (e.g., with Dansyl-CaM) Binding_Data Determine Kd Fluorescence->Binding_Data ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Data Compare_Data Compare this compound data with other antagonists Binding_Data->Compare_Data Enzyme_Assay Calmodulin-Dependent Enzyme Activity Assay (e.g., PDE1, CaMKII) Functional_Data Determine IC50 Enzyme_Assay->Functional_Data Functional_Data->Compare_Data Calcium_Channel_Assay Calcium Channel Activity Assay Specificity_Data Evaluate Specificity Calcium_Channel_Assay->Specificity_Data Other_Target_Assay Assays for other potential targets Other_Target_Assay->Specificity_Data Specificity_Data->Compare_Data

Caption: A typical workflow for evaluating a potential calmodulin antagonist.

Conclusion

The available evidence indicates that this compound exhibits calmodulin antagonist properties. However, its classification as a "weak inhibitor" of certain CaM-dependent enzymes and its established role as a calcium channel blocker suggest a lack of high specificity for calmodulin. Comparative studies place this compound in a distinct class of calmodulin antagonists, differing from classical inhibitors like Trifluoperazine and W-7 in its mode of interaction.

For a more definitive evaluation of this compound's specificity, further research is required to determine its binding affinity (Kd) to calmodulin and to conduct comprehensive profiling of its inhibitory effects (IC50) across a panel of calmodulin-dependent enzymes. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers should exercise caution when using this compound as a specific calmodulin antagonist in cellular studies and consider its potential off-target effects on calcium channels.

References

A Comparative Study of the Enantiomers of Prenylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylamine, a calcium channel blocker once used as an antianginal agent, presents a compelling case study in stereopharmacology. Marketed as a racemic mixture, the differential pharmacological and toxicological profiles of its (S)-(+)- and (R)-(-)-enantiomers were later elucidated, ultimately contributing to its withdrawal from the market. This guide provides an objective comparison of the enantiomers of this compound, supported by available experimental data, to inform future research and drug development endeavors.

Data Presentation: A Comparative Overview

The distinct pharmacological properties of this compound's enantiomers are most evident in their opposing effects on cardiac function and their significantly different pharmacokinetic profiles.

Pharmacodynamic Properties
Feature(S)-(+)-Prenylamine(R)-(-)-Prenylamine
Inotropic Effect Positive (increases contractility)[1]Negative (decreases contractility)[1]
Action Potential Duration Prolongs[1]Shortens[1]
Arrhythmogenic Potential Pro-arrhythmic (associated with Torsades de Pointes)[1]Less arrhythmogenic
Primary Mechanism Believed to have a calcium agonistic side-effect[1]Primarily calcium channel blockade

Table 1: Comparative Pharmacodynamic Profile of this compound Enantiomers.

Pharmacokinetic Properties

Stereoselectivity is also a prominent feature of this compound's pharmacokinetics, with significant differences observed in human and animal studies.

Human Pharmacokinetic Parameters (Oral Administration) [2][3]

Parameter(S)-(+)-Prenylamine(R)-(-)-Prenylamine
Maximum Plasma Concentration (Cmax) Lower~5-fold Higher
Area Under the Curve (AUC) Lower (approx. 20% of (R)-enantiomer in a pilot study)[4]~5-fold Higher
Apparent Oral Clearance ~5-fold HigherLower
Renal Clearance ~3-fold HigherLower

Table 2: Comparative Human Pharmacokinetic Parameters of this compound Enantiomers following Oral Administration of Racemate.

Rat Pharmacokinetic Properties (Oral Administration) [5]

Parameter(S)-(+)-Prenylamine(R)-(-)-Prenylamine
Plasma Concentration HigherLower

Table 3: Comparative Rat Pharmacokinetic Parameters of this compound Enantiomers following Oral Administration of Racemate.

Key Molecular Targets and Signaling Pathways

The cardiovascular effects of this compound enantiomers are primarily mediated through their interaction with L-type calcium channels and calmodulin, as well as hERG potassium channels.

L-type Calcium Channel and Calmodulin Signaling

Racemic this compound is known to block L-type calcium channels, reducing calcium influx into cardiomyocytes and vascular smooth muscle cells. This action is central to its antianginal effects. Additionally, it acts as a calmodulin antagonist. The differential effects of the enantiomers on these targets likely underpin their opposing inotropic and chronotropic actions.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2+_ext->L_type_Ca_Channel Influx Ca2+_int Ca²⁺ L_type_Ca_Channel->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin Binds CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Contraction Muscle Contraction CaM_Kinase->Contraction Promotes This compound (R)-(-)-Prenylamine (Calcium Antagonist) This compound->L_type_Ca_Channel Blocks Prenylamine_CaM This compound (Calmodulin Antagonist) Prenylamine_CaM->Calmodulin Inhibits

L-type Calcium Channel and Calmodulin Signaling Pathway
hERG Potassium Channel and Cardiac Repolarization

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel by racemic this compound is a key factor in its cardiotoxicity, leading to QT interval prolongation and an increased risk of Torsades de Pointes. The (S)-(+)-enantiomer is thought to be the primary contributor to this proarrhythmic effect.

cluster_workflow Cardiac Action Potential Phases Depolarization Phase 0: Depolarization (Na⁺ influx) Plateau Phase 2: Plateau (Ca²⁺ influx) Depolarization->Plateau Repolarization Phase 3: Repolarization (K⁺ efflux via hERG) Plateau->Repolarization Resting Phase 4: Resting Potential Repolarization->Resting hERG_Channel hERG K⁺ Channel Repolarization->hERG_Channel Prolonged_AP Prolonged Action Potential Duration hERG_Channel->Prolonged_AP Leads to Prenylamine_Block (S)-(+)-Prenylamine Prenylamine_Block->hERG_Channel Blocks TdP Torsades de Pointes Prolonged_AP->TdP Increases risk of

hERG Channel Blockade and Proarrhythmic Risk

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the enantiomers of this compound.

Inotropic Effects in Isolated Papillary Muscle

Objective: To determine the effect of each enantiomer on myocardial contractility.

Methodology:

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., guinea pig, rabbit) and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Stimulation and Recording: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz). Isometric contractions are recorded using a force-displacement transducer.

  • Drug Application: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of (S)-(+)-Prenylamine or (R)-(-)-Prenylamine to the organ bath.

  • Data Analysis: The change in developed tension is measured and expressed as a percentage of the baseline contractile force.

Start Start Dissect Dissect Papillary Muscle Start->Dissect Mount Mount in Organ Bath Dissect->Mount Stimulate Electrically Stimulate (e.g., 1 Hz) Mount->Stimulate Record_Baseline Record Baseline Contractions Stimulate->Record_Baseline Add_Enantiomer Add Enantiomer (Cumulative Concentrations) Record_Baseline->Add_Enantiomer Record_Response Record Contractile Response Add_Enantiomer->Record_Response Analyze Analyze Data (Concentration-Response Curve) Record_Response->Analyze End End Analyze->End

Workflow for Inotropic Effect Measurement
Electrophysiological Effects using Patch-Clamp Technique

Objective: To measure the effects of each enantiomer on cardiac ion channels (e.g., L-type Ca²⁺ channels, hERG K⁺ channels).

Methodology:

  • Cell Preparation: Isolated cardiomyocytes or a suitable cell line expressing the channel of interest (e.g., HEK293 cells) are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell is held at a specific holding potential, and voltage steps are applied to elicit ionic currents.

  • Solution Exchange: The extracellular solution can be rapidly exchanged to apply different concentrations of the this compound enantiomers.

  • Data Analysis: The peak current amplitude and other kinetic parameters are measured before and after drug application to determine the extent of channel block. IC50 values can be calculated from the concentration-response data.

Enantioselective Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of individual enantiomers over time.

Methodology:

  • Drug Administration: A single oral dose of racemic this compound is administered to human volunteers or animal models.

  • Sample Collection: Blood samples are collected at predetermined time points. Plasma is separated by centrifugation.

  • Enantioselective Assay: Plasma concentrations of (S)-(+)- and (R)-(-)-Prenylamine are determined using a validated stereospecific analytical method, such as chiral chromatography (e.g., HPLC with a chiral stationary phase) coupled with mass spectrometry.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, AUC, clearance, etc.) for each enantiomer using appropriate software.

Conclusion

The case of this compound underscores the critical importance of evaluating the pharmacological and toxicological properties of individual enantiomers in drug development. The opposing effects of (S)-(+)- and (R)-(-)-Prenylamine on cardiac function and their distinct pharmacokinetic profiles highlight the potential for stereoselectivity to significantly impact a drug's efficacy and safety. This comparative guide provides a foundation for researchers to understand the nuanced pharmacology of this compound enantiomers and serves as a reminder of the necessity for chiral considerations in modern drug design and evaluation.

References

A Comparative Analysis of Prenylamine's Potency Against Modern Antianginal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical antianginal drug prenylamine with modern therapeutic alternatives. The analysis is based on available clinical data and focuses on the comparative potency and mechanisms of action.

Executive Summary

This compound, a calcium channel blocker with a unique mechanism of action, was introduced in the 1960s for the treatment of angina pectoris. However, it was withdrawn from the market in 1988 due to safety concerns, specifically the risk of QT interval prolongation and Torsades de Pointes.[1] Modern antianginal therapies, including beta-blockers, other calcium channel blockers, late sodium current inhibitors, and If inhibitors, have since been developed with different mechanisms of action and established safety profiles. This guide presents a comparative overview of the available efficacy data for this compound and these contemporary agents, alongside a review of their underlying signaling pathways and the methodologies of key clinical trials.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data from clinical trials of this compound and modern antianginal drugs. It is important to note that the data for this compound is from older, smaller studies, which may not be directly comparable to the larger, more recent trials of modern agents.

Table 1: Reduction in Angina Attack Frequency

Drug ClassDrugClinical TrialDosageBaseline (Attacks/Week)Post-Treatment (Attacks/Week)Reduction
Historical This compoundSosa & McGregor, 1963270 mg/dayNot SpecifiedStatistically significant reduction (p<0.05)Not Quantified
Late Sodium Current InhibitorRanolazineCARISA750 mg BID~4.52.5~2.0
Late Sodium Current InhibitorRanolazineCARISA1000 mg BID~4.52.1~2.4
Late Sodium Current InhibitorRanolazineERICA1000 mg BID5.62.92.7
If InhibitorIvabradineINITIATIVE10 mg BID4.11.03.1

Table 2: Reduction in Nitroglycerin Consumption

Drug ClassDrugClinical TrialDosageBaseline (Tablets/Week)Post-Treatment (Tablets/Week)Reduction
Historical This compoundSosa & McGregor, 1963270 mg/dayNot SpecifiedStatistically significant reduction (p<0.05)Not Quantified
Late Sodium Current InhibitorRanolazineCARISA750 mg BIDNot SpecifiedReducedNot Quantified
Late Sodium Current InhibitorRanolazineCARISA1000 mg BIDNot SpecifiedReducedNot Quantified
Late Sodium Current InhibitorRanolazineERICA1000 mg BID4.72.02.7
If InhibitorIvabradineINITIATIVE10 mg BID2.30.51.8

Table 3: Improvement in Exercise Tolerance

Drug ClassDrugClinical TrialParameterImprovement
Late Sodium Current InhibitorRanolazineCARISAExercise Duration+24 to +34 seconds vs. placebo
If InhibitorIvabradineINITIATIVETime to 1mm ST DepressionIncreased vs. placebo
Potassium Channel OpenerNicorandilIONAPrimary Endpoint (CHD death, non-fatal MI, or unplanned hospital admission for cardiac chest pain)Reduced incidence (13.1% vs 15.5% in placebo)

Experimental Protocols: A Methodological Overview

This compound Studies
  • Sosa & McGregor, 1963: This study involved 14 patients with angina pectoris. The protocol consisted of a one-month treatment period with this compound (270 mg/day), preceded and followed by one-month placebo periods. Efficacy was assessed through twice-monthly treadmill exercise tests and daily patient records of anginal attacks and nitroglycerin consumption.[2]

  • Cardoe, 1970: This two-year study followed twelve out-patients who had previously participated in a double-blind trial of this compound lactate. The primary endpoints were the daily anginal attack rate and glyceryl trinitrate consumption. A further double-blind, placebo-controlled phase was included to confirm the drug's efficacy.

Modern Antianginal Drug Trials
  • CARISA (Combination Assessment of Ranolazine In Stable Angina): This randomized, double-blind, placebo-controlled trial evaluated ranolazine (750 mg and 1000 mg twice daily) as an add-on therapy to standard antianginal treatment (atenolol, amlodipine, or diltiazem). The primary endpoint was the change in symptom-limited exercise duration.

  • ERICA (Efficacy of Ranolazine In Chronic Angina): This trial assessed the efficacy of ranolazine (1000 mg twice daily) in patients with stable angina who were already receiving the maximum recommended dose of amlodipine. The primary endpoint was the frequency of angina attacks.

  • INITIATIVE (INternatIonal TrIal on the Anti-anginal effects of IVabradinE): This was a randomized, double-blind, parallel-group study comparing the efficacy and safety of ivabradine (5, 7.5, and 10 mg twice daily) with placebo. The primary efficacy criteria were changes in total exercise duration and time to 1-mm ST segment depression during an exercise tolerance test.

  • IONA (Impact Of Nicorandil in Angina): This large-scale, randomized, double-blind, placebo-controlled trial investigated the effect of nicorandil (20 mg twice daily) on the incidence of major coronary events in high-risk patients with stable angina. The primary endpoint was a composite of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cellular mechanisms of action of these antianginal drugs and a typical workflow for a clinical trial in this therapeutic area.

cluster_this compound This compound Signaling Pathway This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Inhibits calmodulin Calmodulin This compound->calmodulin Inhibits catecholamine Catecholamine Reuptake This compound->catecholamine Inhibits vasoconstriction Vasoconstriction mlck Myosin Light Chain Kinase calmodulin->mlck Activates mlck->vasoconstriction Promotes sympathetic Sympathetic Stimulation cluster_modern Modern Antianginal Drug Signaling Pathways cluster_ranolazine Ranolazine cluster_ivabradine Ivabradine cluster_nicorandil Nicorandil ranolazine Ranolazine late_na Late Na+ Current ranolazine->late_na Inhibits ca_overload Intracellular Ca2+ Overload late_na->ca_overload Leads to ischemia Myocardial Ischemia ca_overload->ischemia Contributes to ivabradine Ivabradine if_current If 'Funny' Current (SA Node) ivabradine->if_current Inhibits heart_rate Heart Rate if_current->heart_rate Regulates nicorandil Nicorandil k_atp ATP-sensitive K+ Channels nicorandil->k_atp Opens no_donor Nitric Oxide Donor nicorandil->no_donor Acts as vasodilation Vasodilation k_atp->vasodilation no_donor->vasodilation cluster_workflow Typical Antianginal Clinical Trial Workflow screening Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (Discontinuation of prior antianginals) screening->washout baseline Baseline Assessment (Exercise Test, Angina Diary) washout->baseline randomization Randomization baseline->randomization treatment Treatment Period (Drug vs. Placebo/Comparator) randomization->treatment follow_up Follow-up Assessments (Repeat Exercise Tests, Diaries) treatment->follow_up analysis Data Analysis (Efficacy and Safety Endpoints) follow_up->analysis

References

Prenylamine: A Comparative Review of Preclinical Efficacy in Cardiovascular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine, a calcium channel blocker of the amphetamine chemical class, was historically used as a vasodilator for the treatment of angina pectoris.[1] It was introduced in the 1960s but was withdrawn from markets worldwide in 1988 due to safety concerns, specifically the risk of QT interval prolongation and torsades de pointes, which increased the risk of sudden death.[1] Despite its withdrawal from clinical use, an examination of its preclinical data provides valuable insights into its mechanism of action and comparative efficacy, particularly in the context of cardiovascular research. This guide synthesizes available preclinical data to compare this compound's performance against other agents and details the experimental protocols used in these foundational studies.

Comparative Efficacy of this compound

Preclinical research on this compound primarily focused on its cardioprotective and cardiovascular effects. The following tables summarize quantitative data from studies comparing this compound to other calcium channel blockers and in models of myocardial injury.

Table 1: Comparative Effects of Calcium Channel Blockers on Cardiac Parameters (In Vitro)
DrugModelKey FindingReference
This compound Cat papillary musclesExhibits competitive antagonism with calcium.[2]
Nifedipine Cat papillary musclesShows competitive antagonism with calcium.[2]
Verapamil Cat papillary musclesDoes not show simple competitive antagonism with calcium.[2]
Fendiline Heart muscle preparationsDepresses contraction preferably at high stimulation rates.[3]
This compound Heart muscle preparationsNegative inotropic effect is largely independent of stimulation rate.[3]
Felodipine Cardiac sarcolemmaMarkedly reduces Ca2+ pumping ATPase activity (10-50 µM).[4]
Bepridil Cardiac sarcolemmaMarkedly reduces Ca2+ pumping ATPase activity (50 µM).[4]
This compound Cardiac sarcolemmaWeak inhibitor of Ca2+ pumping ATPase.[4]
Table 2: Efficacy of this compound in Preclinical Models of Myocardial Ischemia
Animal ModelDosageExperimental OutcomeKey FindingReference
Rats (n=204)Not specifiedProtection against isoproterenol-induced myocardial lesions.This compound significantly inhibited the development of lesions.[5]
Monkeys (n=26)Not specifiedProtection against isoproterenol-induced myocardial lesions.Showed protective effects and inhibited ST depression on ECG.[5]
Rats10 mg/kg/day (orally for 2 weeks)Post-ischemic functional recovery and enzyme leakage.Reduced enzyme leakage and increased functional recovery after ischemia.
Rats100 mg/kg/day (orally for 2 weeks)Post-ischemic functional recovery and enzyme leakage.No significant improvement in functional recovery or enzyme leakage.
Rats10 and 100 mg/kg/dayIncidence of post-ischemic arrhythmias.Dose-dependent reduction in the incidence of arrhythmias.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the blockade of calcium channels and interaction with calmodulin. This dual action contributes to its effects on the cardiovascular system.

Calcium Channel Blockade and Calmodulin Inhibition

This compound acts as a calcium antagonist, slowing down calcium transport across cell membranes.[5] This is a key mechanism for its antianginal effects. Additionally, it is known to be a calmodulin (CaM) antagonist, which allows it to inhibit CaM-dependent enzymes.[3]

This compound This compound ca_channel L-type Calcium Channel This compound->ca_channel Inhibits calmodulin Calmodulin (CaM) This compound->calmodulin Inhibits ca_influx Intracellular Ca²⁺ Influx ca_channel->ca_influx Mediates mlck Myosin Light-Chain Kinase (MLCK) calmodulin->mlck Activates neg_inotropy Negative Inotropy (Reduced Contractility) ca_influx->neg_inotropy vasodilation Vasodilation mlck->vasodilation

Caption: this compound's dual mechanism of action.

Experimental Protocols

The preclinical evaluation of this compound often involved in vivo models of myocardial injury and in vitro assessments of cardiac muscle function.

Isoproterenol-Induced Myocardial Damage Model in Rats

This workflow outlines a typical experimental protocol used to assess the cardioprotective effects of this compound.

start Animal Acclimatization (Wistar Rats) grouping Grouping (Control vs. This compound) start->grouping treatment Drug Administration (e.g., this compound orally) grouping->treatment induction Induction of Myocardial Injury (Isoproterenol Injection) treatment->induction monitoring ECG Monitoring induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Histopathological Analysis & Biochemical Assays euthanasia->analysis end Data Analysis analysis->end

Caption: Workflow for in vivo cardioprotection studies.

Methodology Details:

  • Animal Model: Male Wistar rats were commonly used.[3] In some studies, monkeys (Cebus) were also utilized.[5]

  • Induction of Injury: Myocardial damage was often induced by subcutaneous or intraperitoneal injections of isoproterenol, a beta-adrenergic agonist that causes myocardial necrosis at high doses.[5]

  • Drug Administration: this compound was typically administered orally for a specified period before the induction of injury.

  • Assessment of Efficacy: Efficacy was evaluated through:

    • Electrocardiography (ECG): To monitor for changes such as ST-segment depression.[5]

    • Histopathology: Microscopic examination of heart tissue to assess the extent of lesions and necrosis.

    • Biochemical Markers: Measurement of cardiac enzyme leakage (e.g., creatine kinase) into the serum as an indicator of myocardial damage.

Conclusion

The available preclinical data, though dated, indicates that this compound is effective in animal models of myocardial ischemia, offering protection against induced cardiac lesions. Its efficacy is primarily attributed to its role as a calcium channel blocker and calmodulin inhibitor. Comparative studies with other calcium channel blockers like nifedipine and verapamil reveal differences in their specific effects on cardiac contractility and their interaction with calcium, highlighting the nuanced pharmacology within this drug class. The lack of recent preclinical research, particularly in areas like oncology or autophagy where other calcium channel blockers have been explored, represents a significant knowledge gap. Future research, should the safety concerns ever be overcome through medicinal chemistry efforts, could explore these avenues. However, based on the historical data, this compound's preclinical profile is that of a cardioprotective agent with a complex mechanism of action.

References

Independent Verification of Prenylamine's Binding Affinity to hERG Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Inhibition of this channel by pharmaceutical compounds can lead to QT interval prolongation, a condition that increases the risk of developing life-threatening cardiac arrhythmias, including Torsades de Pointes (TdP). Prenylamine, a drug previously used for angina pectoris, was withdrawn from the market due to its cardiac side effects, which are linked to its interaction with hERG channels.[1] This guide provides an objective comparison of this compound's binding affinity to hERG channels with other known hERG inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of hERG Channel Binding Affinity

The binding affinity of a compound to the hERG channel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of the hERG channel activity. A lower IC50 value indicates a higher binding affinity and a greater potential for hERG-related cardiotoxicity. The following table summarizes the IC50 values for this compound and a selection of other well-characterized hERG inhibitors.

CompoundTypehERG IC50 (nM)Reference
This compound Anti-anginalData not explicitly found in a single value, but its strong structural similarity to high-affinity blockers is noted[1]
AstemizoleAntihistamine2247 (PubChem CID)[2]
CisaprideProkinetic agent2769 (PubChem CID)[2][3]
TerfenadineAntihistamine31 - 300[2][4]
DofetilideAntiarrhythmicKi values comparable in intact cell and membrane binding assays[5][6]
PimozideAntipsychotic18[7]
HaloperidolAntipsychoticMentioned as a potent hERG blocker[3][8]
VerapamilCalcium channel blocker940[9]

Note: The IC50 values can vary depending on the experimental conditions and techniques used.

Experimental Protocols for Assessing hERG Binding Affinity

Accurate determination of a compound's hERG binding affinity is crucial for cardiac safety assessment. Two primary methods are widely employed: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This "gold standard" method directly measures the functional inhibition of hERG channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells).

Detailed Methodology:

  • Cell Culture: Cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).

    • The external solution (bath solution) typically contains NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.

    • A specific voltage protocol is applied to the cell membrane to elicit hERG currents. A recommended protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp down to -80 mV. The peak outward current during the ramp phase is measured as the hERG current.[10]

  • Drug Application: The test compound is applied to the cells at various concentrations. The steady-state hERG current amplitude in the presence of the drug is compared to the control amplitude to determine the percentage of inhibition.[10]

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This high-throughput biochemical assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the hERG channel.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the hERG channel.[11]

  • Binding Reaction:

    • The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-dofetilide or [3H]-astemizole) and varying concentrations of the test compound.[8][11]

    • The incubation is carried out in a specific assay buffer for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.[11]

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known hERG blocker) from the total binding. The ability of the test compound to inhibit the specific binding is used to determine its IC50 or Ki (inhibition constant) value.[12]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for hERG Binding Affinity Determination

The following diagram illustrates the typical workflow for assessing a compound's hERG binding affinity using both patch-clamp and radioligand binding assays.

G cluster_0 Test Compound cluster_1 Primary Screening cluster_2 Gold Standard Confirmation cluster_3 Data Analysis & Risk Assessment Compound Compound Synthesis & Characterization HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Compound->HTS Initial Evaluation PatchClamp Patch-Clamp Electrophysiology HTS->PatchClamp Confirmation of Hits DataAnalysis IC50 Determination HTS->DataAnalysis Binding Data PatchClamp->DataAnalysis Functional Data Risk Cardiac Risk Assessment DataAnalysis->Risk Potency Assessment G cluster_0 Molecular Interaction cluster_1 Cellular Effect cluster_2 Cardiac Effect cluster_3 Clinical Outcome This compound This compound hERG hERG K+ Channel This compound->hERG Binds to & Blocks IKr Reduced IKr Current hERG->IKr Leads to AP Action Potential Prolongation IKr->AP Causes QT QT Interval Prolongation AP->QT Manifests as TdP Torsades de Pointes (Arrhythmia) QT->TdP Increases Risk of

References

Safety Operating Guide

Navigating the Safe Disposal of Prenylamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Prenylamine, a withdrawn pharmaceutical agent, requires careful handling due to its toxicological profile and classification as a dangerous good for transport.

This compound, a diphenylalkylamine calcium channel blocker, was formerly used to treat angina pectoris. However, it was withdrawn from the market in 1988 due to significant safety concerns, including its potential to cause long QT syndrome and ventricular fibrillation.[1] Its metabolism in humans to amphetamine also led to its inclusion on the World Anti-Doping Agency's list of banned substances.[1] Given its hazardous nature, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.

Key Chemical and Safety Data

A thorough understanding of a compound's properties is the first step toward safe disposal. The following table summarizes essential data for this compound:

PropertyValueSource
CAS Number 390-64-7[2]
Molecular Formula C24H27N[2][3]
Molecular Weight 329.48 g/mol [2][3]
Boiling Point 181 - 185 °C (at 0.4 hPa)[4]
Density 0.933 g/cm3 (at 25 °C)[4]
Hazards Combustible liquid. Causes severe skin burns and eye damage.[4]
Transport Information Classified as a Dangerous Good for transport.[2]

Procedural Guidance for this compound Disposal

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and personal protective equipment (PPE), must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

2. Collection and Storage:

  • Collect all this compound waste in designated, clearly labeled, and leak-proof containers.

  • The containers should be made of a material compatible with this compound.

  • Store the waste containers in a secure, well-ventilated area, away from incompatible materials.

3. Disposal Methodology:

The preferred method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner. The most common and effective disposal methods for compounds like this compound are:

  • Incineration: High-temperature incineration is the most effective method for destroying active pharmaceutical ingredients, ensuring they are not released into the environment.[5]

  • Landfill (after appropriate treatment): In some cases, and only after being rendered non-hazardous through a process like inertisation (mixing with cement and other substances to solidify), the waste may be sent to a designated hazardous waste landfill.[5]

Under no circumstances should this compound be disposed of down the drain. [6][7][8] Pharmaceutical waste can persist through wastewater treatment processes and contaminate waterways, posing a risk to aquatic life and potentially re-entering the human water supply.[6]

Experimental Protocol for Rendering this compound Waste Inert (for small quantities in a research setting as a pre-treatment before collection by a licensed disposal service)

This protocol is a general guideline and should be adapted based on local regulations and the specific form of the this compound waste.

Materials:

  • This compound waste (solid or liquid)

  • Portland cement

  • Lime

  • Water

  • Designated waste container (e.g., a sturdy plastic drum)

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Quantify the amount of this compound waste to be treated.

  • In a designated waste container, mix the this compound waste with a surplus of cement and lime. A general ratio to start with is 1:1:1 by volume (waste:cement:lime), but this may need to be adjusted to ensure complete solidification.

  • Slowly add a small amount of water while continuously mixing until a homogenous, solid matrix is formed.

  • Seal the container securely.

  • Label the container clearly as "Inert this compound Waste" and include the date of treatment.

  • Arrange for collection by a licensed hazardous waste disposal service.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Prenylamine_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Decision cluster_3 Disposal Path cluster_4 Prohibited Action start This compound Waste Generated (Pure compound, solutions, contaminated materials) segregate Segregate as Hazardous Pharmaceutical Waste start->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect decision Small or Large Quantity? collect->decision no_drain DO NOT DISPOSE DOWN THE DRAIN collect->no_drain small_quant Small Quantity Pre-treatment (Inertisation Protocol) decision->small_quant Small large_quant Direct Collection decision->large_quant Large disposal_service Licensed Hazardous Waste Disposal Service small_quant->disposal_service large_quant->disposal_service final_disposal Final Disposal (Incineration or Secure Landfill) disposal_service->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Personal protective equipment for handling Prenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Prenylamine

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. It is also recognized as a dangerous good for transportation.[1]

Table 1: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatementSource
Hazard H302 + H312Harmful if swallowed or in contact with skin.
H314Causes severe skin burns and eye damage.
H412Harmful to aquatic life with long lasting effects.
Prevention P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.[2]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/ physician.
Storage P405Store locked up.
Disposal P501Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations based on the substance's hazards.

Table 2: Recommended Personal Protective Equipment for this compound

Body PartEquipmentSpecification
Hands Chemical-resistant glovesWear two pairs of gloves.[3] Change gloves regularly or immediately if torn, punctured, or contaminated.[3]
Eyes/Face Safety glasses with side shields or gogglesMust be ANSI Z87.1 compliant.[4]
Face shieldUse for full face splash protection.[4]
Body Protective disposable gownMade of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]
Respiratory Air-purifying respiratorRequired when vapors or aerosols are generated. Use only in a well-ventilated area or under a chemical fume hood.[2]

Operational and Disposal Plans

Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[2] Use explosion-proof electrical and ventilating equipment.

  • Safe Handling Practices :

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands and skin thoroughly after handling.[2]

    • Keep containers tightly closed when not in use.[2]

  • Storage Conditions :

    • Store in a dry, well-ventilated place.[2]

    • Keep the container tightly closed.[2]

    • Refer to the product label for the recommended storage temperature.

Prenylamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Conduct Risk Assessment b Don Appropriate PPE (Gloves, Gown, Eye Protection) a->b c Work in a Chemical Fume Hood b->c Proceed to Handling d Handle Reagent c->d e Keep Container Tightly Closed d->e f Decontaminate Work Surface e->f Complete Handling g Doff PPE Correctly f->g h Dispose of Waste in Designated Chemical Waste Container g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to all applicable federal, state, and local environmental regulations.[5]

  • Waste Classification : this compound waste is considered hazardous chemical waste.

  • Containerization :

    • Collect unused this compound and contaminated disposable materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Disposal Procedure :

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[6]

Emergency Procedures

Exposure Response Protocol
  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.

  • In Case of Eye Contact : Rinse out with plenty of water. Immediately call an ophthalmologist. If wearing contact lenses, remove them.

  • If Swallowed : Make the victim drink water (two glasses at most). Avoid inducing vomiting due to the risk of perforation. Call a physician immediately.

  • If Inhaled : Move the person to fresh air. Call a physician.

Spill Response Protocol

In the event of a spill, the primary goals are to ensure personnel safety and prevent the spread of contamination.

  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Protect : If trained and safe to do so, don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain & Clean :

    • Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).[2]

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Report : Report the incident to your laboratory supervisor and institutional EHS department.

Prenylamine_Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate secure Secure the Area Prevent Entry evacuate->secure assess Assess Spill Size & Risk Is it safe to clean up? secure->assess ppe Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) assess->ppe Yes, Minor Spill contact_ehs Contact EHS/Emergency Personnel assess->contact_ehs No, Major Spill contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident to Supervisor decontaminate->report contact_ehs->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenylamine
Reactant of Route 2
Reactant of Route 2
Prenylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。